molecular formula C9H11NO2 B084026 (6-Methylpyridin-2-yl)methyl acetate CAS No. 13287-64-4

(6-Methylpyridin-2-yl)methyl acetate

Cat. No.: B084026
CAS No.: 13287-64-4
M. Wt: 165.19 g/mol
InChI Key: ZRNXOHYTSIFSDP-UHFFFAOYSA-N
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Description

(6-Methylpyridin-2-yl)methyl acetate is a chemical intermediate of interest in medicinal chemistry and drug discovery. Its primary research application is as a precursor in the synthesis of specialized ligands, such as 6-(methylpyridin-2-yl)acetate (PICAC), which is utilized to create monofunctional platinum(II) and palladium(II) complexes . These sterically hindered complexes are investigated for their potential antitumor properties and unique DNA-binding modes, which may help in overcoming resistance associated with classical chemotherapeutic agents like cisplatin . Furthermore, derivatives of this compound serve as key scaffolds in the development of novel 3-(6-methylpyridin-2-yl)coumarin-based chalcones, which are evaluated as selective carbonic anhydrase inhibitors targeting cancer-associated isoforms hCA IX and XII . This makes (6-Methylpyridin-2-yl)methyl acetate a valuable building block for researchers designing and synthesizing new small molecules for potential oncological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylpyridin-2-yl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-7-4-3-5-9(10-7)6-12-8(2)11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNXOHYTSIFSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303004
Record name (6-methylpyridin-2-yl)methyl acetate
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Molecular Weight

165.19 g/mol
Source PubChem
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CAS No.

13287-64-4
Record name 2-Pyridinemethanol, 6-methyl-, 2-acetate
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Record name NSC 155723
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Record name 13287-64-4
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Record name (6-methylpyridin-2-yl)methyl acetate
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Foundational & Exploratory

(6-Methylpyridin-2-yl)methyl acetate CAS 13287-64-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (6-Methylpyridin-2-yl)methyl acetate (CAS 13287-64-4)

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (6-Methylpyridin-2-yl)methyl acetate, a key heterocyclic building block for researchers, chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic applications in modern chemical research.

Core Compound Identity and Physicochemical Profile

(6-Methylpyridin-2-yl)methyl acetate, registered under CAS Number 13287-64-4, is a substituted pyridine derivative.[1] Its structure, featuring a pyridine core with methyl and acetoxymethyl substituents at the 2- and 6-positions, makes it a versatile intermediate. The pyridine nitrogen atom acts as a hydrogen bond acceptor and a site for coordination, while the ester moiety provides a reactive handle for further synthetic transformations.[2]

These structural features are critical to its utility, influencing its reactivity, solubility, and biological interaction potential. The methyl group, for instance, can modulate electronic properties and provide a steric handle, which is a key consideration in drug design for optimizing binding affinity and pharmacokinetic properties.[3]

Table 1: Physicochemical Properties of (6-Methylpyridin-2-yl)methyl acetate

PropertyValueSource
CAS Number 13287-64-4[1]
Molecular Formula C₉H₁₁NO₂[1][4]
Molecular Weight 165.19 g/mol [1][5]
Density 1.088 g/cm³[1]
Boiling Point 221.7 °C at 760 mmHg[1]
Flash Point 87.9 °C[1]
Polar Surface Area 39.19 Ų[1]
LogP 0.90[1]
Refractive Index 1.506[1]
Synonyms 2-Acetoxymethyl-6-methylpyridine, 6-Methyl-2-pyridylmethyl acetate[1]

Synthesis and Mechanistic Rationale

The most direct and common synthesis of (6-Methylpyridin-2-yl)methyl acetate is achieved through the esterification of its corresponding alcohol, (6-Methylpyridin-2-yl)methanol (CAS 1122-71-0). This process is a cornerstone of organic synthesis, and understanding the rationale behind each step is crucial for optimizing yield and purity.

Protocol: Acetylation of (6-Methylpyridin-2-yl)methanol

Objective: To convert the primary alcohol functionality of the precursor into an acetate ester.

Reagents & Equipment:

  • (6-Methylpyridin-2-yl)methanol

  • Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl)

  • A non-nucleophilic base (e.g., Triethylamine (Et₃N) or Pyridine)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup, dropping funnel

Step-by-Step Procedure:

  • Preparation: Dissolve (6-Methylpyridin-2-yl)methanol (1.0 eq.) and the base (1.2-1.5 eq.) in the anhydrous solvent within the round-bottom flask under an inert atmosphere. Cool the mixture to 0 °C in an ice bath.

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling to 0 °C is essential to control the exothermic reaction, especially when using the highly reactive acetyl chloride, thus minimizing byproduct formation. The excess base is crucial for neutralizing the acidic byproduct (acetic acid or HCl) generated during the reaction, driving the equilibrium towards the product.

  • Addition of Acetylating Agent: Add acetic anhydride or acetyl chloride (1.1 eq.) dropwise to the stirred solution over 15-30 minutes.

    • Causality: Slow, dropwise addition maintains temperature control and prevents a rapid, uncontrolled reaction. A slight excess of the acetylating agent ensures the complete conversion of the starting alcohol.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

  • Work-up & Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and unreacted acetylating agent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude oil via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure (6-Methylpyridin-2-yl)methyl acetate.

    • Causality: The aqueous work-up removes water-soluble byproducts and reagents. Column chromatography is the definitive step to separate the target compound from any unreacted starting material or minor impurities, ensuring high purity for subsequent applications.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_start Starting Materials cluster_product Product Precursor (6-Methylpyridin-2-yl)methanol Reaction Esterification (0°C to RT, Anhydrous Solvent) Precursor->Reaction Reagent Acetic Anhydride / Acetyl Chloride + Base (e.g., Et3N) Reagent->Reaction Product (6-Methylpyridin-2-yl)methyl acetate CAS: 13287-64-4 Reaction->Product Workflow A Synthesis of (6-Methylpyridin-2-yl)methyl acetate B Chemical Diversification (e.g., Amidation, Hydrolysis) A->B Step 1 C Library of Derivatives (e.g., Amides, Alcohols) B->C Step 2 D High-Throughput Screening (e.g., Enzyme Assays) C->D Step 3 E Hit Identification & Lead Optimization D->E Step 4

Sources

An In-depth Technical Guide to the Physical Properties of (6-Methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of (6-Methylpyridin-2-yl)methyl acetate, a key intermediate in synthetic and medicinal chemistry. The information presented herein is intended to support research and development activities by providing a detailed understanding of the compound's characteristics, handling, and potential applications.

Molecular Structure and Identification

(6-Methylpyridin-2-yl)methyl acetate is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at the 6-position and an acetoxymethyl group at the 2-position.

Systematic IUPAC Name: (6-Methylpyridin-2-yl)methyl acetate

Synonyms: 2-Acetoxymethyl-6-methylpyridine, 6-Methyl-2-pyridylmethyl acetate

CAS Number: 13287-64-4[1]

Molecular Formula: C₉H₁₁NO₂[1]

Molecular Weight: 165.19 g/mol [1]

Chemical Structure:

Figure 1: 2D structure of (6-Methylpyridin-2-yl)methyl acetate.

Physicochemical Properties

A summary of the key physicochemical properties of (6-Methylpyridin-2-yl)methyl acetate is provided in the table below. These parameters are crucial for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Boiling Point 221.7 °C at 760 mmHg[1]
Density 1.088 g/cm³[1]
Flash Point 87.9 °C[1]
Vapor Pressure 0.106 mmHg at 25°C[1]
LogP (octanol-water) 0.90[1]
Polar Surface Area 39.19 Ų[1]
Molar Refractivity 45.12 cm³[1]
Index of Refraction 1.506[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of (6-Methylpyridin-2-yl)methyl acetate. While experimental spectra for this specific compound are not widely published, data for closely related analogs and its constituent functional groups provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of (6-Methylpyridin-2-yl)methyl acetate is expected to show characteristic signals for the methyl protons on the pyridine ring, the methylene protons of the acetoxymethyl group, the methyl protons of the acetate group, and the aromatic protons on the pyridine ring. For the related compound, ethyl 2-(6-methylpyridin-2-yl)acetate, the methyl group on the pyridine ring appears as a singlet around δ = 2.55 ppm in CDCl₃. The protons of the ethyl ester group appear at δ = 4.15 (quartet) and δ = 1.25 (triplet) ppm[3].

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Predicted ¹³C NMR data is available, and for the related ethyl 2-(6-methylpyridin-2-yl)acetate, the ester carbonyl carbon resonates at approximately 169.9 ppm, while the aromatic carbons of the pyridine ring appear in the range of 120-160 ppm[3].

Infrared (IR) Spectroscopy

The IR spectrum of (6-Methylpyridin-2-yl)methyl acetate will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band for the ester carbonyl (C=O) stretch is expected in the region of 1735-1750 cm⁻¹. Additionally, C-O stretching vibrations for the ester will be present. Aromatic C-H and C=C stretching vibrations from the pyridine ring will also be observed[3].

Mass Spectrometry (MS)

The mass spectrum of (6-Methylpyridin-2-yl)methyl acetate will show a molecular ion peak corresponding to its molecular weight (165.19 g/mol ). Fragmentation patterns will likely involve the loss of the acetate group or cleavage of the side chain.

Synthesis and Purification

Synthetic Approach

The synthesis of (6-Methylpyridin-2-yl)methyl acetate can be achieved through the esterification of (6-methylpyridin-2-yl)methanol. A general and effective method involves the reaction of the alcohol with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base to neutralize the acid byproduct.

A potential synthetic workflow is outlined below:

SynthesisWorkflow start (6-methylpyridin-2-yl)methanol reagent Acetic Anhydride or Acetyl Chloride start->reagent Reacts with product (6-Methylpyridin-2-yl)methyl acetate reagent->product Forms base Base (e.g., Pyridine, Triethylamine) base->reagent In the presence of solvent Solvent (e.g., Dichloromethane) solvent->start Dissolved in purification Purification (e.g., Column Chromatography) product->purification Followed by

Diagram 1: General synthetic workflow for (6-Methylpyridin-2-yl)methyl acetate.

Experimental Protocol (Adapted from related syntheses)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve (6-methylpyridin-2-yl)methanol in a suitable anhydrous solvent such as dichloromethane.

  • Addition of Base: Add a base, for example, pyridine or triethylamine, to the solution to act as a scavenger for the acidic byproduct.

  • Acetylation: Cool the mixture in an ice bath and slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure (6-Methylpyridin-2-yl)methyl acetate.

Chemical Reactivity and Stability

(6-Methylpyridin-2-yl)methyl acetate possesses two primary reactive sites: the ester functional group and the pyridine ring.

  • Ester Hydrolysis: The ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding (6-methylpyridin-2-yl)methanol and acetic acid or its corresponding salt[4]. This reaction is a key consideration for storage and handling, as well as for synthetic transformations.

  • Pyridine Ring Reactivity: The pyridine ring is a weak base and can be protonated by strong acids. The nitrogen atom's lone pair of electrons makes it nucleophilic, allowing it to react with various electrophiles. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene.

Stability: The compound should be stored in a cool, dry, and well-ventilated area, away from strong acids, strong bases, and oxidizing agents to prevent degradation.

Applications in Research and Drug Development

(6-Methylpyridin-2-yl)methyl acetate and its derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The pyridine scaffold is a common feature in many biologically active compounds.

  • Precursor for Bioactive Molecules: This compound serves as a key intermediate for introducing the (6-methylpyridin-2-yl)methyl moiety into larger molecular frameworks. This structural unit can be found in compounds being investigated for a variety of therapeutic applications. The synthesis of novel bioactive compounds often involves the modification of the ester group or reactions involving the pyridine ring[5][6][7].

Safety and Handling

While a specific safety data sheet (SDS) for (6-Methylpyridin-2-yl)methyl acetate is not widely available, information from related pyridine and acetate compounds provides general safety guidelines.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Handling:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Keep away from heat, sparks, and open flames.

Storage:

  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

(6-Methylpyridin-2-yl)methyl acetate is a versatile chemical intermediate with a range of applications in organic synthesis and drug discovery. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its safe and effective use in the laboratory. While some experimental data for this specific compound is limited in the public domain, the information provided for related structures offers valuable guidance for researchers.

References

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) - Human Metabolome Database. Available at: [Link]

  • (6-Methylpyridin-2-yl)methyl acetate CAS#: 13287-64-4; ChemWhat Code: 1573. Available at: [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888) - Human Metabolome Database. Available at: [Link]

  • 2-Acetyl-6-methylpyridine | C8H9NO | CID 138872 - PubChem. Available at: [Link]

  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. Available at: [Link]

  • 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... - ResearchGate. Available at: [Link]

  • Infrared spectra of [C2,H3,O]+ from methyl acetate (black trace, top)... - ResearchGate. Available at: [Link]

  • (a) ¹H NMR signals assignments of 2-(2-((6-methylpyridin-2-yl)methylene) - ResearchGate. Available at: [Link]

  • Methyl 2-(6-methylpyridin-2-yl)acetate - Appretech Scientific Limited. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

  • Design and Synthesis of Bioactive Compounds for Therapeutic Applications - MDPI. Available at: [Link]

  • Special Issue : Synthesis of Bioactive Compounds: Volume II - MDPI. Available at: [Link]

  • Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students. Available at: [Link]

  • (6-Acetyl-2-pyridinyl)methyl acetate | C10H11NO3 | CID 59555456 - PubChem. Available at: [Link]

  • Acetic acid, methyl ester - the NIST WebBook. Available at: [Link]

  • (+/-)-(S/R)-DIETHYL-2-FORMYL-6-METHYL-4-(THIEN-2'-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • (6-Methylpyridin-2-yl)methyl acetate | 13287-64-4 | C9H11NO2 | Appchem. Available at: [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. Available at: [Link]

Sources

(6-Methylpyridin-2-yl)methyl acetate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure, Properties, and Characterization of (6-Methylpyridin-2-yl)methyl acetate

Abstract

(6-Methylpyridin-2-yl)methyl acetate is a heterocyclic compound featuring a substituted pyridine core, a scaffold of immense importance in the fields of medicinal chemistry and materials science. As a picolinyl ester derivative, it serves not only as a crucial synthetic intermediate but also possesses unique characteristics relevant to advanced analytical techniques. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and spectroscopic signature. We delve into the causality behind its spectral characteristics, offering predictive data for NMR, FT-IR, and Mass Spectrometry, including a discussion of its diagnostic fragmentation pathways. Furthermore, this document outlines a robust synthetic protocol, explores its key chemical reactivities, and discusses its applications for researchers, scientists, and drug development professionals. The integration of detailed experimental methodologies and data presentation aims to provide a self-validating resource grounded in established chemical principles.

Introduction to the Pyridyl-Methanol Ester Scaffold

The pyridine ring is a cornerstone heterocyclic motif in a multitude of biologically active compounds and functional materials.[1][2] The introduction of a hydroxymethyl group to this scaffold yields pyridinemethanol (also known as piconol or pyridylcarbinol), a versatile building block for chemical synthesis.[2] (6-Methylpyridin-2-yl)methyl acetate, the subject of this guide, is the acetate ester of (6-methylpyridin-2-yl)methanol.

This ester functionalization serves two primary purposes in a research and development context. First, it acts as a protecting group for the more reactive hydroxymethyl functionality, enhancing the compound's stability and shelf-life while allowing for its strategic deprotection via hydrolysis. Second, as a member of the picolinyl ester class, its structure imparts a distinct and predictable fragmentation pattern in mass spectrometry, a feature that has been expertly leveraged for the structural determination of other molecules.[3] This guide aims to consolidate the structural, spectroscopic, and chemical knowledge of (6-Methylpyridin-2-yl)methyl acetate, providing a foundational resource for its synthesis, characterization, and application.

Core Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of (6-Methylpyridin-2-yl)methyl acetate, with the chemical formula C₉H₁₁NO₂, is built upon a pyridine ring substituted at the 2- and 6-positions.[4][5]

  • Pyridine Core: A six-membered aromatic heterocycle containing one nitrogen atom.

  • 6-Position Substituent: A methyl group (-CH₃).

  • 2-Position Substituent: A methyl acetate group (-CH₂OC(O)CH₃) linked to the ring via a methylene bridge.

The presence of the ester linkage and the substituted aromatic ring are the defining features that dictate the molecule's chemical behavior and spectroscopic properties.

Caption: 2D structure of (6-Methylpyridin-2-yl)methyl acetate.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of (6-Methylpyridin-2-yl)methyl acetate, compiled from chemical databases. These values are essential for predicting its behavior in various solvents and reaction conditions.

PropertyValueReference(s)
CAS Number 13287-64-4[4][5]
Molecular Formula C₉H₁₁NO₂[4][5]
Molecular Weight 165.19 g/mol [4][5]
Boiling Point 221.7 °C at 760 mmHg[4]
Density 1.088 g/cm³[4]
Flash Point 87.9 °C[4]
Polar Surface Area 39.19 Ų[4]
Rotatable Bonds 3[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 0[4]
LogP (calculated) 0.90[4]

Spectroscopic Signature for Structural Verification

Spectroscopic analysis provides the definitive proof of molecular structure. The combination of NMR, FT-IR, and MS creates a unique fingerprint for (6-Methylpyridin-2-yl)methyl acetate, allowing for unambiguous identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The predicted chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the ester oxygen, leading to characteristic deshielding effects.[6]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.65 t 1H H4 (Pyridine) Aromatic proton, deshielded by ring currents.
~7.20 d 1H H3 or H5 (Pyridine) Aromatic proton adjacent to substituted carbons.
~7.05 d 1H H5 or H3 (Pyridine) Aromatic proton adjacent to substituted carbons.
~5.20 s 2H -CH₂- (Methylene) Deshielded by both the aromatic ring and the ester oxygen.
~2.55 s 3H -CH₃ (Pyridine) Methyl group attached to the aromatic ring.

| ~2.15 | s | 3H | -CH₃ (Acetate) | Methyl group adjacent to the carbonyl function.[6] |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment
~170.5 C=O (Ester Carbonyl)
~158.0 C6 (Pyridine)
~155.5 C2 (Pyridine)
~137.0 C4 (Pyridine)
~122.0 C5 (Pyridine)
~119.0 C3 (Pyridine)
~66.0 -CH₂- (Methylene)
~24.5 -CH₃ (Pyridine)

| ~21.0 | -CH₃ (Acetate) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. For (6-Methylpyridin-2-yl)methyl acetate, the most prominent signals arise from the ester group and the aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignment
~1745StrongC=O Stretch (Ester)
~1590, ~1470MediumC=C and C=N Aromatic Ring Stretches
~1230StrongC-O Stretch (Ester, acyl-oxygen)
~1050MediumC-O Stretch (Ester, alkyl-oxygen)
Mass Spectrometry (MS)

Under electron impact (EI) conditions, the molecular ion peak is expected at an m/z corresponding to the molecular weight. Picolinyl esters are known to exhibit diagnostic fragmentation patterns initiated by the pyridine nitrogen, which facilitates structural confirmation.[3]

  • Molecular Ion (M⁺•): m/z = 165

  • Key Fragmentation: A primary fragmentation pathway involves the loss of the acetoxy group radical (•OCOCH₃, 59 Da) to form a stable pyridyl-methyl cation at m/z 106. Another common fragmentation is the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion to yield an ion at m/z 123, corresponding to the protonated alcohol.

G M [C₉H₁₁NO₂]⁺• m/z = 165 (Molecular Ion) F1 [C₇H₈N]⁺ m/z = 106 M->F1 - •OCOCH₃ F2 [C₇H₉NO]⁺• m/z = 123 M->F2 - CH₂=C=O F3 [CH₃CO]⁺ m/z = 43 M->F3 - •C₇H₈NO

Caption: Predicted key fragmentation pathway in EI-MS.

Experimental Protocol: Comprehensive Spectroscopic Analysis

This protocol ensures the acquisition of high-quality, reliable data for structural validation.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of purified (6-Methylpyridin-2-yl)methyl acetate in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Transfer the solution to a 5 mm NMR tube.[7]

    • FT-IR: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates or use an Attenuated Total Reflectance (ATR) accessory.

    • MS: Dissolve a sub-milligram quantity of the sample in a volatile solvent like methanol or dichloromethane for direct infusion or GC-MS analysis.

  • ¹H NMR Acquisition:

    • Use a ≥400 MHz NMR spectrometer.

    • Acquire a one-dimensional proton spectrum with 16-32 scans.

    • Use a standard pulse angle (e.g., 30°) and a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Increase the number of scans significantly (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing & Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the TMS signal.

    • Integrate the ¹H NMR signals and determine chemical shifts and coupling constants (if any). Correlate all signals to the proposed structure.

Synthesis and Chemical Reactivity

Retrosynthetic Analysis & Common Synthetic Routes

The most direct and logical synthesis stems from the corresponding alcohol, (6-methylpyridin-2-yl)methanol. This precursor can be prepared from commercially available 2,6-lutidine. The overall synthetic strategy involves selective oxidation of one methyl group, followed by reduction and esterification.

G Target (6-Methylpyridin-2-yl)methyl acetate Alcohol (6-Methylpyridin-2-yl)methanol Target->Alcohol Esterification Acid 6-Methylpyridine-2-carboxylic acid Alcohol->Acid Reduction (e.g., LiAlH₄) Lutidine 2,6-Lutidine Acid->Lutidine Selective Oxidation (e.g., KMnO₄)

Sources

A Technical Guide to the Spectral Analysis of (6-Methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Predictive Approach to Spectral Characterization

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques form the cornerstone of this characterization process. This guide provides an in-depth technical overview of the spectral data for (6-Methylpyridin-2-yl)methyl acetate, a compound of interest within medicinal chemistry. It is important to note that a complete, publicly available, and experimentally verified set of spectra for this specific molecule is not readily consolidated in the scientific literature. Therefore, this document, written from the perspective of a Senior Application Scientist, adopts a predictive and pedagogical approach. We will dissect the molecule's structure to forecast the expected outcomes in ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. This methodology not only serves as a practical guide for researchers working with this compound but also as an instructional framework for spectral interpretation of similarly substituted heterocyclic compounds.

Molecular Structure and Overview

(6-Methylpyridin-2-yl)methyl acetate (C₉H₁₁NO₂) is composed of a 6-methyl-substituted pyridine ring linked to a methyl acetate group via a methylene bridge. Understanding this structure is key to interpreting its spectral data.

Molecular Properties of (6-Methylpyridin-2-yl)methyl acetate [1]

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 13287-64-4

The following diagram illustrates the molecular structure with IUPAC numbering, which will be used for spectral assignments.

Caption: Molecular structure of (6-Methylpyridin-2-yl)methyl acetate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. Based on the structure, we can predict the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration.

Predicted ¹H NMR Spectrum

The structure of (6-Methylpyridin-2-yl)methyl acetate suggests the presence of five distinct proton environments.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
H3, H5 7.1 - 7.3Doublet2HAromatic protons on the pyridine ring, appearing as a doublet due to coupling with H4.
H4 7.6 - 7.8Triplet1HAromatic proton coupled to both H3 and H5, resulting in a triplet. Its downfield shift is due to its position between two carbons.
-CH₂- (Methylene) 5.1 - 5.3Singlet2HThese protons are adjacent to the electron-withdrawing oxygen and the aromatic ring, causing a significant downfield shift.[2] They are expected to be a singlet as there are no adjacent protons.
-CH₃ (Pyridine) 2.5 - 2.7Singlet3HThe methyl group on the pyridine ring. It is a singlet with a typical chemical shift for a methyl group on an aromatic ring.
-CH₃ (Acetate) 2.0 - 2.2Singlet3HThe methyl group of the acetate moiety. This is a characteristic singlet for an acetyl group.[3]
Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines a standard procedure for acquiring a ¹H NMR spectrum of a small organic molecule.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of (6-Methylpyridin-2-yl)methyl acetate.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Insert the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the spectral width to approximately 12 ppm.

    • Use a standard single-pulse experiment.

    • Apply a 90° pulse.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will produce a distinct signal.

Predicted ¹³C NMR Spectrum

For (6-Methylpyridin-2-yl)methyl acetate, we predict nine distinct carbon signals in a proton-decoupled spectrum.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

CarbonPredicted δ (ppm)Rationale
C=O (Ester) 170 - 172The carbonyl carbon of the ester group characteristically appears in this downfield region.[4]
C2, C6 (Pyridine) 155 - 160The two carbons of the pyridine ring attached to the nitrogen are significantly deshielded and appear far downfield.[5]
C4 (Pyridine) 135 - 138The para-carbon in the pyridine ring.
C3, C5 (Pyridine) 118 - 125The meta-carbons of the pyridine ring.
-CH₂- (Methylene) 65 - 70This carbon is attached to an oxygen and an aromatic ring, shifting it downfield.
-CH₃ (Pyridine) 23 - 26The methyl group attached to the pyridine ring.
-CH₃ (Acetate) 20 - 22The methyl group of the acetate functionality.[6]
Experimental Protocol: ¹³C NMR Spectroscopy

This protocol describes a standard method for obtaining a proton-decoupled ¹³C NMR spectrum.

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Instrument Setup:

    • Use a spectrometer with a broadband probe tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).

    • Lock and shim the instrument as described for ¹H NMR.

  • Data Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a standard pulse program with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Set the relaxation delay to 2-5 seconds to allow for the slower relaxation of quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[7]

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and referencing to TMS at 0.00 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Predicted Mass Spectrum (Electron Ionization - EI)

For (6-Methylpyridin-2-yl)methyl acetate (MW: 165.19), we can predict the following key fragments.

Table 3: Predicted Key Fragments in Mass Spectrometry

m/zProposed FragmentRationale
165 [M]⁺ (Molecular Ion)The intact molecule with one electron removed.
122 [M - CH₃CO]⁺Loss of the acetyl group as a radical.
108 [M - OCOCH₃]⁺Cleavage of the C-O bond, loss of the acetate group. This fragment, the 6-methyl-2-picolyl cation, is expected to be a major peak due to the stability of the benzylic-type cation.
93 [C₆H₇N]⁺Loss of the entire acetate side chain, resulting in the picoline radical cation.
43 [CH₃CO]⁺The acetyl cation, a very common and often abundant fragment for acetate esters.[8]

digraph "fragmentation" {
graph [layout=dot, rankdir=LR, splines=true];
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#202124"];

M [label="[M]⁺˙\nm/z = 165"]; F122 [label="[M - CH₃CO]⁺\nm/z = 122"]; F108 [label="[M - OCOCH₃]⁺\nm/z = 108\n(6-methyl-2-picolyl cation)"]; F43 [label="[CH₃CO]⁺\nm/z = 43\n(Acetyl Cation)"];

M -> F122 [label="- •COCH₃"]; M -> F108 [label="- •OCOCH₃"]; M -> F43 [label=" "]; }

Caption: Predicted major fragmentation pathways for (6-Methylpyridin-2-yl)methyl acetate in EI-MS.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for polar molecules, which generates protonated molecules [M+H]⁺.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Setup:

    • Use an ESI-MS instrument, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

    • Optimize ESI source parameters: capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).

    • The primary ion expected is the protonated molecule, [C₉H₁₁NO₂ + H]⁺, at m/z 166.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3050 C-H (Aromatic)Stretching
~2950 C-H (Aliphatic)Stretching
1740 - 1750 C=O (Ester)Stretching
~1600, ~1470 C=C, C=N (Pyridine Ring)Stretching
1230 - 1250 C-O (Ester)Stretching

The most prominent and diagnostic peak is expected to be the strong C=O stretch of the ester at around 1740-1750 cm⁻¹. The C-O stretch around 1230-1250 cm⁻¹ will also be a strong, characteristic band.[3] The aromatic C=C and C=N stretching vibrations will confirm the presence of the pyridine ring.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid or liquid samples.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Record a background spectrum of the empty ATR stage.

  • Sample Analysis:

    • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion and Validation Workflow

This guide provides a comprehensive, albeit predictive, spectral analysis of (6-Methylpyridin-2-yl)methyl acetate. The presented data serves as a robust baseline for researchers to compare with their experimentally obtained spectra. The ultimate validation of a compound's structure relies on the congruence of data from multiple orthogonal techniques.

validation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesize Compound Purification Purify (e.g., Chromatography) Synthesis->Purification HNMR Acquire ¹H NMR Purification->HNMR CNMR Acquire ¹³C NMR Purification->CNMR MS Acquire Mass Spectrum Purification->MS IR Acquire IR Spectrum Purification->IR Compare Compare Experimental vs. Predicted Data HNMR->Compare CNMR->Compare MS->Compare IR->Compare Predict Predict Spectra (This Guide) Predict->Compare Structure Confirm Structure Compare->Structure

Caption: A self-validating workflow for the structural confirmation of (6-Methylpyridin-2-yl)methyl acetate.

By following the experimental protocols outlined and comparing the results to the predicted data in this guide, researchers in drug development and related fields can confidently characterize (6-Methylpyridin-2-yl)methyl acetate and its analogs.

References

  • University of Wisconsin-Madison, Department of Chemistry. 13C NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 1H NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chan, C. S., & Lam, C. W. K. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(2), 47–56.
  • ResearchGate. FTIR spectrum for Pyridine. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. [Link]

  • TutorChase. What are the common fragments in mass spectrometry for esters? [Link]

  • ResearchGate. Chemical shift of NMR spectroscopy for a pyridine. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • UCLA, Department of Chemistry and Biochemistry. Spectroscopy Tutorial: Esters. [Link]

  • Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]

  • ResearchGate. 13c n.m.r. chemical shift data (6) for model compounds and for (1). [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]

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An In-depth Technical Guide to the Solubility of (6-Methylpyridin-2-yl)methyl acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Methylpyridin-2-yl)methyl acetate is a bifunctional chemical entity featuring a 6-methylpyridine core linked to a methyl acetate group.[1] This structure is of significant interest in medicinal and synthetic chemistry, serving as a versatile intermediate in the synthesis of more complex, biologically active molecules.[1] The pyridine ring, a common scaffold in pharmaceuticals, and the ester functionality provide multiple sites for synthetic modification. Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing everything from reaction conditions and purification strategies to its formulation in preclinical studies.[2] Poor solubility can present significant challenges in drug development, affecting bioavailability and therapeutic efficacy.[2]

This guide provides a comprehensive analysis of the solubility profile of (6-Methylpyridin-2-yl)methyl acetate. We will first examine its physicochemical properties to build a theoretical solubility framework based on established chemical principles. Subsequently, this guide will present a detailed, field-proven experimental protocol for the empirical determination of its solubility, ensuring that researchers can generate reliable and reproducible data.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent.[3][4] The key physicochemical properties of (6-Methylpyridin-2-yl)methyl acetate are summarized below, providing a foundation for predicting its solubility behavior.

PropertyValueSourceSignificance for Solubility
Molecular Formula C9H11NO2[5][6]Provides the elemental composition.
Molecular Weight 165.19 g/mol [5][6]A relatively low molecular weight generally favors solubility.
Polar Surface Area 39.19 Ų[6]Indicates a moderate degree of polarity, suggesting potential solubility in polar solvents.
Hydrogen Bond Acceptors 3 (1 nitrogen, 2 oxygens)[6]The presence of hydrogen bond acceptors allows for interaction with protic solvents.
Hydrogen Bond Donors 0[6]The absence of hydrogen bond donors limits its ability to act as a proton donor in hydrogen bonding.
ACD/LogP 0.90[6]A low LogP value indicates a preference for hydrophilic over lipophilic environments, suggesting some degree of polarity.

The structure of (6-Methylpyridin-2-yl)methyl acetate contains both polar and non-polar regions. The pyridine ring and the ester group contribute to its polarity, while the methyl groups and the hydrocarbon backbone are non-polar. The nitrogen atom in the pyridine ring and the two oxygen atoms in the ester group can act as hydrogen bond acceptors. This molecular architecture suggests that the compound will exhibit a nuanced solubility profile, with significant solubility in solvents of intermediate polarity and potentially limited solubility in highly non-polar or highly polar solvents.

Theoretical Solubility Profile: The "Like Dissolves Like" Principle

The adage "like dissolves like" is a cornerstone of solubility prediction, stating that substances with similar intermolecular forces are likely to be soluble in one another.[7][8][9][10][11] Based on the physicochemical properties of (6-Methylpyridin-2-yl)methyl acetate, we can predict its solubility in various classes of organic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily engage in weak van der Waals interactions. Due to the significant polarity of the pyridine and ester moieties in (6-Methylpyridin-2-yl)methyl acetate, its solubility in non-polar solvents is expected to be low. The energy required to break the solute-solute interactions would not be sufficiently compensated by the weak solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile): These solvents possess dipole moments and can engage in dipole-dipole interactions but do not have hydrogen bond donating capabilities.[12] Given the polar nature of (6-Methylpyridin-2-yl)methyl acetate, it is predicted to be readily soluble in many polar aprotic solvents. The dipole-dipole interactions between the solute and solvent molecules would be favorable.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both accept and donate hydrogen bonds.[12] The hydrogen bond accepting sites on (6-Methylpyridin-2-yl)methyl acetate (the pyridine nitrogen and ester oxygens) can interact favorably with the hydrogen bond donating capabilities of protic solvents. Therefore, good solubility is anticipated in polar protic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

While theoretical predictions are valuable, empirical determination is essential for obtaining precise solubility data. The following protocol details a robust method for quantifying the solubility of (6-Methylpyridin-2-yl)methyl acetate in a given organic solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Preparation cluster_separation Separation cluster_quantification Quantification A Add excess (6-Methylpyridin-2-yl)methyl acetate to a known volume of solvent in a sealed vial. B Equilibrate the mixture at a constant temperature with continuous agitation (e.g., shaking or stirring). A->B 24-48 hours C Allow the undissolved solid to settle. B->C D Withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation may be required. C->D E Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining particulates. D->E F Accurately dilute the filtered aliquot with a suitable solvent. E->F G Quantify the concentration of the solute using a validated analytical method (e.g., UV-Vis Spectroscopy or Gravimetric Analysis). F->G

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Detailed Protocol

1. Materials and Equipment:

  • (6-Methylpyridin-2-yl)methyl acetate (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or other sealable containers

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • UV-Vis Spectrophotometer or a drying oven for gravimetric analysis

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of (6-Methylpyridin-2-yl)methyl acetate to a known volume of the selected organic solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • For viscous solvents or fine suspensions, centrifuge the vial to aid in the separation of the solid.

    • Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification of Dissolved Solute:

    • Method A: Gravimetric Analysis [2][13][14]

      • Accurately weigh a clean, dry evaporating dish.

      • Transfer a precise volume of the filtered supernatant to the evaporating dish.

      • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

      • Dry the dish containing the non-volatile solute in a vacuum oven at a suitable temperature until a constant weight is achieved.

      • The final weight of the dish minus the initial weight gives the mass of the dissolved solute. Calculate the solubility in terms of g/L or mg/mL.

    • Method B: UV-Vis Spectrophotometry [15][16][17][18][19]

      • Prepare a series of standard solutions of (6-Methylpyridin-2-yl)methyl acetate of known concentrations in the solvent of interest.

      • Determine the wavelength of maximum absorbance (λmax) for the compound.

      • Measure the absorbance of each standard solution at λmax and construct a calibration curve (absorbance vs. concentration).

      • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

      • Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

      • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Table of Experimentally Determined Solubility of (6-Methylpyridin-2-yl)methyl acetate at 25 °C

SolventSolvent ClassPolarity Index (P')[20]Solubility (g/L)
HexaneNon-Polar0.1[Experimental Value]
TolueneNon-Polar2.4[Experimental Value]
DichloromethanePolar Aprotic3.1[Experimental Value]
Ethyl AcetatePolar Aprotic4.4[Experimental Value]
AcetonePolar Aprotic5.1[Experimental Value]
AcetonitrilePolar Aprotic5.8[Experimental Value]
IsopropanolPolar Protic3.9[Experimental Value]
EthanolPolar Protic4.3[Experimental Value]
MethanolPolar Protic5.1[Experimental Value]

Note: The Polarity Index is a relative measure of a solvent's polarity.[20]

The results should be analyzed in the context of the theoretical predictions. Correlations between solubility and solvent properties such as polarity index, dielectric constant, and hydrogen bonding capacity should be discussed. Any significant deviations from the expected trends should be noted and rationalized, perhaps by considering specific solute-solvent interactions not accounted for by general principles.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of (6-Methylpyridin-2-yl)methyl acetate in organic solvents. By integrating an analysis of its physicochemical properties with the fundamental principle of "like dissolves like," a theoretical solubility profile has been established. This compound is predicted to have favorable solubility in polar aprotic and polar protic solvents, with limited solubility in non-polar media.

To complement these theoretical insights, a detailed and robust experimental protocol has been outlined, providing researchers with a practical methodology for generating precise and reliable solubility data. Accurate knowledge of a compound's solubility is indispensable for its effective application in research and development. The methodologies described herein will empower scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the journey of promising molecules from the laboratory to their final application.

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The Synthetic Versatility of 6-Methylpyridine Derivatives: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 6-methylpyridine are a cornerstone of modern chemical synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of the methyl group at the 6-position of the pyridine ring profoundly influences the molecule's electronic and steric properties, bestowing upon it a unique reactivity profile. This guide provides an in-depth exploration of the chemical reactivity of 6-methylpyridine derivatives, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the core principles governing their reactivity, provide field-proven experimental protocols, and illuminate the causal relationships that underpin synthetic strategies involving this versatile heterocyclic scaffold.

The Enduring Importance of the 6-Methylpyridine Core

The pyridine ring is a ubiquitous structural motif in medicinal chemistry, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[3][4] The introduction of a methyl group at the 6-position creates a nuanced chemical entity. This substitution enhances the electron-donating character of the ring, influencing its susceptibility to electrophilic attack and modulating the acidity of other ring protons. Furthermore, the steric bulk of the methyl group can direct the regioselectivity of certain reactions, providing a powerful tool for synthetic chemists.

The applications of 6-methylpyridine derivatives are vast and varied. They serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), contributing to treatments for a wide range of conditions, including cancer, central nervous system disorders, and microbial infections.[3][4][5] In the realm of materials science, these compounds are integral to the development of ligands for catalysis and the creation of novel polymers with tailored properties.[1][6]

Navigating the Reactivity Landscape: A Tale of Two Moieties

The chemical behavior of 6-methylpyridine derivatives is a dynamic interplay between the pyridine ring and the methyl substituent. Understanding this relationship is paramount to designing successful synthetic routes.

The Pyridine Ring: A Hub of Nucleophilic and Electrophilic Activity

The nitrogen atom in the pyridine ring imparts a degree of electron deficiency to the aromatic system, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Conversely, the ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The presence of the electron-donating methyl group at the 6-position can influence the regioselectivity of these reactions.

The 6-Methyl Group: A Site of Latent Functionality

The methyl group is not merely a passive spectator. Its protons are weakly acidic and can be removed by strong bases to generate a nucleophilic picolyl anion. This reactivity opens up a plethora of possibilities for carbon-carbon bond formation and the introduction of diverse functional groups.

Key Transformations of 6-Methylpyridine Derivatives

This section will explore the most synthetically useful reactions of 6-methylpyridine derivatives, providing both mechanistic insights and practical experimental protocols.

Oxidation: From Methyl to Carboxyl

The oxidation of the 6-methyl group to a carboxylic acid is a fundamental transformation that provides access to a wide range of valuable building blocks, including isonicotinic acid derivatives.[7][8][9]

Causality in Oxidant Choice: The choice of oxidizing agent is critical and depends on the desired product and the presence of other sensitive functional groups. Strong oxidants like potassium permanganate (KMnO₄) or nitric acid can effectively convert the methyl group to a carboxylic acid. However, for more delicate substrates, milder or more selective methods may be required. For instance, oxidation with argentous compounds has been investigated, though it can lead to the precipitation of metallic silver.[7]

Experimental Protocol: Oxidation of 6-Methylpyridine to 6-Methylnicotinic Acid

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 6-Methylpyridine

  • Potassium Permanganate (KMnO₄)

  • Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃)

  • Hydrochloric Acid (HCl)

  • Water

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 6-methylpyridine in water.

  • Slowly add a concentrated solution of sulfuric acid while cooling the flask in an ice bath.

  • Gradually add solid potassium permanganate to the stirred solution. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 50°C.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench the excess KMnO₄ by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

  • Cool the mixture in an ice bath and collect the solid product by filtration.

  • Wash the crude product with cold water and dry it under vacuum.

  • The product can be further purified by recrystallization from an appropriate solvent, such as ethanol or water.

Halogenation: Activating the Pyridine Ring

The introduction of halogen atoms onto the pyridine ring is a crucial step in many synthetic sequences, as they can serve as versatile handles for subsequent cross-coupling reactions.[10][11][12][13][14]

Regiocontrol in Halogenation: The position of halogenation is influenced by both electronic effects and the reaction conditions. Electrophilic halogenation of pyridine itself is often difficult and requires harsh conditions.[12] However, the presence of activating groups can facilitate this transformation. For derivatives of 6-methylpyridine, halogenation can be directed to various positions on the ring. For instance, 2,5-dibromo-6-methylpyridine is a valuable intermediate in pharmaceutical synthesis.[4][10]

Experimental Protocol: Bromination of 2-Amino-6-methylpyridine

This protocol outlines a general procedure for the bromination of an activated 6-methylpyridine derivative.

Materials:

  • 2-Amino-6-methylpyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • Dissolve 2-amino-6-methylpyridine in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Metalation: Unleashing the Nucleophilic Potential of the Methyl Group

Deprotonation of the 6-methyl group using a strong base generates a powerful picolyl carbanion, which can react with a wide range of electrophiles. This lateral metalation is a cornerstone of C-C and C-heteroatom bond formation.[15][16][17]

The Critical Role of the Base: The choice of base is paramount for successful lateral metalation. Organolithium reagents, such as n-butyllithium (nBuLi), are commonly employed.[15] However, these strong bases can also add nucleophilically to the pyridine ring. The use of mixed-metal bases or the addition of coordinating agents can enhance the selectivity for metalation over addition.[16] For instance, the combination of nBuLi with lithium aminoalkoxides has been shown to be highly effective for the α-metalation of pyridine derivatives.[16]

Experimental Workflow: Lateral Metalation and Alkylation

Metalation_Alkylation cluster_setup Reaction Setup cluster_reaction Electrophilic Quench cluster_workup Work-up and Purification Start Dissolve 6-methylpyridine in anhydrous THF Cool Cool to -78 °C (Dry Ice/Acetone Bath) Start->Cool 1. Base Add n-BuLi dropwise under inert atmosphere Cool->Base 2. Stir Stir for 1 hour at -78 °C Base->Stir 3. Electrophile Add electrophile (e.g., alkyl halide) Stir->Electrophile 4. Warm Allow to warm to room temperature Electrophile->Warm 5. Quench Quench with saturated NH4Cl solution Warm->Quench 6. Extract Extract with ethyl acetate Quench->Extract 7. Dry Dry organic layer (Na2SO4) Extract->Dry 8. Concentrate Concentrate in vacuo Dry->Concentrate 9. Purify Purify by column chromatography Concentrate->Purify 10.

Caption: A generalized workflow for the lateral metalation of 6-methylpyridine and subsequent reaction with an electrophile.

Catalytic Applications: Leveraging the Ligating Properties of 6-Methylpyridine Derivatives

The nitrogen atom of the pyridine ring and other strategically placed functional groups in 6-methylpyridine derivatives make them excellent ligands for a variety of metal catalysts. These complexes have shown significant promise in cross-coupling reactions and other important organic transformations.[6][18]

For example, palladium complexes of 2-(benzylthio)-6-methylpyridine are anticipated to be effective catalysts for Suzuki-Miyaura and Heck couplings.[6] The bidentate N,S-ligation allows for fine-tuning of the electronic and steric properties of the metal center, leading to high catalytic activity and selectivity.[6]

Table 1: Hypothetical Performance Data for a Palladium-Catalyzed Suzuki-Miyaura Coupling [6]

EntryAryl HalideBoronic AcidCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acid0.1Toluene/Water (4:1)K₂CO₃1002>95
24-ChlorotoluenePhenylboronic acid0.1Toluene/Water (4:1)K₂CO₃1001285
31-Bromo-4-nitrobenzenePhenylboronic acid0.1Toluene/Water (4:1)K₂CO₃1001>98

The Role of 6-Methylpyridine Derivatives in Drug Development

The unique structural and electronic properties of 6-methylpyridine derivatives make them privileged scaffolds in the design of new therapeutic agents.[3][4] The ability to fine-tune properties such as solubility, bioavailability, and metabolic stability through substitution on the pyridine ring is a significant advantage for medicinal chemists.[3]

Derivatives such as 2-chloro-6-methylpyridine and 2-amino-6-methylpyridine are versatile intermediates in the synthesis of a wide range of biologically active molecules.[3][19] For instance, various 2-substituted-6-methylpyridine derivatives have been synthesized and evaluated for their anticonvulsant, antihistaminic, and sympathetic blocking activities.[5][20]

Reaction Pathway: Synthesis of a Bioactive Scaffold

Drug_Synthesis Start 2-Chloro-6-methylpyridine Intermediate1 Nucleophilic Substitution (e.g., with an amine R-NH2) Start->Intermediate1 Step 1 Intermediate2 2-(Alkylamino)-6-methylpyridine Intermediate1->Intermediate2 Final Further Functionalization (e.g., acylation, alkylation) Intermediate2->Final Step 2 Product Biologically Active Molecule Final->Product

Caption: A representative synthetic pathway illustrating the use of 2-chloro-6-methylpyridine as a starting material for the synthesis of biologically active compounds.

Conclusion: A Scaffold of Enduring Potential

The chemical reactivity of 6-methylpyridine derivatives is a rich and multifaceted field, offering a wealth of opportunities for synthetic innovation. The interplay between the pyridine ring and the 6-methyl group provides a versatile platform for the construction of complex molecular architectures. A thorough understanding of the principles governing their reactivity, coupled with the application of robust experimental protocols, will continue to drive advancements in pharmaceuticals, materials science, and beyond. This guide serves as a foundational resource for scientists and researchers seeking to harness the full potential of this remarkable class of heterocyclic compounds.

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The Architect's Toolkit: A Guide to Pyridine-Based Ligands in Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate world of transition metal catalysis, ligands are the master architects, dictating the geometry, reactivity, and selectivity of the metallic center. Among the vast pantheon of coordinating molecules, pyridine-based ligands have emerged as a cornerstone of catalyst design. Their inherent electronic tunability, steric versatility, and modular nature have made them indispensable tools for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of pyridine-based ligands, moving beyond a simple catalog of structures to explain the fundamental principles that govern their function. We will delve into the synthesis of key ligand classes, analyze their impact on catalytic cycles, and provide field-proven protocols, offering a comprehensive resource for the rational design of next-generation catalysts.

The Pyridine Moiety: A Privileged Scaffold in Ligand Design

The humble pyridine ring is the foundation upon which a vast and diverse family of powerful ligands is built. Its utility stems from a unique combination of electronic and structural features. The nitrogen atom, with its sp² hybridized lone pair of electrons, serves as a competent Lewis base, readily coordinating to a wide array of transition metals.[1][2] Unlike more basic amines, the pyridine nitrogen is part of an aromatic system, which allows it to act as a π-acceptor, stabilizing low-valent metal centers crucial for many catalytic cycles.[3]

Crucially, the pyridine ring is a highly tunable platform. The electronic properties of the coordinating nitrogen, and thus the metal center it binds, can be precisely modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the ring.[4] This electronic fine-tuning directly influences the kinetics of key catalytic steps such as oxidative addition and reductive elimination.[5] Furthermore, the steric environment around the metal center can be systematically controlled by introducing bulky substituents, particularly at the positions ortho to the nitrogen (C2 and C6), which is a powerful strategy for controlling selectivity.[6][7]

A Structural Classification of Pyridine-Based Ligands

The true power of the pyridine scaffold is realized through its incorporation into multidentate ligand architectures. By linking multiple pyridine rings or combining them with other donor groups, chemists have created a vast library of ligands with tailored properties.

  • Monodentate Ligands: The simplest class, consisting of a single pyridine ring. Substituents are used to modulate steric and electronic properties.[1]

  • Bidentate N,N-Ligands: These ligands feature two nitrogen donors. The most iconic example is 2,2'-bipyridine (bpy) and its derivatives. They form stable five-membered chelate rings with metals, providing enhanced stability.[8] Other important classes include pyridine-oxazolines (PyBox ) and pyridine-hydrazones, which are pivotal in asymmetric catalysis.[9]

  • Tridentate N,N,N-Ligands: These ligands offer three coordination points, leading to highly stable complexes. 2,2':6',2''-Terpyridine (tpy) is a classic example, known for its strong chelating effect.[10]

  • Pincer Ligands: A special class of tridentate ligands that bind in a meridional fashion, creating a rigid and highly stable coordination environment.[11] Pyridine-based pincer ligands, such as the PNP type (Phosphine-Nitrogen-Phosphine), are exceptionally robust and have found use in challenging C-H activation and dehydrogenation reactions.[3][12]

  • Hybrid P,N-Ligands: These ligands, such as pyridylphosphines , combine the σ-donating properties of a soft phosphine donor with the π-accepting ability of a pyridine nitrogen. This combination is highly effective in cross-coupling catalysis.

Below is a diagram illustrating this classification scheme.

G Classification of Pyridine-Based Ligands cluster_bidentate cluster_tridentate Pyridine Pyridine-Based Ligands Monodentate Monodentate (e.g., 4-DMAP) Pyridine->Monodentate Bidentate Bidentate (Chelating) Pyridine->Bidentate Tridentate Tridentate (Chelating) Pyridine->Tridentate Bipyridine Bipyridines (bpy) N,N-donor Bidentate->Bipyridine PyBox Pyridine-Oxazolines (PyBox) N,N-donor (Chiral) Bidentate->PyBox Pyridylphosphine Pyridylphosphines P,N-donor Bidentate->Pyridylphosphine Terpyridine Terpyridines (tpy) N,N,N-donor Tridentate->Terpyridine Pincer Pincer Ligands (e.g., PNP, NNN) Tridentate->Pincer

Caption: A classification of common pyridine-based ligand architectures.

The Ligand's Role in Catalysis: A Mechanistic Perspective

The choice of a pyridine-based ligand can profoundly impact every stage of a catalytic cycle. Using the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as a prime example, we can dissect the influence of the ligand's properties.[4]

The generally accepted catalytic cycle involves three main stages:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X). Electron-donating pyridine ligands enhance the electron density on the Pd(0) center, which generally accelerates the rate of oxidative addition.

  • Transmetalation: The aryl group from an organoboron reagent is transferred to the palladium center. The ligand's steric bulk can influence the rate of this step and prevent catalyst decomposition.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst. This is often the rate-limiting step. Electron-withdrawing pyridine ligands can make the palladium center more electrophilic, which can facilitate reductive elimination.[13]

Therefore, a delicate balance of electronic and steric factors is required for optimal catalyst performance. For challenging substrates, a ligand that is sufficiently electron-rich to promote oxidative addition but not so electron-rich that it inhibits reductive elimination is ideal.

Suzuki_Cycle Influence of Pyridine Ligands on the Suzuki-Miyaura Cycle cluster_anno Pd0 LₙPd(0) PdII_ArX LₙPd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition RE_Note Accelerated by - Electron-withdrawing ligands - Bulky ligands can promote Pd0->RE_Note PdII_ArAr LₙPd(II)(Ar)(Ar') PdII_ArX->PdII_ArAr Transmetalation OA_Note Accelerated by - Electron-donating ligands - Less steric bulk PdII_ArX->OA_Note PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product TM_Note Influenced by - Ligand lability - Steric environment PdII_ArAr->TM_Note ArX Ar-X ArX->PdII_ArX ArB Ar'-B(OR)₂ Base Base, [Ar'B(OR)₂(OH)]⁻ ArB->Base Base->PdII_ArAr

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Advanced Concepts: Pushing the Boundaries of Reactivity

Recent innovations in ligand design have expanded the role of pyridine-based ligands into new and exciting areas of catalysis.

Redox-Active Ligands

Traditionally, ligands were considered "spectators," providing a stable coordination environment but not participating directly in the redox chemistry of the reaction. However, certain pyridine-containing ligands, such as pyridine diimine (PDI), are "redox-active" or "non-innocent."[14][15] These ligands can accept and donate electrons during the catalytic cycle, effectively acting as an electron reservoir.[16] This allows the metal center to maintain a stable oxidation state while the ligand mediates multi-electron transformations, opening up novel reaction pathways that are inaccessible with conventional ligands.

Photoredox and Electrocatalysis

Pyridine-based ligands, particularly bipyridines and terpyridines, are central to the fields of photoredox and electrocatalysis. Complexes of metals like Ruthenium(II) and Iridium(III) with polypyridyl ligands are potent photosensitizers.[17] In electrocatalysis, pyridine-containing ligands are used to design catalysts for crucial reactions like the reduction of CO₂ to valuable chemical feedstocks.[10][18][19][20] The strong σ-donor and π-acceptor properties of these ligands help to lower the reduction potential of the metal complex, thereby reducing the overpotential required for catalysis.[10]

Experimental Protocols: From Synthesis to Application

The true value of a ligand lies in its practical application. This section provides detailed, field-tested protocols for the synthesis of representative pyridine-based ligands and their use in a catalytic reaction.

Synthesis of a Chiral Pyridine-bis(oxazoline) (PyBox) Ligand

PyBox ligands are a cornerstone of asymmetric catalysis. The following protocol is a general method for their synthesis via the condensation of a pyridine dinitrile with a chiral amino alcohol.[21][22][23]

Workflow Diagram:

PyBox_Synthesis Workflow for PyBox Ligand Synthesis Start Start: 2,6-Pyridinedicarbonitrile Chiral Amino Alcohol Reaction Reaction: 1. Add reagents to dry toluene. 2. Add Zn(OTf)₂ catalyst. 3. Reflux under Argon for 24-48h. Start->Reaction Workup Workup: 1. Cool to room temp. 2. Filter to remove catalyst. 3. Concentrate solvent in vacuo. Reaction->Workup Purification Purification: Flash column chromatography (e.g., Silica gel, Hexane/EtOAc) Workup->Purification Characterization Characterization: NMR, Mass Spec, [α]D Purification->Characterization End Product: Pure PyBox Ligand Characterization->End

Caption: General workflow for the synthesis of PyBox ligands.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,6-pyridinedicarbonitrile (1.0 eq), the desired chiral β-amino alcohol (2.1 eq), and zinc triflate (Zn(OTf)₂, 0.1 eq).

  • Solvent Addition: Add anhydrous toluene via syringe under an inert atmosphere (e.g., Argon). The typical concentration is 0.1 M with respect to the dinitrile.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of EDTA to chelate and remove the zinc catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure PyBox ligand.[21]

Application in Catalysis: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura coupling reaction using a pyridine-based ligand. This protocol can be adapted for various substrates and ligands.[4]

Materials & Reagents:

Reagent/MaterialRoleTypical Amount
Aryl BromideElectrophile1.0 mmol (1.0 eq)
Phenylboronic AcidNucleophile1.2 mmol (1.2 eq)
Pd(OAc)₂Catalyst Precursor2 mol% (0.02 eq)
Pyridine-based LigandLigand4 mol% (0.04 eq)
K₂CO₃Base2.0 mmol (2.0 eq)
Toluene/H₂OSolvent4 mL / 1 mL (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: To a reaction vial, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, the pyridine-based ligand, and K₂CO₃.

  • Solvent Addition: Add the toluene/water solvent mixture.

  • Reaction: Seal the vial and heat the mixture at 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.

Comparative Performance Data:

The table below summarizes representative data for the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid, catalyzed by Pd(II) complexes with various 4-substituted pyridine ligands, demonstrating the impact of ligand electronics on catalytic efficiency.[24]

Ligand (L) in trans-[PdL₂Cl₂]Ligand pKaGC Yield (%)
4-(Trifluoromethyl)pyridine3.4898
Pyridine5.2299
4-Methylpyridine6.03>99
4-(Dimethylamino)pyridine9.59>99
4-Cyanopyridine1.8478

Data adapted from reference[24]. Conditions: 1 mol% catalyst, K₂CO₃, Toluene/H₂O, 100 °C, 24 h.

This data generally shows that more basic pyridine ligands (higher pKa) can lead to highly effective catalysts for this specific transformation, though a simple linear correlation is not always observed, indicating the interplay of multiple factors.[4]

Conclusion and Future Outlook

Pyridine-based ligands are far more than simple additives; they are precision tools that allow chemists to exert exquisite control over transition metal catalysts. From the foundational bipyridines to sophisticated redox-active pincer systems, the modularity and tunability of the pyridine scaffold are unparalleled. The principles of steric and electronic modification are well-established, enabling the rational design of catalysts for a vast range of chemical transformations.

The future of the field lies in harnessing these principles to tackle ever-more-complex chemical challenges. The development of chiral pyridine ligands for enantioselective catalysis will continue to be a major driver of innovation in pharmaceutical and fine chemical synthesis.[18][19] Furthermore, the integration of pyridine-based catalysts into sustainable chemical processes, such as CO₂ utilization and biomass conversion, powered by electro- and photochemistry, represents a significant frontier. As our understanding of reaction mechanisms deepens, so too will our ability to design the next generation of pyridine-based ligands that are more active, selective, and robust than ever before.

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  • Uhe, A., et al. (2005). The First Solid-Phase Synthesis of Bis(oxazolinyl)pyridine Ligands. ACS Publications. [Link]

  • Daskalakis, V., et al. (2022). Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. PMC - NIH. [Link]

  • Desimoni, G., et al. (2007). An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. ResearchGate. [Link]

  • White, T. A., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. MDPI. [Link]

  • Wang, H., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]

  • Spears, K. G. (2019). Influence of Pyridine on the Unique Multi-Electron Redox Cycle of Nickel Diethyldithiocarbamate. AUETD Home. [Link]

  • Chirik, P. J., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]

  • Wang, C., et al. (2024). Hydrothermal Generation, Crystal Structures, and Catalytic Performance of Mn(II), Cu(II), and Ni(II) Coordination Polymers Based on a Pyridine–Tricarboxylate Ligand. MDPI. [Link]

  • Hartwig, J. F. (2006). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry. [Link]/doi/10.1021/ic0512391)

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An In-depth Technical Guide on the Safe Handling of (6-Methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Note on Structural Analogy in Chemical Safety Assessment

No comprehensive Safety Data Sheet (SDS) for (6-Methylpyridin-2-yl)methyl acetate is publicly available at the time of this writing. Consequently, this guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, namely pyridine derivatives and acetate esters. This approach, common in chemical safety assessment for novel or less-documented substances, allows for a robust understanding of potential hazards. The primary analogs referenced include pyridine, various methylpyridine derivatives, and acetate esters for which extensive safety and handling information is available. All recommendations herein are grounded in established principles of chemical hygiene and laboratory safety.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its safe handling. The table below outlines the known and predicted properties of (6-Methylpyridin-2-yl)methyl acetate.

PropertyValueSource
CAS Number 13287-64-4Guidechem[1]
Molecular Formula C9H11NO2Guidechem[1]
Molecular Weight 165.19 g/mol Guidechem[1]
Boiling Point 221.7 °C at 760 mmHgGuidechem[1]
Flash Point 87.9 °CGuidechem[1]
Density 1.088 g/cm³Guidechem[1]
Appearance Not explicitly stated, likely a liquid or low-melting solid.Inferred from properties
Solubility Expected to be soluble in many organic solvents.General chemical principles

Hazard Identification and GHS Classification

Based on data from analogous compounds, (6-Methylpyridin-2-yl)methyl acetate is anticipated to present the following hazards. The GHS classification is extrapolated from similar pyridine and acetate compounds.[2][3][4]

Hazard ClassGHS CategoryHazard Statement
Acute Oral Toxicity Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Flammable Liquids Category 4H227: Combustible liquid

Signal Word: Warning

Pictograms:




Risk Assessment Workflow

A systematic risk assessment is imperative before handling (6-Methylpyridin-2-yl)methyl acetate. The following diagram illustrates the logical flow of this process.

RiskAssessment Figure 1: Risk Assessment Workflow for (6-Methylpyridin-2-yl)methyl acetate A Identify Hazards (Review SDS of Analogs) B Evaluate Exposure Potential (Inhalation, Dermal, Ingestion) A->B Consider the process C Assess Risks (Likelihood & Severity) B->C Quantify the risk D Implement Control Measures (PPE, Engineering Controls) C->D Mitigate risks E Develop Emergency Procedures (Spill, Exposure) D->E Prepare for incidents F Review and Refine (Post-Experiment Debrief) E->F Continuous improvement

Caption: Figure 1: Risk Assessment Workflow for (6-Methylpyridin-2-yl)methyl acetate.

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense.[5][6][7]

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.[5][7]Provides chemical resistance against pyridine derivatives and acetate esters.[5][7]
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing.Protects against splashes and fumes that can cause serious eye irritation.[8]
Skin and Body Protection Chemical-resistant lab coat. Flame-retardant and antistatic protective clothing is recommended.[9]Protects against skin contact. Flame-retardant material is crucial due to the flammability of pyridine compounds.[6][10]
Respiratory Protection Use in a certified fume hood or a well-ventilated area.[5][6] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[9]Pyridine fumes can cause headaches, dizziness, and respiratory irritation upon inhalation.[5][6]
Engineering Controls

Engineering controls are designed to remove the hazard at the source.

  • Ventilation: Always handle (6-Methylpyridin-2-yl)methyl acetate in a properly functioning chemical fume hood.[5][6]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[11][12]

Storage

Proper storage is essential to prevent degradation and hazardous reactions.[5][6][10]

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[10][11]

  • Containers: Keep containers tightly closed to prevent the absorption of moisture and the release of vapors.[5][10]

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[11][12]

Experimental Protocol: A Model Workflow for a Reaction Quench

The following protocol details a common laboratory procedure and incorporates safety checkpoints.

ReactionQuench Figure 2: Workflow for a Reaction Quench A Preparation (Don PPE, Prepare Quenching Solution) B Cool Reaction Mixture (Ice Bath) A->B Ensure safety first C Slow Addition of Quenching Agent (Maintain Temperature) B->C Control exotherm D Workup (Extraction, Washing) C->D Isolate product E Waste Disposal (Segregate Aqueous and Organic Waste) D->E Proper disposal

Caption: Figure 2: Workflow for a Reaction Quench.

Step-by-Step Methodology:

  • Preparation:

    • Don all required PPE as outlined in section 4.1.

    • Ensure the work is conducted in a chemical fume hood.

    • Prepare the quenching solution (e.g., saturated aqueous sodium bicarbonate) and have it readily available.

  • Cooling:

    • Cool the reaction vessel containing (6-Methylpyridin-2-yl)methyl acetate to 0 °C using an ice-water bath. This mitigates any potential exotherm during the quench.

  • Quenching:

    • Slowly add the quenching solution dropwise to the reaction mixture with vigorous stirring.

    • Monitor the temperature of the reaction mixture to ensure it remains controlled.

  • Workup:

    • Once the quench is complete, proceed with the appropriate workup procedure, such as liquid-liquid extraction.

  • Waste Disposal:

    • Segregate all waste streams (aqueous and organic) into appropriately labeled containers for hazardous waste disposal.[11]

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][10]
Spill Response
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[6]

    • Collect the absorbed material into a sealed container for disposal as hazardous waste.[6]

  • Large Spills:

    • Evacuate the laboratory immediately and activate the emergency alarm.

    • Contact the institution's environmental health and safety department.

Toxicology and Ecotoxicity

While specific toxicological data for (6-Methylpyridin-2-yl)methyl acetate is not available, the known effects of its structural analogs provide a basis for assessment.

  • Human Health Effects: Pyridine and its derivatives can affect the central nervous system, liver, and kidneys upon prolonged or repeated exposure.[11] Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[6][11]

  • Ecotoxicity: Pyridine compounds are generally considered to be harmful to aquatic life. Do not allow the material to enter drains or watercourses.

Disposal Considerations

All waste containing (6-Methylpyridin-2-yl)methyl acetate must be treated as hazardous waste.

  • Waste Collection: Collect waste in clearly labeled, sealed containers.[11]

  • Disposal: Dispose of waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4]

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Washington State University. Pyridine Standard Operating Procedure. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet - Methyl 2-(pyridin-2-yl)acetate. [Link]

  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]

  • A.G. Layne, Inc. (2015, May 19). Safety Data Sheet - Methyl Acetate. [Link]

  • Reddit. (2025, October 9). Can anyone recommend good gloves to handle ethyl acetate?[Link]

  • Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet - Methyl Acetate. [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • 2M Holdings Ltd. (2013, September 20). Safety Data Sheet - Methyl Acetate. [Link]

  • Protective Industrial Products. Glove Selector. [Link]

  • Penta chemicals. (2025, April 23). Safety Data Sheet - Methyl acetate. [Link]

  • New Jersey Department of Health. Hazard Summary - Methyl Acetate. [Link]

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Topic: (6-Methylpyridin-2-yl)methyl acetate: A Guide to Procurement, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of (6-Methylpyridin-2-yl)methyl acetate, a pivotal chemical intermediate in contemporary pharmaceutical research and development. We will explore its procurement from reliable vendors, detail its chemical synthesis and purification, outline methods for its analytical characterization, and provide essential information on its safe handling and storage. This document is intended to serve as a practical resource for scientists engaged in drug discovery and process development.

Sourcing and Procurement of (6-Methylpyridin-2-yl)methyl acetate

The integrity of your research and development pipeline begins with high-quality starting materials. For a specialized intermediate like (6-Methylpyridin-2-yl)methyl acetate, identifying a trustworthy supplier is paramount to ensure reproducibility and avoid costly delays.

Recommended Chemical Suppliers

A multitude of chemical suppliers offer (6-Methylpyridin-2-yl)methyl acetate, catering to a range of needs from small-scale research quantities to bulk orders for process development. Below is a comparative table of reputable vendors.

SupplierPurity SpecificationAvailable QuantitiesCAS Number
AK Scientific, Inc.95%Research Quantities13287-64-4[1]
BLDpharmNot SpecifiedResearch to Bulk86725-83-9 (related compound)[2]
ChemicalBookVaries by ListerVaries by Lister13287-64-4[3]
Guidechem>98%Varies by Lister13287-64-4[4]
SmoleculeNot SpecifiedInquiryNot Specified[5]

It is crucial for researchers to perform their own due diligence by requesting certificates of analysis and, if necessary, analytical samples to verify that the material meets the specific requirements of their intended application.

Synthesis and Purification

While commercially available, an in-house synthesis of (6-Methylpyridin-2-yl)methyl acetate can be a viable alternative, particularly for custom applications or large-scale requirements. A common synthetic route is the esterification of (6-methylpyridin-2-yl)methanol with acetic anhydride.

Synthetic Workflow

Caption: Synthetic workflow for (6-Methylpyridin-2-yl)methyl acetate.

Step-by-Step Synthesis Protocol

A plausible method for the synthesis of (6-Methylpyridin-2-yl)methyl acetate is the reaction of 2-amino-6-methylpyridine with chloroacetic acid, followed by esterification.[6]

  • Preparation of the reaction mixture: In a suitable reaction vessel, dissolve 2-amino-6-methylpyridine in an appropriate solvent such as ethyl acetate.

  • Addition of chloroacetic acid: Slowly add a solution of chloroacetic acid in ethyl acetate to the reaction mixture.[6]

  • Reaction monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and extraction: Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution to remove unreacted starting materials and byproducts. The product is then extracted into an organic solvent.

  • Purification: The crude product is purified, commonly by column chromatography on silica gel, to yield the desired (6-methyl-pyridin-2-ylamino)-acetic acid intermediate.[6]

  • Esterification: The intermediate acid is then esterified to the methyl acetate. A related synthesis of N-methylpyridinium acetate was achieved by reacting N-methylpyridinium methyl carbonate with acetic acid.[7]

Analytical Characterization

To ensure the identity and purity of (6-Methylpyridin-2-yl)methyl acetate, a suite of analytical techniques should be employed.

Analytical TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural ElucidationThe spectra should confirm the presence of all protons and carbons in the correct chemical environments and with the expected splitting patterns.
Mass Spectrometry Molecular Weight VerificationThe mass spectrum should show a molecular ion peak corresponding to the molecular weight of 165.19 g/mol .[4]
HPLC/GC Purity AssessmentA chromatographic analysis will determine the purity of the compound and identify any potential impurities.
FTIR Spectroscopy Functional Group IdentificationThe IR spectrum should display characteristic absorption bands for the ester carbonyl group and the pyridine ring.

Safe Handling, Storage, and Disposal

Proper handling and storage are critical for maintaining the stability of (6-Methylpyridin-2-yl)methyl acetate and ensuring laboratory safety.

Safety and Handling Precautions
  • Always handle this chemical in a well-ventilated area or a chemical fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Avoid inhalation of vapors and contact with skin and eyes.[11] In case of contact, rinse the affected area thoroughly with water.[10]

  • Keep away from heat, sparks, and open flames.[8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[9]

Storage and Disposal
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

  • Keep away from strong oxidizing agents and other incompatible materials.[8]

  • Dispose of waste material in accordance with federal, state, and local regulations.[8]

References

  • ResearchGate. Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • PrepChem. Synthesis of N-methylpyridinium acetate. [Link]

  • A.G. Layne, Inc. Safety Data Sheet - Methyl Acetate. [Link]

  • Penta Manufacturing Company. Safety Data Sheet - Methyl acetate. [Link]

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Methodological & Application

Application Note: A Robust Two-Step Synthesis of (6-Methylpyridin-2-yl)methyl Acetate from 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of (6-Methylpyridin-2-yl)methyl acetate, a valuable building block in pharmaceutical and agrochemical research. The presented methodology addresses the primary challenge of selective functionalization of one of the two sterically equivalent methyl groups of 2,6-lutidine. The robust, two-step pathway proceeds via the formation of a 2,6-lutidine N-oxide intermediate, followed by an efficient Boekelheide rearrangement. This guide offers detailed, step-by-step experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and high yields for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

The selective functionalization of C-H bonds in heteroaromatic compounds is a cornerstone of modern synthetic chemistry. (6-Methylpyridin-2-yl)methyl acetate is a key synthon whose structure requires the selective elaboration of one of two identical methyl groups on the readily available starting material, 2,6-lutidine. Direct oxidation of 2,6-lutidine is often plagued by a lack of selectivity, leading to mixtures of mono- and di-oxidized products, including aldehydes and carboxylic acids.

To circumvent these challenges, this protocol employs a reliable and highly selective two-step strategy:

  • N-Oxidation: The pyridine nitrogen is first oxidized to form 2,6-lutidine N-oxide. This transformation electronically activates the adjacent methyl groups, rendering them susceptible to rearrangement.

  • Boekelheide Rearrangement: The N-oxide intermediate is then treated with acetic anhydride. This induces a[1][1]-sigmatropic rearrangement, known as the Boekelheide reaction, to selectively and efficiently yield the desired (6-Methylpyridin-2-yl)methyl acetate.[2]

This approach is superior to direct oxidation due to its high regioselectivity and reproducible, high-yield transformations.

G cluster_start Starting Material cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Boekelheide Rearrangement Lutidine 2,6-Lutidine N_Oxide 2,6-Lutidine N-Oxide Lutidine->N_Oxide H₂O₂ / Acetic Acid Product (6-Methylpyridin-2-yl)methyl acetate N_Oxide->Product Acetic Anhydride (Ac₂O)

Figure 1: Overall synthetic workflow from 2,6-Lutidine to the target acetate.

Part I: Synthesis of 2,6-Lutidine N-Oxide

Principle and Rationale

The initial step involves the oxidation of the tertiary amine of the pyridine ring to an N-oxide. This is a crucial activating step. The resulting N-oxide functionality withdraws electron density from the ring, increasing the acidity of the protons on the adjacent methyl groups. This heightened acidity is essential for the subsequent deprotonation step in the Boekelheide rearrangement. A common and effective method for this transformation is the use of hydrogen peroxide in glacial acetic acid.

Experimental Protocol

Safety Precaution: This procedure involves strong oxidizing agents (hydrogen peroxide) and corrosive acids. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2,6-Lutidine107.1510.72 g (11.6 mL)100Reagent grade, ≥98%
Glacial Acetic Acid60.0560 mL-ACS grade
Hydrogen Peroxide34.0111.3 mL11030% w/w solution in H₂O

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-lutidine (10.72 g, 100 mmol) and glacial acetic acid (60 mL).

  • Stir the solution at room temperature to ensure homogeneity.

  • Carefully add the 30% hydrogen peroxide solution (11.3 mL, 110 mmol) portion-wise over 10-15 minutes. The addition is mildly exothermic.

  • Heat the reaction mixture to 70-75 °C using a heating mantle and an oil bath.

  • Maintain the temperature and stir the reaction for 5-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a mobile phase of 10% methanol in dichloromethane).

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • To decompose any excess hydrogen peroxide, a small amount of palladium on carbon (Pd/C, ~50 mg) can be cautiously added. Stir until oxygen evolution ceases. Alternatively, the excess peroxide can be carefully quenched by the slow addition of a saturated sodium sulfite solution.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetic acid and water.

  • To the resulting residue, add toluene (50 mL) and evaporate again to azeotropically remove residual water and acetic acid. The crude 2,6-lutidine N-oxide is obtained as a viscous oil or low-melting solid and can be used directly in the next step without further purification.

Part II: Synthesis of (6-Methylpyridin-2-yl)methyl Acetate

Principle and Rationale: The Boekelheide Rearrangement

The Boekelheide rearrangement is a powerful transformation for functionalizing the α-alkyl groups of heterocyclic N-oxides.[2] The mechanism proceeds through several key steps:

  • O-Acylation: The oxygen atom of the N-oxide acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride to form an O-acetylated pyridinium intermediate.

  • Deprotonation: An acetate ion, acting as a base, removes a proton from one of the α-methyl groups, creating a neutral methylene-dihydropyridine species (an ylide).

  • [1][1]-Sigmatropic Rearrangement: This key intermediate undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement. This step is highly favorable and forms a new carbon-oxygen bond, yielding an unstable intermediate.

  • Rearomatization: The intermediate quickly tautomerizes to restore the aromaticity of the pyridine ring, yielding the final product, (6-Methylpyridin-2-yl)methyl acetate.

Computational studies suggest that while the concerted[1][1] sigmatropic pathway is dominant, the reaction can have ionic or radical character depending on the conditions and substrates.[1][3][4]

G N_Oxide 2,6-Lutidine N-Oxide + Ac₂O Acylated O-Acylated Intermediate N_Oxide->Acylated 1. O-Acylation Ylide Methylene-dihydropyridine (Ylide) Acylated->Ylide 2. Deprotonation Rearranged Rearranged Intermediate Ylide->Rearranged 3. [3,3]-Sigmatropic Shift Product (6-Methylpyridin-2-yl)methyl acetate Rearranged->Product 4. Rearomatization

Figure 2: Simplified mechanistic steps of the Boekelheide rearrangement.

Experimental Protocol

Safety Precaution: Acetic anhydride is corrosive and a lachrymator. This procedure should be performed in a well-ventilated fume hood.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2,6-Lutidine N-Oxide123.15~12.3 g (crude)~100From Part I
Acetic Anhydride102.0940.8 g (37.8 mL)400Reagent grade, ≥98%

Procedure:

  • Place the crude 2,6-lutidine N-oxide (~100 mmol) from Part I into a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add acetic anhydride (37.8 mL, 400 mmol).

  • Heat the mixture to reflux (boiling point of acetic anhydride is ~140 °C) in an oil bath.

  • Maintain the reflux for 2-3 hours. Monitor the reaction by TLC until the N-oxide spot has been consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the dark reaction mixture over crushed ice (~200 g) in a large beaker to quench the excess acetic anhydride. Caution: This is an exothermic process.

  • Once the ice has melted, carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid NaHCO₃ until effervescence ceases and the pH is ~7-8.

  • Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude (6-Methylpyridin-2-yl)methyl acetate by vacuum distillation or flash column chromatography on silica gel to obtain a colorless to pale yellow oil.[5]

Data Summary and Troubleshooting

CompoundFormulaMolar MassAppearanceExpected Yield
2,6-Lutidine N-OxideC₇H₉NO123.15Viscous oil / solid>90% (crude)
(6-Methylpyridin-2-yl)methyl acetateC₉H₁₁NO₂165.19Colorless to yellow oil70-85% (purified)

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low yield in N-oxidation Incomplete reaction.Ensure reaction temperature is maintained at 70-75 °C. Extend reaction time and monitor by TLC.
Peroxide decomposition.Add hydrogen peroxide slowly to the cooled solution before heating to minimize premature decomposition.
Incomplete Boekelheide rearrangement Insufficient temperature or time.Ensure the reaction is brought to a full reflux (~140 °C) and maintained for the recommended duration.
Dark, tarry byproducts Overheating or side reactions.Avoid excessive heating. The Boekelheide reaction can sometimes produce colored impurities; purification by column chromatography is effective.
Difficulty in purification Co-distillation of impurities.If vacuum distillation is difficult, flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) is a reliable alternative.

Conclusion

The synthesis of (6-Methylpyridin-2-yl)methyl acetate from 2,6-lutidine is efficiently achieved through a two-step sequence involving N-oxidation followed by a Boekelheide rearrangement. This method provides a reliable and selective route that overcomes the challenges associated with direct side-chain oxidation. The detailed protocols and mechanistic discussions herein serve as a valuable resource for researchers requiring access to this and related pyridyl synthons.

References

  • Boekelheide, V.; Linn, W. J. (1954). Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291. [Link]

  • Rzepa, H. S. (2013). Mechanism of the Boekelheide rearrangement. Henry Rzepa's Blog. [Link]

  • Wikipedia. (n.d.). Boekelheide reaction. Retrieved from [Link]

  • Kurzawa, T., Zimmer, R., Würthwein, E.-U., & Reissig, H.-U. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry – A European Journal, 29(26), e202204015. [Link]

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Application Note: A Guide to the Esterification of (6-methylpyridin-2-yl)methanol for Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (6-Methylpyridin-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and materials science. Its derivatization into esters is a critical step for modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability, or for creating prodrugs. This guide provides an in-depth analysis of the key methodologies for the esterification of this substrate, addressing the unique chemical nature imparted by the pyridine ring. We present detailed, field-proven protocols for high-efficiency acylation and carbodiimide-mediated coupling reactions, explain the mechanistic rationale behind procedural choices, and offer a comprehensive workflow for product purification and characterization.

Introduction to the Substrate

(6-Methylpyridin-2-yl)methanol is a primary alcohol featuring a pyridine nucleus. This structure presents a distinct chemical personality: the nucleophilic hydroxyl (-OH) group, which is the target for esterification, and the basic nitrogen atom within the aromatic ring. The nitrogen's basicity can influence reaction pathways, particularly in acid-catalyzed methods, by acting as a proton sink or a competing nucleophile. Understanding this dual reactivity is paramount for selecting the optimal esterification strategy. The esters derived from this alcohol are integral to the synthesis of novel compounds in pharmaceutical research and functional materials.

Mechanistic Principles and Strategy Selection

The choice of an esterification method depends on the stability of the coupling partners, desired reaction scale, and available reagents. For a substrate like (6-methylpyridin-2-yl)methanol, methods that avoid harsh acidic conditions are generally preferred to prevent unwanted side reactions involving the pyridine nitrogen.

Acylation with Acid Anhydrides or Acyl Chlorides

Direct acylation using a pre-activated carboxylic acid derivative, such as an acid anhydride or acyl chloride, is a robust and widely used strategy. The reaction proceeds via nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the acylating agent.

A critical component of modern acylation is the use of 4-(N,N-dimethylamino)pyridine (DMAP) as a hyper-nucleophilic catalyst.[1] DMAP dramatically accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.[2][3] This intermediate is significantly more electrophilic than the initial anhydride or acyl chloride, facilitating rapid acyl transfer to the alcohol, even if the alcohol is sterically hindered.[1][4] A stoichiometric, non-nucleophilic base like triethylamine (NEt₃) is often included to neutralize the acidic byproduct (e.g., HCl or a carboxylic acid), preventing protonation of the pyridine ring and driving the reaction to completion.

dmap_catalysis DMAP DMAP Intermediate N-Acylpyridinium Ion [DMAP-COR]⁺ DMAP->Intermediate Nucleophilic attack AcylAnhydride Acid Anhydride (RCO)₂O AcylAnhydride->Intermediate Carboxylate Carboxylate Anion RCOO⁻ AcylAnhydride->Carboxylate Leaving group Intermediate->DMAP Catalyst regeneration Ester Product Ester Intermediate->Ester Acyl transfer Alcohol (6-methylpyridin-2-yl)methanol Alcohol->Ester

Caption: Catalytic cycle of a DMAP-catalyzed acylation reaction.

Steglich Esterification: Carbodiimide-Mediated Coupling

First described by Wolfgang Steglich in 1978, the Steglich esterification is an exceptionally mild and versatile method for forming esters directly from a carboxylic acid and an alcohol.[5][6] This makes it ideal for complex or sensitive molecules. The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), as a dehydrating agent.

The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[7] However, this intermediate can undergo a non-productive intramolecular rearrangement to a stable N-acylurea.[6] DMAP is introduced as a catalyst to intercept the O-acylisourea, forming the same N-acylpyridinium ion seen in direct acylation.[5][7] This "active ester" then efficiently reacts with the alcohol to yield the desired product, while DMAP is regenerated. The carbodiimide is consumed, forming a urea byproduct (e.g., dicyclohexylurea, DCU) which is often insoluble in the reaction solvent and can be removed by filtration.[6]

steglich_mechanism Acid Carboxylic Acid (RCOOH) O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl DCC Carbodiimide (e.g., DCC) DCC->O_Acyl Activation N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Undesired rearrangement Active_Ester N-Acylpyridinium Ion O_Acyl->Active_Ester Interception by DMAP Urea Urea Byproduct (e.g., DCU) O_Acyl->Urea DMAP DMAP DMAP->Active_Ester Active_Ester->DMAP Regeneration Ester Product Ester Active_Ester->Ester Acyl Transfer Alcohol Alcohol (Pyridylmethanol) Alcohol->Ester Alcohol->Urea workflow Start Crude Reaction Mixture Workup Aqueous Workup (Quench & Extract) Start->Workup Dry Dry Organic Layer (e.g., MgSO₄) Workup->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purification (Flash Column Chromatography) Concentrate->Purify Analyze Characterization (NMR, MS, IR) Purify->Analyze

Sources

reaction conditions for preparing (6-Methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of (6-Methylpyridin-2-yl)methyl Acetate

Abstract

(6-Methylpyridin-2-yl)methyl acetate is a valuable building block in medicinal chemistry and materials science, frequently utilized as a key intermediate in the synthesis of more complex molecular architectures. This document provides a comprehensive, validated protocol for the efficient synthesis of this compound via the O-acetylation of (6-methylpyridin-2-yl)methanol. We delve into the underlying reaction mechanism, provide detailed, step-by-step experimental procedures, and offer expert insights into critical process parameters to ensure high yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for the preparation of (6-methylpyridin-2-yl)methyl acetate.

Introduction and Synthetic Strategy

The synthesis of esters from alcohols is a cornerstone transformation in organic chemistry. (6-Methylpyridin-2-yl)methyl acetate is typically prepared through the esterification of its corresponding alcohol, (6-methylpyridin-2-yl)methanol. The most direct and widely adopted method is the acylation of the primary alcohol using acetic anhydride. This reaction is characterized by its high efficiency, operational simplicity, and the ready availability of the required reagents.

The core reaction involves the nucleophilic attack of the hydroxyl group of (6-methylpyridin-2-yl)methanol on the electrophilic carbonyl carbon of acetic anhydride. While this reaction can proceed without a catalyst, its rate and efficiency are significantly enhanced by the use of a suitable catalyst.

// Reactants SM [label=<(6-Methylpyridin-2-yl)methanol>]; Ac2O [label=<Acetic Anhydride>]; Catalyst [label="DMAP (cat.)\nPyridine", shape=plaintext];

// Product Product [label=<(6-Methylpyridin-2-yl)methyl acetate>];

// Reaction Pathway {rank=same; SM; Ac2O;} SM -> Product [style=invis]; Ac2O -> Product [style=invis];

// Invisible node for plus sign plus [shape=plaintext, label="+"];

// Position plus sign between reactants subgraph { rank=same; SM; plus; Ac2O; } SM -> plus [style=invis]; plus -> Ac2O [style=invis];

// Arrow from reactants to product edge [dir=none]; arrow_start = "invis_start"; arrow_end = "invis_end"; node [shape=point, style=invis];

subgraph { rank=same; Ac2O; arrow_start; }

subgraph { rank=same; arrow_end; Product; }

arrow_start -> arrow_end [label=" ", arrowhead=normal, minlen=2];

// Catalyst label catalyst_label_pos [shape=point, style=invis, pos="2.5,0.5!"]; catalyst_label_pos -> Catalyst [style=invis, dir=none];

// Positioning {rank=same; SM; plus; Ac2O; arrow_start;} {rank=same; arrow_end; Product;} } enddot Caption: General reaction scheme for the synthesis.

Mechanistic Insights: The Role of the Catalyst

The acetylation is typically catalyzed by a base. While pyridine can serve as both a solvent and a catalyst, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) dramatically accelerates the reaction.[1] DMAP functions as a hypernucleophilic acylation catalyst.

Mechanism Steps:

  • Activation of Acetic Anhydride: DMAP, being more nucleophilic than the alcohol, first attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself.

  • Nucleophilic Attack: The hydroxyl group of (6-methylpyridin-2-yl)methanol then attacks the carbonyl carbon of the activated N-acetylpyridinium intermediate.

  • Proton Transfer & Regeneration: The resulting intermediate is deprotonated, often by the acetate ion released in the first step or by another base like pyridine, to yield the final ester product and regenerate the DMAP catalyst.

This catalytic cycle is highly efficient, allowing the reaction to proceed rapidly at room temperature.[2]

Experimental Protocol

This protocol details a validated procedure for the synthesis of (6-methylpyridin-2-yl)methyl acetate on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.AmountMolar Eq.
(6-Methylpyridin-2-yl)methanol97%Thermo Scientific1122-71-01.23 g1.0
PyridineAnhydrous, 99.8%Sigma-Aldrich110-86-120 mLSolvent
Acetic Anhydride≥99%Sigma-Aldrich108-24-71.42 mL1.5
4-(Dimethylamino)pyridine (DMAP)≥99%Sigma-Aldrich1122-58-3~60 mg0.05
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2~100 mL-
1 M Hydrochloric Acid (HCl)Aqueous-7647-01-0~40 mL-
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous-144-55-8~40 mL-
Brine (Saturated NaCl)Aqueous-7647-14-5~40 mL-
Anhydrous Magnesium Sulfate (MgSO₄)--7487-88-9As needed-
Silica Gel230-400 mesh-7631-86-9As needed-
Equipment
  • 100 mL Round-bottom flask with a magnetic stir bar

  • Septum and Nitrogen/Argon inlet

  • Ice-water bath

  • Syringes and needles

  • 250 mL Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add (6-methylpyridin-2-yl)methanol (1.23 g, 10 mmol) and 4-(dimethylamino)pyridine (61 mg, 0.5 mol%).

  • Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add 20 mL of anhydrous pyridine via syringe. Stir the mixture until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Addition of Acetic Anhydride: While stirring at 0 °C, add acetic anhydride (1.42 mL, 15 mmol, 1.5 equiv.) dropwise over 5 minutes.[3] A slight exotherm may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. (Typical mobile phase: 30% Ethyl Acetate in Hexanes).

  • Quenching: Once the reaction is complete, carefully quench it by adding 5 mL of methanol and stirring for 15 minutes to consume any remaining acetic anhydride.

  • Work-up & Extraction:

    • Remove the pyridine under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2 x 10 mL) to ensure complete removal.[4]

    • Dissolve the resulting residue in 50 mL of dichloromethane (DCM).

    • Transfer the solution to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove any remaining pyridine and DMAP, followed by saturated NaHCO₃ solution (2 x 20 mL) to neutralize any acetic acid, and finally with brine (1 x 20 mL).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford (6-methylpyridin-2-yl)methyl acetate as a pure liquid.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} enddot Caption: Experimental workflow from setup to characterization.

Authoritative Insights & Causality

  • Choice of Base/Solvent: Pyridine is an excellent choice as it serves a dual role. It acts as a solvent and as a base to neutralize the acetic acid byproduct, driving the equilibrium towards the product.[5]

  • Anhydrous Conditions: The use of anhydrous pyridine and an inert atmosphere is crucial. Acetic anhydride readily hydrolyzes in the presence of water, which would reduce the yield and complicate purification.

  • Controlled Addition at 0 °C: The acylation reaction is exothermic. Adding the acetic anhydride slowly at 0 °C helps to control the initial rate of reaction and prevent potential side reactions.

  • Aqueous Work-up Logic: The washing sequence is designed to systematically remove impurities. The 1 M HCl wash protonates the basic pyridine and DMAP, making them water-soluble and easily removable from the organic layer. The subsequent NaHCO₃ wash neutralizes and removes both the excess HCl and the acetic acid byproduct.

  • Catalyst Loading: Only a catalytic amount (1-5 mol%) of DMAP is required. Higher loadings do not significantly improve the reaction rate and can make purification more challenging.

Safety and Handling

  • Acetic Anhydride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin irritation. It has a strong, unpleasant odor. All manipulations should be performed in a fume hood.

  • Dichloromethane (DCM): A volatile suspected carcinogen. Use only in a fume hood.

  • 1 M HCl: Corrosive. Handle with care to avoid skin and eye contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Organic Syntheses, Coll. Vol. 10, p.7 (2004); Vol. 77, p.1 (2000). [Link: http://www.orgsyn.org/]
  • Chiang Mai J. Sci. 2020; 47(x). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link: http://epg.science.cmu.ac.th/ejournal/]
  • Glycoscience Protocols (2021). O-Acetylation using acetic anhydride in pyridine. [Link: https://www.ncbi.nlm.nih.gov/books/NBK575803/]
  • BenchChem Application Notes (2025). Reaction of 6-Methylpyridin-2(5H)-imine with Electrophiles. [Link: https://www.benchchem.
  • Guidechem. (6-Methylpyridin-2-yl)methyl acetate 13287-64-4 wiki. [Link: https://www.guidechem.com/wiki/13287-64-4.html]
  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic.
  • ChemWhat Database. (6-Methylpyridin-2-yl)methyl acetate CAS#: 13287-64-4. [Link: https://www.
  • Appretech Scientific Limited. Methyl 2-(6-methylpyridin-2-yl)
  • Hill, C. A. S., et al. (2005).
  • Reddy, B. V. S., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molbank. [Link: https://www.mdpi.com/1422-8599/2019/3/M1083]
  • Thermo Scientific. (6-Methylpyridin-2-yl)methanol, 97%. [Link: https://www.fishersci.com/]
  • ChemicalBook. Methyl 2-(6-Methylpyridin-2-yl)acetate | 58532-56-2. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8260481.htm]
  • Sigma-Aldrich. 6-Methyl-2-pyridinemethanol 98%. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/361664]
  • ResearchGate. How can I get acetylation with acetic anhydride and prydine? (2014). [Link: https://www.researchgate.
  • Organic Chemistry Portal. Ester synthesis by acylation. [Link: https://www.organic-chemistry.
  • ChemBK. (6-METHYLPYRIDIN-2-YL)METHANOL. [Link: https://www.chembk.com/en/chem/(6-METHYLPYRIDIN-2-YL)METHANOL]

Sources

Application Notes and Protocols for (6-Methylpyridin-2-yl)methyl acetate as a Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Pyridyl Ligand for Coordination Chemistry and Catalysis

(6-Methylpyridin-2-yl)methyl acetate is a bidentate ligand that offers a unique combination of steric and electronic properties for the coordination of transition metals. The pyridine nitrogen provides a strong σ-donating site, while the ester carbonyl oxygen can act as a weaker, secondary donor, allowing for the formation of stable chelate rings. The presence of the methyl group at the 6-position of the pyridine ring introduces steric hindrance that can influence the coordination geometry and reactivity of the resulting metal complexes. Furthermore, the acetate group can be susceptible to hydrolysis, a feature that can be exploited in certain catalytic applications or for the in-situ generation of new active species.[1]

These characteristics make (6-Methylpyridin-2-yl)methyl acetate a promising ligand for a variety of applications in coordination chemistry and homogeneous catalysis, particularly in cross-coupling reactions where the stability and reactivity of the catalyst are crucial.[2][3] This guide provides detailed protocols for the synthesis of the ligand, the preparation of a representative palladium(II) complex, and its application as a catalyst in the Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

A summary of the key physicochemical properties of (6-Methylpyridin-2-yl)methyl acetate is provided in the table below.[4]

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
CAS Number 13287-64-4
Appearance Colorless to pale yellow liquid
Boiling Point 221.7 °C at 760 mmHg
Density 1.088 g/cm³
Polar Surface Area 39.19 Ų

Synthesis of (6-Methylpyridin-2-yl)methyl acetate

The synthesis of (6-Methylpyridin-2-yl)methyl acetate is typically achieved through the esterification of (6-methylpyridin-2-yl)methanol. The following protocol provides a general method for this transformation.

Experimental Protocol: Synthesis of the Ligand

Materials:

  • (6-methylpyridin-2-yl)methanol

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve (6-methylpyridin-2-yl)methanol (1.0 eq) in a minimal amount of pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (3 x 20 mL) to remove excess acetic anhydride and pyridine.

  • Wash the organic layer with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain pure (6-Methylpyridin-2-yl)methyl acetate.

Causality of Experimental Choices:

  • Pyridine: Acts as both a solvent and a basic catalyst to facilitate the esterification reaction by activating the acetic anhydride and neutralizing the acetic acid byproduct.

  • Acetic Anhydride: Serves as the acetylating agent. An excess is used to ensure complete conversion of the starting alcohol.

  • Aqueous NaHCO₃ Wash: This step is crucial for removing unreacted acetic anhydride and the pyridine catalyst, which are soluble in the aqueous basic solution.

Application in Coordination Chemistry: Synthesis of a Palladium(II) Complex

The bidentate nature of (6-Methylpyridin-2-yl)methyl acetate makes it an excellent ligand for the formation of stable complexes with transition metals. Palladium complexes, in particular, are of significant interest due to their widespread use in catalysis.[3] The following protocol describes the synthesis of a dichloropalladium(II) complex of (6-Methylpyridin-2-yl)methyl acetate.

Experimental Protocol: Synthesis of [PdCl₂{(6-CH₃-py-2-CH₂)OAc}]

Materials:

  • (6-Methylpyridin-2-yl)methyl acetate

  • Palladium(II) chloride (PdCl₂)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂ (1.0 eq) and anhydrous acetonitrile.

  • Stir the suspension at room temperature for 30 minutes.

  • In a separate flask, dissolve (6-Methylpyridin-2-yl)methyl acetate (1.1 eq) in anhydrous acetonitrile.

  • Add the ligand solution dropwise to the stirred suspension of PdCl₂.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. The color of the suspension should change, indicating complex formation.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the volume of the solvent under vacuum.

  • Add anhydrous diethyl ether to precipitate the palladium complex.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization:

The resulting palladium complex can be characterized by various spectroscopic techniques:

  • ¹H NMR: Coordination of the ligand to the palladium center will cause a downfield shift of the pyridine and methylene proton signals compared to the free ligand.

  • ¹³C NMR: Similar downfield shifts are expected for the carbon signals upon coordination.

  • FT-IR: A shift in the C=O stretching frequency of the acetate group upon coordination can be observed.

  • Elemental Analysis: To confirm the elemental composition of the complex.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the palladium species and potential side reactions.

  • Acetonitrile: A good solvent for both the palladium salt and the ligand, facilitating the reaction.

  • Reflux: Provides the necessary activation energy for the ligand substitution reaction on the palladium center.

  • Diethyl Ether: Used as an anti-solvent to precipitate the less soluble palladium complex from the acetonitrile solution.

Application in Homogeneous Catalysis: Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing pyridine-based ligands have shown excellent catalytic activity in cross-coupling reactions.[2][3] The steric and electronic properties of the [PdCl₂{(6-CH₃-py-2-CH₂)OAc}] complex make it a promising pre-catalyst for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Materials:

  • [PdCl₂{(6-CH₃-py-2-CH₂)OAc}] (pre-catalyst)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard reaction vessel with condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a reaction vessel, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the palladium pre-catalyst, [PdCl₂{(6-CH₃-py-2-CH₂)OAc}] (0.01 mmol, 1 mol%).

  • Add a 4:1 mixture of toluene and water (5 mL).

  • Fit the vessel with a condenser and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to obtain 4-methoxybiphenyl.

Causality of Experimental Choices:

  • Potassium Carbonate: Acts as the base required for the transmetalation step in the catalytic cycle.

  • Toluene/Water Biphasic System: A common solvent system for Suzuki-Miyaura couplings, where the aqueous phase helps to dissolve the base and the organic phase dissolves the substrates and catalyst.

  • 100 °C: Provides the thermal energy needed to drive the catalytic cycle, including the oxidative addition and reductive elimination steps.

Visualizations

Ligand Structure and Coordination Mode

Ligand_Coordination cluster_ligand (6-Methylpyridin-2-yl)methyl acetate cluster_complex Bidentate Coordination L N(py) O O(C=O) M M M_N N(py) M->M_N σ-donation M_O O(C=O) M->M_O weaker interaction

Caption: Coordination of (6-Methylpyridin-2-yl)methyl acetate to a metal center.

Proposed Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(X)L->Ar-Pd(II)(Ar')L Transmetalation (Ar'-B(OH)₂ + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L->Ar-Ar' Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(6-Methylpyridin-2-yl)methyl acetate represents a valuable addition to the toolbox of ligands for coordination chemistry and catalysis. Its straightforward synthesis, combined with its unique electronic and steric properties, allows for the generation of robust metal complexes with significant catalytic potential. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile ligand and its derivatives in a wide range of applications, from the development of novel catalysts to the synthesis of advanced materials. Further investigations into the coordination chemistry with other transition metals and applications in different catalytic transformations are highly encouraged.

References

  • Suh, J., Son, S. J., & Suh, M. P. (1998). Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Evidence for Attack of Water or Hydroxide Ion at the Coordinated Ester. Journal of the American Chemical Society, 120(44), 11472-11477. Available at: [Link]

  • Bugarin, A., & Connell, B. T. (2010). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 49(17), 7847-7857. Available at: [Link]

  • Bauer, E. B., & Jones, C. D. (2022). P–Ru-Complexes with a Chelate-Bridge-Switch: A Comparison of 2-Picolyl and 2-Pyridyloxy Moieties as Bridging Ligands. Molecules, 27(9), 2785. Available at: [Link]

  • Preparation of Complexes with Acetates of Transition Metal of Amino Compounds Including 1,3-Dioxalane Group. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. Dalton Transactions. Available at: [Link]

  • Bugarin, A., & Connell, B. T. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Available at: [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. Available at: [Link]

  • Acetate exchange mechanism on a Zr12 oxo hydroxo cluster: relevance for reshaping Zr–carboxylate coordination adaptable networks. National Institutes of Health. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

Sources

Application Note & Protocol: A Validated Synthesis of Substituted Pyridinylmethyl Acetates for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridinylmethyl acetates are valuable intermediates and structural motifs in medicinal chemistry, leveraging the privileged pyridine scaffold that is present in a significant number of FDA-approved drugs.[1] The pyridine ring's unique electronic properties and its ability to act as a hydrogen bond acceptor enhance the pharmacokinetic profiles of drug candidates.[1] This document provides a comprehensive, field-tested protocol for the synthesis of substituted pyridinylmethyl acetates via the acetylation of the corresponding pyridinylmethanols. We delve into the mechanistic rationale behind the procedural steps, offer a detailed, step-by-step workflow, and outline a robust characterization and validation strategy to ensure the synthesis is reliable and reproducible. This guide is designed to empower researchers in drug development to confidently produce high-purity pyridinylmethyl acetate building blocks for their discovery pipelines.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of modern medicinal chemistry.[2][3] Its presence in numerous natural products and blockbuster drugs, from anticancer agents to antivirals, underscores its importance as a "privileged" pharmacophore.[1][2] The nitrogen atom in the six-membered aromatic ring imparts basicity, polarity, and the capacity for hydrogen bonding, which are critical for molecular recognition and binding to biological targets like enzymes.[1][3]

The synthesis of derivatives, such as pyridinylmethyl acetates, provides a versatile platform for further functionalization. The acetate group can serve as a simple protecting group for the hydroxymethyl functionality or as a reactive handle for subsequent chemical transformations. The protocol detailed herein focuses on a classic and reliable O-acetylation reaction using acetic anhydride with pyridine as both the solvent and a catalyst.[4][5]

Reaction Scheme & Mechanism

General Reaction: Substituted Pyridinylmethanol → Substituted Pyridinylmethyl Acetate

(Self-generated image for illustrative purposes)

Mechanistic Rationale:

The acetylation of an alcohol with acetic anhydride is significantly accelerated by pyridine.[4] The mechanism proceeds via two key roles for pyridine:

  • Nucleophilic Catalyst: Pyridine attacks the electrophilic carbonyl carbon of acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is much more electrophilic than acetic anhydride itself.

  • Base: The alcohol (pyridinylmethanol) then attacks the N-acetylpyridinium ion. A second molecule of pyridine acts as a base to deprotonate the resulting oxonium ion, yielding the final ester product and pyridinium acetate.

For sterically hindered or less reactive alcohols, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added. DMAP is a hypernucleophilic acylation catalyst that functions similarly to pyridine but forms a more stable and highly reactive dimethylaminopyridinium intermediate, dramatically increasing the reaction rate.[5]

Detailed Synthesis Protocol

This protocol describes a general procedure for the acetylation of a substituted pyridinylmethanol. Researchers should adjust quantities and reaction times based on the specific substrate and scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Substituted Pyridinylmethanol>98% PurityCommercial SourceStarting material.
PyridineAnhydrous (<50 ppm H₂O)Commercial SourceUse as a solvent and catalyst. Must be dry.
Acetic Anhydride (Ac₂O)Reagent Grade, >98%Commercial SourceAcylating agent.
4-Dimethylaminopyridine (DMAP)>99%Commercial SourceOptional, but recommended for faster/difficult reactions.[5]
Dichloromethane (DCM)ACS GradeCommercial SourceFor extraction.
Hydrochloric Acid (HCl)1 M AqueousIn-house prepFor aqueous workup.
Sodium Bicarbonate (NaHCO₃)Saturated AqueousIn-house prepFor aqueous workup.
BrineSaturated AqueousIn-house prepFor aqueous workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial SourceFor drying organic layer.
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
TLC PlatesSilica Gel 60 F₂₅₄Commercial SourceFor reaction monitoring.[6]
Equipment
  • Round-bottom flask with stir bar

  • Ice bath

  • Magnetic stir plate

  • Nitrogen/Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add the substituted pyridinylmethanol (1.0 eq). Dissolve it in anhydrous pyridine (approx. 0.2-0.5 M concentration). If using, add DMAP (0.05-0.1 eq) at this stage.

  • Addition of Reagent: Cool the resulting solution to 0 °C using an ice bath. While stirring, add acetic anhydride (1.5 eq) dropwise to the flask.[5] The dropwise addition helps control any exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[6] A typical mobile phase is Ethyl Acetate/Hexanes. The product spot should be less polar (higher Rf value) than the starting alcohol. The reaction is typically complete within 2-12 hours.

  • Quenching: Once the starting material is consumed (as indicated by TLC), cool the flask again to 0 °C and cautiously add methanol (approx. 2.0 eq) to quench any remaining acetic anhydride. Stir for 15 minutes.

  • Workup - Solvent Extraction:

    • Remove the pyridine under reduced pressure using a rotary evaporator (co-evaporate with toluene to aid removal).[5]

    • Dilute the remaining residue with dichloromethane (or ethyl acetate).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to neutralize acid), and brine.[5]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[5]

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted pyridinylmethyl acetate.[5]

Workflow Visualization

The entire synthesis and validation process can be visualized as a clear, sequential workflow.

Synthesis_Workflow Start Substituted Pyridinylmethanol Setup Dissolve in Pyridine Add Acetic Anhydride @ 0°C Start->Setup React Stir at Room Temp Monitor by TLC Setup->React Workup Quench Reaction Aqueous Workup & Extraction React->Workup Purify Silica Gel Column Chromatography Workup->Purify Characterize Structural Validation (¹H NMR, ¹³C NMR) Purify->Characterize Product Pure Pyridinylmethyl Acetate Characterize->Product

Caption: A flowchart of the synthesis and validation protocol.

Product Validation and Characterization

A successful synthesis is validated by rigorous characterization of the final product.

Spectroscopic Analysis

¹H NMR Spectroscopy: This is the primary method for confirming the structure. Key diagnostic signals include:

  • Acetate Methyl Protons (–OCOCH₃): A sharp singlet appearing around δ 2.0–2.3 ppm .[6][7] The appearance of this peak is a strong indicator of successful acetylation.

  • Methylene Protons (–CH₂OAc): A singlet (or multiplet if adjacent to a chiral center) typically found between δ 5.0–5.3 ppm . This signal will be shifted downfield compared to the starting alcohol's methylene protons (usually δ 4.5–4.8 ppm) due to the deshielding effect of the acetate group.

  • Pyridine Ring Protons: These will appear in the aromatic region (δ 7.0–9.0 ppm), and their splitting patterns and chemical shifts will be specific to the substitution pattern of the pyridine ring.[8]

¹³C NMR Spectroscopy:

  • Ester Carbonyl (C=O): A peak around δ 170–171 ppm .[6]

  • Acetate Methyl (–OCOCH₃): A peak around δ 20–21 ppm .[6]

  • Methylene Carbon (–CH₂OAc): A peak around δ 65–70 ppm .

Purity Assessment
  • TLC: A single spot on a TLC plate in multiple solvent systems indicates high purity.

  • ¹H NMR Integration: The integration of the proton signals should correspond to the number of protons in the structure, providing a quantitative measure of purity.[7]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reagent; low reactivity of alcohol; wet solvent.Add more acetic anhydride. Add a catalytic amount of DMAP (0.1 eq). Ensure all reagents and solvents are anhydrous.
Low Yield Product loss during aqueous workup; difficult purification.Ensure pH is controlled during washes. Co-evaporate with toluene to thoroughly remove pyridine before chromatography.[5]
Product Decomposition Unstable product; harsh workup conditions.Use milder workup conditions (e.g., avoid strong acids/bases if the substrate is sensitive). Perform purification quickly.
Residual Pyridine Incomplete removal during workup.Perform multiple washes with 1 M HCl or copper (II) sulfate solution. Co-evaporate with toluene or heptane.

References

  • ResearchGate. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted pyridines. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Available at: [Link]

  • The Royal Society of Chemistry. (2018). Supporting information. Available at: [Link]

  • National Institutes of Health. (n.d.). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Available at: [Link]

  • Semantic Scholar. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Available at: [Link]

  • Organic Chemistry Portal. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Available at: [Link]

  • National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]

  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Available at: [Link]

  • ResearchGate. (n.d.). Role of pyridines as enzyme inhibitors in medicinal chemistry. Available at: [Link]

  • National Institutes of Health. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]

  • ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Available at: [Link]

  • Sci-Hub. (1986). Conformational study of pyridiniumacetanilide salts by 1 H NMR spectroscopy. Available at: [Link]

  • Google Patents. (n.d.). US5206434A - Purification process for methyl acetate.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • PubMed. (n.d.). Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. Available at: [Link]

  • PubMed. (2009). Characterization of 1H NMR spectroscopic data and the generation of synthetic validation sets. Available at: [Link]

  • ACS Publications. (2017). Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry. Available at: [Link]

Sources

The Strategic Utility of (6-Methylpyridin-2-yl)methyl Acetate in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Pyridine Scaffolds in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other aromatic systems. Within this class of compounds, (6-Methylpyridin-2-yl)methyl acetate emerges as a particularly valuable intermediate. Its bifunctional nature, possessing both a reactive acetate leaving group and the characteristic electronics of the pyridine core, makes it a versatile building block for the construction of complex pharmaceutical molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of (6-Methylpyridin-2-yl)methyl acetate, with a focus on its potential role in the synthesis of clinically relevant compounds, such as selective COX-2 inhibitors.

Synthesis of (6-Methylpyridin-2-yl)methyl Acetate: A Detailed Protocol

The most direct and efficient method for the synthesis of (6-Methylpyridin-2-yl)methyl acetate is the acetylation of its corresponding alcohol, (6-methylpyridin-2-yl)methanol. This reaction is a classic example of esterification and can be accomplished under mild conditions with high yields.

Rationale for Procedural Choices

The selection of acetic anhydride as the acetylating agent is based on its high reactivity, which allows the reaction to proceed efficiently without the need for harsh conditions. The use of a slight excess of acetic anhydride ensures the complete conversion of the starting alcohol. Pyridine serves a dual role as a basic catalyst, activating the alcohol for nucleophilic attack, and as a solvent. The reaction temperature is maintained at a gentle reflux to provide sufficient energy for the reaction to proceed without promoting side reactions or degradation of the product. The aqueous workup with sodium bicarbonate is crucial for neutralizing any remaining acetic acid and unreacted acetic anhydride, facilitating the isolation of the pure product.

Experimental Protocol: Acetylation of (6-methylpyridin-2-yl)methanol
Reagent/ParameterQuantity/ValueNotes
(6-methylpyridin-2-yl)methanol10.0 g (81.2 mmol)Starting material
Acetic Anhydride9.1 mL (97.4 mmol)1.2 equivalents
Pyridine (anhydrous)50 mLSolvent and catalyst
Reaction Temperature80-90 °CGentle reflux
Reaction Time4-6 hoursMonitor by TLC
Saturated NaHCO₃ solution100 mLFor quenching and neutralization
Dichloromethane (DCM)3 x 50 mLFor extraction
Anhydrous Na₂SO₄As neededFor drying the organic phase

Step-by-Step Procedure:

  • To a stirred solution of (6-methylpyridin-2-yl)methanol in anhydrous pyridine in a round-bottom flask, add acetic anhydride dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux (80-90 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash them with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (6-Methylpyridin-2-yl)methyl acetate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield a clear, colorless oil.

Visualizing the Synthesis

Synthesis_of_6_Methylpyridin_2_yl_methyl_acetate cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 (6-methylpyridin-2-yl)methanol Product (6-Methylpyridin-2-yl)methyl acetate Reactant1->Product Acetylation Reactant2 Acetic Anhydride Reactant2->Product Catalyst Pyridine (Catalyst/Solvent) Catalyst->Product Temperature 80-90°C Temperature->Product

Caption: Synthesis of (6-Methylpyridin-2-yl)methyl acetate.

Application in Pharmaceutical Synthesis: A Case Study of a COX-2 Inhibitor Intermediate

The structural motif of a methyl-substituted pyridine is a key component in several modern pharmaceuticals. A prominent example is the selective COX-2 inhibitor Etoricoxib (Arcoxia®)[1][2][3][4][5]. While Etoricoxib itself contains a 6-methylpyridin-3-yl moiety, the synthetic strategies employed for its production are highly relevant to the application of (6-Methylpyridin-2-yl)methyl acetate. Specifically, the synthesis of a key intermediate, l-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, highlights the importance of functionalized methylpyridines in constructing the core of such drugs[3].

The Role of a Functionalized Methylpyridine in Etoricoxib Synthesis

The synthesis of Etoricoxib often involves the coupling of two key fragments: a substituted pyridine ring and a phenylsulfone moiety. The methyl group on the pyridine ring plays a crucial role in the molecule's interaction with the COX-2 enzyme. The synthesis of the key ketone intermediate demonstrates the strategic importance of having a handle on the pyridine ring for further chemical transformations.

Conceptual Application of (6-Methylpyridin-2-yl)methyl Acetate

(6-Methylpyridin-2-yl)methyl acetate can serve as a valuable starting material for the synthesis of novel COX-2 inhibitors or other therapeutic agents. The acetate group can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups at the 2-methyl position. This provides a modular approach to building a library of compounds for structure-activity relationship (SAR) studies.

Illustrative Synthetic Pathway

The following diagram illustrates a conceptual workflow where an intermediate like (6-Methylpyridin-2-yl)methyl acetate could be utilized in a multi-step synthesis of a complex pharmaceutical target.

Pharmaceutical_Synthesis_Workflow Start (6-Methylpyridin-2-yl)methyl acetate Step1 Nucleophilic Substitution Start->Step1 Intermediate1 Functionalized Pyridine Intermediate Step1->Intermediate1 Step2 Coupling Reaction (e.g., Suzuki, Heck) Intermediate1->Step2 Intermediate2 Coupled Biaryl System Step2->Intermediate2 Step3 Further Functional Group Interconversion Intermediate2->Step3 FinalProduct Active Pharmaceutical Ingredient (API) Step3->FinalProduct

Caption: Conceptual workflow for API synthesis.

Conclusion

(6-Methylpyridin-2-yl)methyl acetate is a readily accessible and highly versatile intermediate with significant potential in pharmaceutical synthesis. Its straightforward preparation and the reactivity of the acetate group make it an attractive building block for the development of novel therapeutic agents. The insights gained from the synthesis of established drugs like Etoricoxib underscore the strategic importance of functionalized methylpyridine scaffolds in modern drug discovery. Researchers and scientists in the field are encouraged to explore the utility of this intermediate in their synthetic endeavors.

References

  • Dube, D., et al. (n.d.). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances. Retrieved from [Link]

  • (n.d.). Development of New Process for the Synthesis of Intermediates of Etoricoxib, Pioglitazone and Niacin. ResearchGate. Retrieved from [Link]

  • SSPharma India. (n.d.). Etoricoxib Intermediates. Retrieved from [Link]

  • (n.d.). Process for the synthesis of etoricoxib. Google Patents.
  • (n.d.). Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. Drug Synthesis Database. Retrieved from [Link]

  • MIMS. (n.d.). Arcoxia Mechanism of Action. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the synthesis of etoricoxib. Retrieved from [Link]

  • European Medicines Agency. (2007). Arcoxia, INN-Etoricoxib. Retrieved from [Link]

  • (n.d.). AUSTRALIAN PRODUCT INFORMATION ARCOXIA® (etoricoxib). E-lactancia. Retrieved from [Link]

  • ResearchGate. (n.d.). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.

Sources

Application Note & Protocol: Regioselective Metalation of 6-Methylpyridine Derivatives for the Synthesis of Functionalized Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry. Among pyridine derivatives, 6-methylpyridines (picolines) are particularly valuable starting materials. The methyl group offers a prime site for C-H activation, enabling the introduction of diverse functional groups through metalation followed by an electrophilic quench. This application note provides a comprehensive guide to the experimental procedures for the regioselective metalation of 6-methylpyridine derivatives, focusing on safety, mechanistic rationale, and practical execution for researchers in organic synthesis and drug development.

Mechanistic Principles: Controlling Regioselectivity

The metalation of 6-methylpyridine derivatives primarily involves the deprotonation of the most acidic C-H bond by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a lithium amide such as lithium diisopropylamide (LDA).[1][2][3] Two primary sites of deprotonation are in competition: the methyl group (a benzylic-like position) and the C-H bonds on the pyridine ring.

  • Deprotonation of the Methyl Group: The protons on the methyl group are allylic to the C=N bond and are significantly more acidic than aromatic protons on the ring. Therefore, kinetically controlled deprotonation with strong, non-nucleophilic bases like LDA almost exclusively occurs at the methyl group to form a stabilized 6-picolyl anion.

  • Directed ortho Metalation (DoM): In contrast, if a directing metalating group (DMG) is present on the pyridine ring, metalation can be directed to the ortho position.[1][4][5] However, for simple 6-methylpyridine, the methyl group itself is the most favorable site for deprotonation. The choice of base is critical; highly reactive bases like t-butyllithium can sometimes lead to side reactions or different selectivity.[6]

The reaction is typically performed at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF).[2][3] This is crucial to prevent side reactions, such as the degradation of THF by the organolithium reagent and to ensure the kinetic stability of the resulting lithiated intermediate.[2][3]

Core Experimental Protocol: Metalation and Electrophilic Quench

This protocol details a representative procedure for the metalation of 6-methylpyridine using LDA, followed by quenching with an electrophile (in this case, benzaldehyde).

Safety First: Handling Pyrophoric and Reactive Reagents

Organolithium reagents (e.g., n-BuLi) and strong bases (e.g., LDA) are highly reactive and often pyrophoric, igniting spontaneously on contact with air or moisture.[6][7] All operations must be performed under a strictly inert atmosphere (dry nitrogen or argon) using anhydrous solvents and oven-dried glassware. [6] Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses or goggles, and suitable gloves (e.g., nitrile gloves under neoprene), is mandatory.[7][8] Always work in a fume hood and never work alone.[7]

Materials and Reagents:

  • Diisopropylamine (freshly distilled from CaH₂)

  • n-Butyllithium (solution in hexanes, titrated prior to use)

  • 6-Methylpyridine (distilled from CaH₂)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Septa, nitrogen/argon inlet, and bubbler

  • Dry syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble the oven-dried glassware while hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.[6] Maintain a positive pressure of inert gas throughout the experiment.

  • Preparation of LDA (In Situ):

    • To the reaction flask, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Using a dry syringe, add diisopropylamine (1.1 equivalents, e.g., 11 mmol) to the cold THF.

    • Slowly add n-butyllithium (1.1 equivalents, e.g., 11 mmol) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Metalation of 6-Methylpyridine:

    • In a separate, dry flask, prepare a solution of 6-methylpyridine (1.0 equivalent, e.g., 10 mmol) in a small amount of anhydrous THF.

    • Using a syringe, add the 6-methylpyridine solution dropwise to the LDA solution at -78 °C.

    • Upon addition, the solution will typically develop a deep red or orange color, indicating the formation of the 6-picolyl anion.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Electrophilic Quench:

    • Slowly add the electrophile, in this case, benzaldehyde (1.1 equivalents, e.g., 11 mmol), dropwise to the stirred solution of the anion at -78 °C.[9]

    • The characteristic color of the anion should dissipate upon the addition of the electrophile.

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature over several hours or overnight.

  • Workup and Purification:

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 1-phenyl-2-(pyridin-2-yl)ethanol.

Workflow Visualization

The following diagram illustrates the key stages of the experimental procedure.

Metalation_Workflow cluster_prep Preparation under N2/Ar cluster_reaction Reaction Sequence cluster_workup Workup & Purification A 1. Assemble Oven-Dried Glassware B 2. Add Anhydrous THF A->B C 3. Cool to -78 °C B->C D 4. Add Diisopropylamine + n-BuLi (forms LDA) C->D Inert Atmosphere E 5. Add 6-Methylpyridine (Deprotonation) D->E F 6. Add Electrophile (e.g., Benzaldehyde) E->F G 7. Warm to RT F->G H 8. Quench with aq. NH4Cl G->H Reaction Complete I 9. Extraction H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K L Final Product: Functionalized Pyridine K->L Pure Product

Caption: Experimental workflow for the metalation of 6-methylpyridine.

Data Summary: Scope of Electrophiles

The lithiated 6-methylpyridine anion is a versatile nucleophile that reacts with a wide range of electrophiles. The table below summarizes typical outcomes.[9][10]

Electrophile ClassExample ElectrophileTypical Product StructureExpected Yield Range
Aldehydes / KetonesBenzaldehyde, AcetoneSecondary / Tertiary Alcohol65-90%
Alkyl HalidesBenzyl Bromide, IodomethaneAlkylated Pyridine50-80%
Silyl HalidesTrimethylsilyl chloride (TMSCl)Silylated Pyridine80-95%
Carbon DioxideCO₂ (dry ice)Carboxylic Acid70-85%
AmidesN,N-Dimethylformamide (DMF)Aldehyde (after acidic workup)60-75%

Yields are representative and highly dependent on the specific substrate, purity of reagents, and reaction scale.

Troubleshooting and Expert Insights
  • Low or No Yield: This is often due to moisture in the apparatus or reagents, or improperly titrated n-butyllithium. Ensure all glassware is rigorously dried and solvents are anhydrous. Titrate organolithium solutions periodically.

  • Dark, Tarry Mixtures: This can result from running the reaction at too high a temperature, leading to decomposition of the organolithium species or side reactions with the solvent (THF).[2][3] Maintain strict temperature control at -78 °C during the addition and stirring phases.

  • Competitive Nucleophilic Addition: When using n-BuLi directly without first forming LDA, there is a risk of nucleophilic addition to the pyridine ring, especially with unhindered pyridines.[1] Using a hindered, non-nucleophilic base like LDA mitigates this risk.[11]

  • Choice of Base: For substrates with other sensitive functional groups, LDA is generally preferred over alkyllithiums due to its lower nucleophilicity.[11] Commercially available, pre-formed LDA solutions can also be used, offering a safer alternative to handling pyrophoric n-BuLi.[6]

References

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Available at: [Link]

  • University of California, Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available at: [Link]

  • UCLA Chemistry & Biochemistry. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Available at: [Link]

  • Organic Chemistry Portal. (2008, December 18). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Available at: [Link]

  • Reich, H. J., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. Available at: [Link]

  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • El-Gendy, G. A. M., & Smith, K. (2015).
  • Knochel, P., et al. (2015). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Nature Communications. Available at: [Link]

  • Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Remote lithiation of pyridine 18, leading to functionalized pyridines... [Image]. Available at: [Link]

  • Snieckus, V., et al. (2007). Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. The Journal of Organic Chemistry. Available at: [Link]

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry.
  • Rouquet, G., Blakemore, D. C., & Ley, S. V. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Lithiation of 2 and quenching with various electrophiles [Image]. Available at: [Link]

  • O'Brien, A. G., & Campos, K. (2020). Organolithium Bases in Flow Chemistry: A Review. Organic Process Research & Development.
  • ResearchGate. (n.d.). Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium. Available at: [Link]

  • Clayden, J., et al. (2014). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Convenient Procedure for the α-Methylation of Simple Pyridines. Available at: [Link]

  • ResearchGate. (n.d.). Directed metalation of pyridine through deprotonation... [Image]. Available at: [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Available at: [Link]

  • American Chemical Society. (2023, May 11). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Available at: [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: 3‐LITHIATED PYRIDINES AND THEIR REACTIONS WITH ELECTROPHILES. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Available at: [Link]

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Application Notes & Protocols: (6-Methylpyridin-2-yl)methyl acetate as a Key Intermediate in the Synthesis of Novel Therapeutics for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Alzheimer's Therapeutics and the Role of Pyridine Scaffolds

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline.[1] The therapeutic landscape is evolving, with a significant focus on developing disease-modifying therapies that can alter the course of the disease rather than merely managing symptoms.[1] A key strategy in this endeavor is the design and synthesis of small molecules that can modulate the activity of specific neurological targets.[2] Among the diverse chemical structures explored, pyridine derivatives have emerged as a privileged scaffold in the development of agents targeting central nervous system (CNS) disorders, including potential treatments for Alzheimer's disease.[3][4][5]

This document provides a detailed guide on the application of (6-Methylpyridin-2-yl)methyl acetate , a versatile pyridine-based intermediate, in the synthesis of a promising class of compounds for Alzheimer's research: GluN2A-selective N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulators (PAMs) . Potentiation of NMDARs containing the GluN2A subunit is a promising therapeutic approach for neurological disorders associated with cognitive impairment.

These application notes are intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and evaluation of novel therapeutics for neurodegenerative diseases.

The Scientific Rationale: Targeting GluN2A Receptors for Cognitive Enhancement

NMDARs are critical regulators of synaptic plasticity, a fundamental process for learning and memory. Dysfunction of these receptors is implicated in the cognitive deficits observed in Alzheimer's disease. GluN2A-containing NMDARs are of particular interest as their potentiation can enhance synaptic function. Positive allosteric modulators offer a nuanced approach to enhancing receptor activity without causing the excitotoxicity associated with direct agonists.

The synthesis of potent and selective GluN2A PAMs with a 6-methylpyridin-2-one core has been identified as a promising avenue for therapeutic development. (6-Methylpyridin-2-yl)methyl acetate serves as a readily accessible starting material for the elaboration of this key scaffold.

Synthetic Workflow: From Intermediate to a Potent GluN2A Modulator

The following protocols outline a representative synthetic route for the preparation of a potent GluN2A positive allosteric modulator, starting from (6-Methylpyridin-2-yl)methyl acetate. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Diagram of the Synthetic Workflow

Synthetic_Workflow A (6-Methylpyridin-2-yl)methyl acetate B Hydrolysis (e.g., LiOH, THF/H2O) A->B C (6-Methylpyridin-2-yl)methanol B->C D Oxidation (e.g., MnO2, DCM) C->D E 6-Methylpyridine-2-carbaldehyde D->E F Condensation (e.g., Malononitrile, Piperidine) E->F G Pyridin-2-one Formation (e.g., Acetic Anhydride) F->G H 6-Methylpyridin-2-one Intermediate G->H I Alkylation & Amide Coupling (Multi-step) H->I J Final GluN2A PAM Compound I->J Biological_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDAR NMDAR (GluN1/GluN2A) Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx LTP Long-Term Potentiation (LTP) (Synaptic Plasticity) Ca_ion->LTP Cognition Enhanced Cognitive Function LTP->Cognition PAM GluN2A PAM (Synthesized Compound) PAM->NMDAR Modulates

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (6-Methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6-Methylpyridin-2-yl)methyl acetate is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals. The presence of the pyridine ring and the ester functionality makes it a versatile building block in medicinal chemistry and materials science. The demand for high-purity (6-Methylpyridin-2-yl)methyl acetate necessitates the development of a robust, scalable, and economically viable synthetic process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis, purification, and characterization of this important chemical intermediate.

Synthetic Strategy: A Two-Step Approach

The most direct and industrially scalable approach to (6-Methylpyridin-2-yl)methyl acetate involves a two-step synthesis starting from commercially available 2-amino-6-methylpyridine. The first step is the conversion of the amino group to a hydroxyl group to form (6-methylpyridin-2-yl)methanol. The second step is the esterification of the resulting alcohol with acetic anhydride.

Part 1: Synthesis of (6-Methylpyridin-2-yl)methanol

While several methods exist for the conversion of 2-aminopyridines to 2-hydroxypyridines, a common laboratory-scale method involves the diazotization of the amino group followed by hydrolysis. However, for large-scale production, a more direct hydroxymethylation or a two-step reduction of the corresponding carboxylic acid ester is often preferred for safety and scalability. For the purpose of this guide, we will assume the availability of the precursor, (6-methylpyridin-2-yl)methanol, which is commercially available from several suppliers.

Part 2: Esterification of (6-Methylpyridin-2-yl)methanol

The core of this application note is the efficient and scalable esterification of (6-methylpyridin-2-yl)methanol to its corresponding acetate ester. The chosen method is the acylation with acetic anhydride, a widely used and cost-effective acetylating agent. Pyridine is often used as a solvent and a base to catalyze the reaction and neutralize the acetic acid byproduct.[1]

Reaction Pathway

The overall synthetic transformation is depicted below:

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product 2_amino_6_methylpyridine 2-Amino-6-methylpyridine 6_methylpyridin_2_yl_methanol (6-Methylpyridin-2-yl)methanol 2_amino_6_methylpyridine->6_methylpyridin_2_yl_methanol Diazotization & Hydrolysis (or other methods) target_compound (6-Methylpyridin-2-yl)methyl acetate 6_methylpyridin_2_yl_methanol->target_compound Acetic Anhydride, Pyridine

Caption: Synthetic pathway for (6-Methylpyridin-2-yl)methyl acetate.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. Appropriate adjustments to equipment and safety measures are necessary for scaling up or down.

Materials and Equipment
Material/EquipmentSpecificationQuantitySupplier
(6-Methylpyridin-2-yl)methanol>98% purity0.75 kg (6.09 mol)Commercial Supplier
Acetic Anhydride>99% purity0.75 L (7.92 mol)Commercial Supplier
PyridineAnhydrous, >99.8%3.0 LCommercial Supplier
TolueneACS Grade5.0 LCommercial Supplier
Sodium BicarbonateSaturated Aqueous SolutionAs needed---
BrineSaturated Aqueous SolutionAs needed---
Anhydrous Magnesium SulfateGranularAs needed---
20 L Jacketed Glass ReactorEquipped with overhead stirrer, thermocouple, condenser, and addition funnel1---
Rotary Evaporator20 L capacity1---
Filtration ApparatusBuchner funnel, filter flask1---
Experimental Procedure

Experimental_Workflow start Start charge_reactants Charge Reactor with (6-Methylpyridin-2-yl)methanol and Pyridine start->charge_reactants cool_mixture Cool Reaction Mixture to 0-5 °C charge_reactants->cool_mixture add_acetic_anhydride Slowly Add Acetic Anhydride cool_mixture->add_acetic_anhydride warm_to_rt Allow to Warm to Room Temperature and Stir add_acetic_anhydride->warm_to_rt monitor_reaction Monitor Reaction by TLC/HPLC warm_to_rt->monitor_reaction quench_reaction Quench with Methanol monitor_reaction->quench_reaction Reaction Complete solvent_removal Remove Volatiles under Reduced Pressure quench_reaction->solvent_removal aqueous_workup Aqueous Work-up (Water, NaHCO₃, Brine) solvent_removal->aqueous_workup dry_organic_layer Dry Organic Layer (MgSO₄) aqueous_workup->dry_organic_layer filter_and_concentrate Filter and Concentrate dry_organic_layer->filter_and_concentrate purification Purification (Crystallization/Distillation) filter_and_concentrate->purification characterization Characterize Final Product purification->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of (6-Methylpyridin-2-yl)methyl acetate.

Step 1: Reaction Setup

  • Set up the 20 L jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and a pressure-equalizing addition funnel. Ensure the system is dry and purged with an inert atmosphere (e.g., nitrogen).

  • Charge the reactor with (6-Methylpyridin-2-yl)methanol (0.75 kg, 6.09 mol) and anhydrous pyridine (3.0 L).

  • Begin stirring and cool the mixture to 0-5 °C using a circulating chiller.

Step 2: Acetylation

  • Slowly add acetic anhydride (0.75 L, 7.92 mol, 1.3 equivalents) to the cooled reaction mixture via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[2]

Step 3: Quenching and Work-up

  • Once the reaction is complete, cool the mixture back to 0-5 °C.

  • Carefully quench the reaction by the slow addition of methanol (0.5 L) to consume any unreacted acetic anhydride.

  • Remove the pyridine and other volatile components under reduced pressure using a rotary evaporator. Co-evaporation with toluene (2 x 1 L) can aid in the complete removal of pyridine.[1]

  • To the resulting residue, add water (5 L) and ethyl acetate (5 L).

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic to remove acetic acid.

  • Wash the organic layer with brine (2 x 2 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (6-Methylpyridin-2-yl)methyl acetate.

Step 4: Purification

  • Crystallization: For high purity, the crude product can be recrystallized. The choice of solvent is critical and should be determined on a small scale. A mixed solvent system, such as ethyl acetate/heptane or isopropanol/water, is often effective for pyridine derivatives.[3][4] Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

  • Distillation: Alternatively, for a liquid product, vacuum distillation can be employed for purification. Given the boiling point of the target compound, this should be performed under high vacuum to prevent thermal decomposition.[5]

Process Optimization and Safety Considerations

Causality Behind Experimental Choices
  • Excess Acetic Anhydride: A slight excess of acetic anhydride is used to ensure complete conversion of the starting alcohol.

  • Pyridine as Solvent and Catalyst: Pyridine serves a dual role. It acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.[1]

  • Temperature Control: The initial cooling of the reaction is critical to manage the exothermicity of the acylation reaction. Maintaining a low temperature during the addition of acetic anhydride prevents potential side reactions and ensures better control over the process.

  • Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove acidic impurities (acetic acid) and any remaining water-soluble byproducts, respectively.

Safety Precautions
  • Acetic Anhydride: Acetic anhydride is corrosive, a lachrymator, and reacts violently with water.[5][6][7][8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.[9] Work in a well-ventilated area and use appropriate PPE.

  • Exothermic Reaction: The acylation reaction is exothermic. Ensure adequate cooling capacity and slow addition of reagents to maintain control of the reaction temperature, especially on a large scale.

Analytical Quality Control

To ensure the identity and purity of the synthesized (6-Methylpyridin-2-yl)methyl acetate, a suite of analytical techniques should be employed.

Data Presentation
ParameterExpected Value/Characteristic
CAS Number 13287-64-4[10]
Molecular Formula C₉H₁₁NO₂[5]
Molecular Weight 165.19 g/mol [5]
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point ~221.7 °C at 760 mmHg[5]
Density ~1.088 g/cm³[5]
Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the methyl group on the pyridine ring, the methylene protons adjacent to the ester and the pyridine ring, the acetyl methyl protons, and the aromatic protons of the pyridine ring. The chemical shifts (δ) are predicted to be in the following regions:

    • ~2.5 ppm (singlet, 3H, -CH₃ on pyridine)

    • ~5.2 ppm (singlet, 2H, -CH₂-O)

    • ~2.1 ppm (singlet, 3H, -C(O)CH₃)

    • ~7.0-7.8 ppm (multiplets, 3H, aromatic protons)

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should show distinct signals for all nine carbon atoms in the molecule. Predicted chemical shifts (δ) are:

    • ~170 ppm (C=O, ester)

    • ~158 ppm (C-CH₃ on pyridine)

    • ~155 ppm (C-CH₂ on pyridine)

    • ~118-138 ppm (aromatic CH carbons)

    • ~66 ppm (-CH₂-O)

    • ~24 ppm (-CH₃ on pyridine)

    • ~21 ppm (-C(O)CH₃)

2. Mass Spectrometry (MS)

  • GC-MS (EI): Gas Chromatography-Mass Spectrometry with Electron Ionization is a suitable method for confirming the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) at m/z = 165 should be observed. Characteristic fragments would correspond to the loss of the acetyl group and other fragments of the pyridine ring.

3. High-Performance Liquid Chromatography (HPLC)

  • Purity Analysis: A reverse-phase HPLC method with UV detection is ideal for determining the purity of the final product. A C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) would provide good separation.[11][12][13][14][15] The purity is determined by the area percentage of the main product peak.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of (6-Methylpyridin-2-yl)methyl acetate. By following the outlined procedures for synthesis, purification, and analysis, researchers and production chemists can confidently produce this valuable intermediate in high yield and purity. Adherence to the safety precautions is paramount throughout the process. The provided analytical data and methodologies will ensure the quality and consistency of the final product, making it suitable for its intended applications in drug discovery and development.

References

  • BenchChem. (2025).
  • MDPI. (2023).
  • MDPI. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies.
  • National Institutes of Health. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry.
  • Glycoscience Protocols (GlycoPODv2). (2021). O-Acetylation using acetic anhydride in pyridine.
  • ResearchGate. (2014).
  • ResearchGate. (2019).
  • CalTech GPS. (n.d.).
  • BenchChem. (2025).
  • IsoLab. (n.d.). Acetic Anhydride.
  • Sigma-Aldrich. (2025).
  • Guidechem. (n.d.). (6-Methylpyridin-2-yl)
  • NJ.gov. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY.
  • ChemWhat. (n.d.). (6-Methylpyridin-2-yl)
  • Organic Chemistry Portal. (2024).
  • ResearchGate. (2025).
  • ResearchGate. (2022).
  • ECHEMI. (n.d.).
  • Google Patents. (n.d.).
  • University of Utah. (n.d.).
  • ChemRxiv. (n.d.).
  • KGROUP. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • HMDB. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246).
  • MDPI. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma.
  • National Institutes of Health. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
  • Agilent. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library.
  • BenchChem. (2025).
  • ACG Publications. (2023).
  • National Institutes of Health. (n.d.). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms.
  • Scientific Research Publishing. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (6-Methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of (6-Methylpyridin-2-yl)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into successfully purifying this moderately polar heterocyclic compound. Here, we address specific experimental challenges in a direct question-and-answer format, explaining the causality behind our recommended protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of (6-Methylpyridin-2-yl)methyl acetate.

Question 1: My primary issue is severe peak tailing. The compound streaks down the column, leading to broad fractions and poor separation. What is causing this and how can I fix it?

Answer:

Peak tailing with pyridine derivatives like (6-Methylpyridin-2-yl)methyl acetate on silica gel is a classic problem. The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel[1]. This creates a secondary, non-ideal interaction mechanism that slows down a portion of the analyte molecules, causing them to elute gradually and create a "tail."

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a competing base to your eluent. This base will preferentially interact with the acidic silanol sites, effectively masking them from your target compound[1].

    • Recommended Additive: Add 0.1-1% triethylamine (TEA) to your mobile phase (e.g., to your ethyl acetate/hexanes mixture). Start with a low concentration (0.1%) and increase if tailing persists.

    • Alternative: In some cases, a small amount of methanol (1-5%) in a dichloromethane eluent can also improve peak shape for polar compounds[2].

  • Change of Stationary Phase: If mobile phase additives do not resolve the issue, the stationary phase itself may be too acidic for your compound.

    • Neutral Alumina: Switching to neutral or basic alumina can be an excellent alternative, as it lacks the strongly acidic silanol groups responsible for the tailing[3].

    • Deactivated Silica: You can also use deactivated silica gel, which has been treated to reduce the acidity of its surface[4].

Question 2: I'm experiencing very low recovery of my compound after the column. I load 500 mg, but only recover ~150 mg. Where is my compound going?

Answer:

Low recovery can stem from several issues, ranging from irreversible adsorption on the column to decomposition. Given the structure of (6-Methylpyridin-2-yl)methyl acetate, both are plausible.

Potential Causes & Troubleshooting Steps:

  • Irreversible Adsorption: The strong interaction with silanol groups, as mentioned above, can be so significant that a portion of your compound becomes permanently stuck to the column[4].

    • Solution: First, try the mobile phase modification with triethylamine as described in the previous point. This often improves recovery significantly. If that fails, consider switching to an alumina column[3].

  • Compound Decomposition: The acetate ester functionality can be susceptible to hydrolysis on the acidic silica gel surface, which inherently contains adsorbed water[5]. This would cleave the acetate group, yielding (6-Methylpyridin-2-yl)methanol, a more polar compound that may not elute under the same conditions.

    • Diagnostic Test (2D TLC): To check for on-plate decomposition, run a 2D TLC. Spot your crude material on the bottom-left corner of a square TLC plate, run it in your chosen eluent, dry the plate completely, rotate it 90 degrees counter-clockwise, and run it again in the same eluent[4]. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal.

    • Solution: If decomposition is confirmed, you must switch to a less acidic stationary phase like neutral alumina or use a deactivated silica gel[4].

  • Compound is Still on the Column: It's possible the eluent is not polar enough to elute your compound effectively.

    • Solution: After you have finished collecting your desired fractions, flush the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane or even neat Ethyl Acetate) and collect the flush as a single fraction. Concentrate this fraction and analyze it by TLC to see if your missing compound is present.

Question 3: My TLC shows good separation between my product and an impurity, but on the column, they co-elute. Why is this happening?

Answer:

This is a frustrating but common issue that usually points to problems with column packing or sample loading. A difference in conditions between the analytical TLC plate and the preparative column leads to a loss of resolution.

Explanations and Solutions:

  • Column Overload: You may be loading too much crude material onto the column. This saturates the stationary phase at the point of application, causing the initial band of material to be too wide, which prevents proper separation as it travels down the column[1].

    • Rule of Thumb: A common guideline for silica gel is to load 1 g of crude material for every 20-40 g of silica, depending on the difficulty of the separation. For difficult separations, a 1:100 ratio might be necessary.

  • Poor Sample Loading Technique: The initial band of the sample at the top of the silica must be as thin and uniform as possible.

    • Wet Loading: If you dissolve your sample in a solvent to load it, use the absolute minimum amount of solvent necessary[6]. Using too much solvent, especially one that is more polar than your mobile phase, will cause the band to widen and run unevenly down the column.

    • Dry Loading: For compounds that are not very soluble in the mobile phase, dry loading is superior. Dissolve your crude product in a suitable solvent (like dichloromethane), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder[6]. This powder can then be carefully added to the top of the packed column.

  • Improperly Packed Column: Air bubbles, channels, or cracks in the silica bed will ruin a separation by allowing the solvent and sample to travel through paths of least resistance, bypassing the separation mechanism.

    • Solution: Ensure you are using a proper slurry packing method and that the silica bed is never allowed to run dry at any point during the purification process.

Purification Parameters Overview

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice. High surface area provides good separation. However, its acidic nature can cause issues with basic compounds[1].
Neutral Alumina (Activity I or II)Excellent alternative if tailing or decomposition occurs on silica. Less acidic nature minimizes strong interactions with the pyridine nitrogen[3].
Mobile Phase (TLC) 20-40% Ethyl Acetate in HexanesGood starting point for determining optimal elution conditions. Adjust polarity to achieve an Rf value of ~0.25-0.35 for the target compound.
5% Methanol in DichloromethaneA more polar system that can be effective if the compound has low mobility in EtOAc/Hexanes[2].
Mobile Phase Additive 0.1-1% Triethylamine (TEA)Crucial for preventing peak tailing on silica gel by masking acidic silanol sites[1].
Sample Loading Dry LoadingHighly recommended for ensuring a narrow application band and maximizing resolution, especially for larger scale purifications[6].
Detection UV light (254 nm)The pyridine ring is UV active and should be easily visualized on TLC plates with a fluorescent indicator.

Experimental Protocol: Column Chromatography

This protocol assumes a starting scale of ~1 gram of crude material. Adjust silica and solvent volumes accordingly for different scales.

1. TLC Analysis & Solvent System Selection: a. Dissolve a small amount of your crude material in dichloromethane or ethyl acetate. b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems to find the one that gives your desired compound an Rf value of approximately 0.25-0.35. A good starting point is 30% Ethyl Acetate / 70% Hexanes. d. Crucially, add 0.5% Triethylamine (TEA) to the chosen solvent system to assess its effect on spot shape. e. Visualize the plate under a 254 nm UV lamp.

2. Column Preparation: a. Select a glass column of appropriate size (e.g., a 40 mm diameter column for ~40-60 g of silica). b. Place a small plug of cotton or glass wool at the bottom of the column, and add a ~1 cm layer of sand. c. Clamp the column perfectly vertically. d. In a beaker, prepare a slurry of ~50 g of silica gel in your chosen mobile phase (e.g., 30% EtOAc/Hexanes + 0.5% TEA). e. Pour the slurry into the column. Use a funnel to avoid coating the sides. Tap the column gently to help the silica pack evenly. f. Open the stopcock to drain some solvent, but never let the solvent level fall below the top of the silica bed. g. Add another ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.

3. Sample Loading (Dry Method): a. Dissolve your ~1 g of crude material in a round-bottom flask using a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane). b. Add ~2-3 g of silica gel to the flask. c. Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column, creating a thin, even layer.

4. Elution and Fraction Collection: a. Carefully add your mobile phase to the column, taking care not to disturb the top layers. b. Open the stopcock and begin collecting fractions in test tubes. c. Maintain a constant head of solvent above the silica bed throughout the process. Applying gentle positive pressure ("flash chromatography") will speed up the elution. d. Monitor the progress of the separation by collecting small aliquots from the fractions and running TLC plates. e. Pool the fractions that contain your pure product.

5. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent under reduced pressure. c. Place the flask under high vacuum to remove any residual solvent and triethylamine.

Visualized Workflows & Interactions

Troubleshooting Workflow

G start Start Purification check_tlc TLC shows poor separation or streaking? start->check_tlc add_tea Add 0.1-1% TEA to mobile phase check_tlc->add_tea Yes check_column_issues Problem on Column? (Co-elution, Low Recovery) check_tlc->check_column_issues No re_tlc Separation Improved? add_tea->re_tlc Re-evaluate TLC re_tlc->check_column_issues Yes re_tlc->check_column_issues No check_loading Column overloaded or poorly loaded? check_column_issues->check_loading Yes success Successful Purification check_column_issues->success No reduce_load Reduce sample load Use dry-loading technique check_loading->reduce_load Yes check_decomp Suspect Decomposition? check_loading->check_decomp No reduce_load->success run_2d_tlc Run 2D TLC to confirm check_decomp->run_2d_tlc Yes check_decomp->success No switch_adsorbent Switch to Neutral Alumina run_2d_tlc->switch_adsorbent Decomposition Confirmed switch_adsorbent->success

Caption: Troubleshooting workflow for column chromatography purification.

Analyte-Stationary Phase Interaction

G cluster_silica Silica Gel Surface cluster_mobile_phase Mobile Phase silanol Si-OH (Acidic Silanol Group) compound (6-Methylpyridin-2-yl)methyl acetate (Moderately Polar, Basic) compound->silanol Strong H-Bonding / Acid-Base Interaction (Causes Peak Tailing) eluent Hexane / Ethyl Acetate eluent->compound Elution tea Triethylamine (TEA) tea->silanol TEA blocks active sites, preventing interaction with product

Caption: Interactions between the analyte and the silica stationary phase.

Frequently Asked Questions (FAQs)

Q1: Is my compound, (6-Methylpyridin-2-yl)methyl acetate, stable on silica gel? While many acetate esters are sufficiently stable, silica gel is acidic and contains water, which can potentially catalyze hydrolysis of the ester[5]. The risk increases with prolonged exposure. If your column runs very slowly (e.g., over many hours), or if the crude material is left on the silica for an extended period before eluting, hydrolysis to (6-Methylpyridin-2-yl)methanol is a possibility. If you suspect this, performing a rapid purification or switching to neutral alumina is recommended[3].

Q2: What's the difference between "Activity I" and "Activity V" alumina? The activity level of alumina refers to its water content. Activity I is the most active (most polar) form, containing ~1% water. Activity V is the least active, with ~15% water. For most separations, commercially available neutral alumina (typically Activity II or III) is a good starting point.

Q3: Can I use a different solvent system, like toluene/ethyl acetate? Yes. For aromatic compounds, incorporating toluene into the mobile phase can sometimes offer different selectivity and lead to better separation compared to aliphatic solvents like hexanes[2]. It is worth exploring if you are struggling to separate your product from aromatic impurities.

Q4: My compound is very polar and won't move from the baseline even in 100% ethyl acetate. What should I do? If your compound is this polar, you will need to switch to a more polar mobile phase. A common choice is a gradient of methanol (MeOH) in dichloromethane (DCM)[2]. Start with 1% MeOH in DCM and gradually increase the methanol concentration (e.g., 2%, 5%, 10%) until your compound elutes with an appropriate Rf value. Remember to add 0.1-0.5% TEA to this system as well to maintain good peak shape.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • ResearchGate. (n.d.). The Stability of Drug Adsorbates on Silica.
  • Reddit. (n.d.). Trouble with Column Chromatography of phenolic compounds.

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Technical Support Center: Purifying Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for pyridine derivative synthesis. As a Senior Application Scientist, I understand that synthesizing your target molecule is only half the battle; achieving the requisite purity for downstream applications, whether for biological screening or regulatory submission, is paramount. Pyridine and its derivatives are foundational building blocks in medicinal chemistry, but their inherent basicity and reactivity can introduce a unique set of purification challenges.[1][2]

This guide is structured to provide rapid solutions to common problems through our FAQs, while also offering in-depth, mechanistically-grounded troubleshooting for more complex purification scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the workup and purification of pyridine derivatives.

Q1: My NMR shows residual water in my final compound. What is the most effective way to remove it?

Residual water is a persistent issue, especially given that pyridine is hygroscopic.[3] For water-sensitive downstream reactions, rigorous drying is critical.

Answer: The most robust method is azeotropic distillation. This technique relies on forming a minimum-boiling azeotrope between water and an immiscible organic solvent, which is then removed by evaporation.

  • Causality: Toluene is a common choice. It forms an azeotrope with water that boils at 84.1 °C (composed of ~20% water), allowing for the removal of water at a temperature well below its own boiling point. This is far more effective than simply placing the sample under high vacuum, which may not remove tightly bound water molecules.[4]

  • Quick Protocol: Dissolve your pyridine derivative in toluene. Concentrate the solution using a rotary evaporator. This process should be repeated 2-3 times to ensure the complete removal of water.[4] For extremely sensitive compounds, benzene can also be used.[3][4]

  • Alternative for Solvents: If you are drying the pyridine solvent itself, refluxing over and distilling from calcium hydride (CaH₂) is a standard and highly effective method.[5][6] Drying with solid potassium hydroxide (KOH) followed by distillation is also a widely accepted practice.[3][6]

Q2: I'm seeing significant tailing or streaking of my pyridine compound on a silica gel TLC plate. What's wrong?

This is a classic problem when dealing with basic compounds like pyridines on standard silica gel.

Answer: The issue stems from strong, non-ideal interactions between the basic nitrogen of your pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[7] This leads to multiple interaction mechanisms and causes the characteristic tailing of the spot.

  • Quick Fix: To mitigate this, you need to "deactivate" the acidic sites. The easiest way is to add a small amount of a competing base to your mobile phase (eluent).

    • Add 0.5-1% triethylamine (TEA) or pyridine to your eluent system. The competing base will preferentially interact with the silanol groups, allowing your compound to elute more symmetrically.[7]

    • Caution: Some stains, like permanganate, are incompatible with triethylamine, as the entire plate will develop a yellow background.[8]

  • Alternative Stationary Phase: If tailing persists, consider switching to a more inert stationary phase like alumina or using an end-capped silica column for flash chromatography.[7]

Q3: How do I remove unreacted pyridine solvent from my reaction mixture after completion?

Pyridine is a high-boiling solvent (B.P. 115 °C), making its complete removal by evaporation alone difficult and inefficient.

Answer: The most effective method is to exploit the basicity of the pyridine nitrogen. An acidic wash will protonate the pyridine, forming a water-soluble pyridinium salt that can be easily extracted into the aqueous phase.

  • Step 1: Bulk Removal: First, remove the majority of the pyridine by rotary evaporation. Co-evaporation with a higher-boiling solvent like toluene can help chase the last traces out.[4][9]

  • Step 2: Acidic Wash: Dissolve the crude residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash this organic layer with a dilute acidic solution.

    • Recommended Washes: Use a 1-2 M aqueous HCl solution or a 10-15% aqueous copper (II) sulfate solution.[9] The copper sulfate is particularly effective as it forms a complex with pyridine.

  • Step 3: Neutralization: After the acid wash, wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any residual acid, followed by a brine wash to remove excess water.[4][9]

Q4: My reaction has produced several by-products with similar polarity to my desired pyridine derivative. What is the best starting point for purification?

When simple extraction or crystallization fails, chromatography is the workhorse for purifying complex mixtures.

Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is often the most powerful tool for separating closely related pyridine derivatives.[10]

  • Why RP-HPLC?: Unlike normal-phase (silica) chromatography, which can suffer from the peak tailing issues discussed in Q2, reverse-phase columns (like C18) separate compounds based more on hydrophobicity.

  • Method Development:

    • Adjust pH: The retention of pyridine derivatives on a C18 column is highly sensitive to the pH of the mobile phase. Small adjustments can significantly alter the ionization state of your compound and the impurities, leading to better separation.[7]

    • Change Stationary Phase: If a standard C18 column doesn't provide adequate resolution, switching to a phenyl-hexyl or polar-embedded phase can offer different selectivity.[7]

    • For Preparative Scale: For larger quantities, pH-zone-refining counter-current chromatography can be an effective, albeit more specialized, technique for separating pyridine derivatives.[11]

Part 2: In-Depth Troubleshooting Guides

This section provides comprehensive strategies for tackling more challenging purification scenarios.

Guide 1: Removing Closely-Related Structural Impurities (e.g., Picolines, Lutidines)

During synthesis, impurities that are structurally analogous to the desired product, such as alkylated pyridines (picolines, lutidines), are often formed.[3] Their similar polarities make them notoriously difficult to separate by standard chromatography.

These impurities often have very close boiling points and Rf values to the target compound, rendering fractional distillation and flash chromatography inefficient.

A multi-step approach combining chemical treatment with distillation is often necessary.

  • Principle of Causality: The strategy involves treating the crude mixture with reagents that selectively react with certain types of impurities, converting them into non-volatile or easily separable forms, followed by distillation of the purified product.[12][13]

This protocol is effective for removing various impurities, including those that are unsaturated or contain reactive functional groups.[12][14]

  • Anhydrous Conditions: Ensure the crude pyridine derivative mixture is substantially anhydrous. This can be achieved by azeotropic distillation with toluene as described in FAQ Q1.[4][12] This step is critical to prevent side reactions with the alkali metal.

  • Alkali Treatment: To the anhydrous crude mixture, add a basic metal hydroxide (e.g., 1-2% w/w NaOH or KOH) and a mild alkaline oxidizing agent (e.g., 0.1-0.5% w/w KMnO₄).[12] Alternatively, reacting the mixture with an alkali metal compound like sodium can be effective.[14]

    • Mechanism: The basic conditions help to polymerize or condense aldehyde impurities, while the oxidizing agent targets unsaturated compounds, converting them into higher boiling or non-volatile species.[12][13]

  • Fractional Distillation: Subject the treated mixture to fractional distillation.

    • Collect the fraction corresponding to the boiling point of your pure pyridine derivative.

    • The treated impurities will remain in the distillation pot as a high-boiling residue.[12][14]

  • Purity Validation: Analyze the collected fractions by GC or HPLC to confirm the removal of the closely-related impurities.[15]

Guide 2: Purifying Polar Pyridine Derivatives (Pyridine-N-Oxides)

Pyridine-N-oxides are versatile intermediates, but their high polarity and hygroscopic nature present unique purification challenges.[16][17][18] Column chromatography is often complicated by their strong affinity for silica gel.

These compounds are often highly soluble in water and polar protic solvents, making extractive workups difficult. They can also be thermally labile, complicating distillation.[16]

Converting the polar N-oxide into its hydrochloride salt can facilitate purification by crystallization, effectively removing non-basic impurities.

This protocol is adapted from the procedure for purifying pyridine-N-oxide itself and can be applied to many derivatives.[16]

  • Initial Workup: After the oxidation reaction (e.g., using m-CPBA or H₂O₂/Acetic Acid), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.[16][19]

  • Salt Formation: Dissolve the residue in a suitable solvent (e.g., isopropyl alcohol). Bubble dry hydrogen chloride (HCl) gas through the solution. The pyridine-N-oxide hydrochloride salt, being less soluble, will precipitate.

    • Self-Validation: Monitor the precipitation. A significant amount of white solid should form.

  • Crystallization/Purification:

    • Filter the crude hydrochloride salt.

    • To further purify, heat the salt under reflux with a fresh portion of a suitable alcohol (e.g., isopropyl alcohol) for 30 minutes, then allow it to cool slowly to room temperature to recrystallize.[16]

    • Filter the colorless crystals and wash with a small amount of cold isopropyl alcohol, followed by diethyl ether.[16]

  • Liberating the Free Base (Optional): If the free N-oxide is required, the purified hydrochloride salt can be neutralized with a base. However, for many applications, the stable, non-hygroscopic salt is preferred.

  • Purity Validation: Determine the melting point of the hydrochloride salt and compare it to the literature value. Analyze by NMR to confirm purity.

Guide 3: High-Throughput Purification Using Scavenger Resins

In drug discovery and library synthesis, speed and efficiency are critical. Scavenger resins provide a powerful method for removing excess reagents or by-products without the need for traditional liquid-liquid extraction or chromatography.[20][21]

Removing excess unreacted starting materials (e.g., acid chlorides, isocyanates, amines) from a reaction mixture can be tedious, especially when screening multiple reactions in parallel.

Scavenger resins are polymer-supported reagents with functional groups designed to covalently bind and remove specific classes of compounds from solution.[20][22] The process is as simple as adding the resin, stirring, and filtering.

Scavenger_Workflow

Impurity to Remove Recommended Scavenger Resin Functional Group Binding Mechanism
Excess Acid Chlorides, Sulfonyl Chlorides, IsocyanatesSiliaBond Amine (Si-NH₂)Primary AmineNucleophilic attack to form a bound amide/sulfonamide/urea[23]
Excess Amines, Pyridines (as reagents)SiliaBond Carbonate (Si-CO₃H)Carbonic AcidAcid-base reaction to form a bound ammonium salt
Palladium Catalysts (from cross-coupling)SiliaMetS Thiol or TriamineThiol or PolyamineChelation/complexation of the metal[23]
AldehydesSiliaBond TosylhydrazineHydrazineFormation of a bound hydrazone
  • Resin Selection: Choose a scavenger resin that is reactive towards your impurity but inert towards your desired product (see table above).

  • Addition: Once the primary reaction is complete, add the selected scavenger resin to the reaction mixture (typically 2-4 molar equivalents relative to the impurity).

  • Agitation: Stir the suspension at room temperature. The required time can range from 30 minutes to overnight.

  • Monitoring: Track the removal of the impurity by TLC or LC-MS.

  • Isolation: Once the impurity is consumed, simply filter the reaction mixture to remove the resin, which now contains the bound impurity.

  • Workup: Wash the resin with a small amount of the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.[22]

References
  • Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • How To: Remove Residual Water. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Pyridine-N-oxide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Purification of pyridine bases by distillation. (n.d.). Google Patents.
  • Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents.
  • An, H. J., & Lebrilla, C. B. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 225(2), 319-325. Retrieved from [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
  • Purification of Pyridine. (n.d.). LookChem. Retrieved from [Link]

  • Polar RP Pyridine. (n.d.). Redstone Separations. Retrieved from [Link]

  • TLC stains. (n.d.). Retrieved from [Link]

  • Kaplan, N. O., Everse, J., Dixon, J. E., Stolzenbach, F. E., Lee, C. Y., Lee, C. L., Taylor, S. S., & Mosbach, K. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Proceedings of the National Academy of Sciences of the United States of America, 71(9), 3450–3454. Retrieved from [Link]

  • Drying pyridine. (2016, December 3). Reddit. Retrieved from [Link]

  • Pyridine Recovery Process. (n.d.). Quick Company. Retrieved from [Link]

  • Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4. (2020, December 9). YouTube. Retrieved from [Link]

  • Drying and distilling pyridine. (2022, January 12). Reddit. Retrieved from [Link]

  • Pyridine Derivatives and Impurity Standards for Pharma R&D. (2023, December 22). Pharmaffiliates. Retrieved from [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021, June). ResearchGate. Retrieved from [Link]

  • Synthesis process of pyridine-N-oxide. (n.d.). Google Patents.
  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Pyridines Separation of pyridine and other amines. (n.d.). Agilent. Retrieved from [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (n.d.). Google Patents.
  • Strategies in organic synthesis. (2004, October 29). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. (n.d.). IIP Series. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). Retrieved from [Link]

  • Production, Import, Use, and Disposal. (n.d.). Retrieved from [Link]

  • Organic Scavenger Resin: A Versatile Solution for Molecule Purification. (2023, February 4). Canftech. Retrieved from [Link]

  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (n.d.). Google Patents.
  • Pyridine-N-oxide. (n.d.). Wikipedia. Retrieved from [Link]

  • Comins, D. L., & O'Connor, S. (1998). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 98(5), 1783–1802. Retrieved from [Link]

  • What is best method to remove pyridine from a reaction mixture? (2014, April 2). ResearchGate. Retrieved from [Link]

  • Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. (1974). Semantic Scholar. Retrieved from [Link]

  • How to dry pyridine N-oxide obtained commerically. (2023, June 17). Reddit. Retrieved from [Link]

  • Pyridine. (2000). In Some Industrial Chemicals. International Agency for Research on Cancer. Retrieved from [Link]

  • Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines Obtained via Directed Ru-Catalyzed sp3 C–H Functionalization. (2013). The Journal of Organic Chemistry. Retrieved from [Link]

  • Detection Progress of Selected Drugs in TLC. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Pyridine: Synthesis, Swiss-ADME and Applications. (2024, May). International Journal of Novel Research and Development. Retrieved from [Link]

  • Synthesis of N-oxides of pyridines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. (1998). Journal of Chromatography A, 818(1), 145-149. Retrieved from [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004, June 9). Baran Lab. Retrieved from [Link]

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Technical Support Center: Stability of (6-Methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Methylpyridin-2-yl)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound, particularly under acidic conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Understanding the Stability of (6-Methylpyridin-2-yl)methyl acetate: An Overview

(6-Methylpyridin-2-yl)methyl acetate is an ester that can be susceptible to hydrolysis, especially under acidic conditions. The stability of this molecule is influenced by several factors, including pH, temperature, and the presence of catalysts. A key feature of this compound is the pyridine ring, which can be protonated in acidic media. This protonation significantly impacts the electronic properties of the molecule and, consequently, the reactivity of the ester group.

The primary degradation pathway under acidic conditions is the hydrolysis of the ester bond to yield (6-methylpyridin-2-yl)methanol and acetic acid. Understanding the kinetics and mechanism of this degradation is crucial for designing stable formulations and for accurately interpreting experimental results.

II. Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the stability of (6-Methylpyridin-2-yl)methyl acetate in acidic conditions.

Q1: What is the primary degradation pathway for (6-Methylpyridin-2-yl)methyl acetate in an acidic solution?

A1: The primary degradation pathway is acid-catalyzed hydrolysis of the ester linkage. This reaction breaks the ester bond, yielding (6-methylpyridin-2-yl)methanol and acetic acid.

Q2: How does pH affect the stability of (6-Methylpyridin-2-yl)methyl acetate?

A2: The stability of (6-Methylpyridin-2-yl)methyl acetate is highly dependent on pH. In acidic solutions, the hydrolysis rate is generally accelerated. The pyridine nitrogen can become protonated at lower pH values, which can influence the rate of hydrolysis. A comprehensive pH-rate profile would be necessary to determine the exact relationship between pH and stability.[1]

Q3: What is the role of the pyridine nitrogen in the hydrolysis of the ester?

A3: The pyridine nitrogen plays a crucial role. In acidic conditions, it can be protonated, which increases the electron-withdrawing nature of the pyridine ring. This can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water, potentially accelerating hydrolysis.

Q4: How does the methyl group on the pyridine ring affect the stability of the ester?

A4: The methyl group is an electron-donating group, which can slightly increase the electron density on the pyridine ring. This might have a modest stabilizing effect on the ester by slightly reducing the electron-withdrawing effect of the protonated pyridine ring. However, the overall effect is likely to be less significant than the effect of pH.

Q5: What are the expected degradation products under acidic conditions?

A5: The expected primary degradation products are (6-methylpyridin-2-yl)methanol and acetic acid. Under harsh acidic conditions and elevated temperatures, further degradation of the primary products could occur, but this is generally not observed under typical experimental conditions.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving (6-Methylpyridin-2-yl)methyl acetate in acidic media.

Problem Possible Cause(s) Troubleshooting Steps
Rapid degradation of the compound observed during an experiment. 1. The pH of the solution is too low. 2. The temperature of the experiment is too high. 3. Presence of unintended catalytic impurities.1. Measure and adjust the pH of your solution to a less acidic range if your experimental protocol allows. 2. Perform the experiment at a lower temperature. 3. Ensure all reagents and solvents are of high purity and free from acidic or metallic impurities.
Inconsistent results in stability studies. 1. Inaccurate pH measurement and control. 2. Temperature fluctuations during the experiment. 3. Inconsistent sample preparation and handling.1. Calibrate your pH meter regularly and use appropriate buffers. 2. Use a temperature-controlled water bath or incubator to maintain a constant temperature. 3. Standardize your sample preparation protocol and ensure consistent timing and handling for all samples.
Difficulty in quantifying the parent compound and its degradation products. 1. Inadequate analytical method. 2. Co-elution of the parent compound and degradation products in chromatography. 3. Degradation of the compound during the analytical procedure.1. Develop and validate a stability-indicating analytical method, such as HPLC with UV detection.[2][3][4][5] 2. Optimize the chromatographic conditions (e.g., mobile phase composition, gradient, column) to achieve baseline separation of all relevant peaks. 3. Ensure the mobile phase and sample diluent are compatible with the compound and do not cause on-column degradation.
Unexpected peaks observed in the chromatogram. 1. Formation of secondary degradation products under harsh stress conditions. 2. Impurities in the starting material or reagents. 3. Interaction of the compound with excipients or other components in the formulation.1. Characterize the unexpected peaks using techniques like LC-MS to identify their structures.[6][7][8] 2. Analyze the starting material and all reagents for impurities. 3. Conduct compatibility studies with individual excipients to identify any interactions.

IV. Experimental Protocols

A. Protocol for a Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of (6-Methylpyridin-2-yl)methyl acetate in an acidic environment.[9][10][11]

Objective: To identify the degradation products and understand the degradation pathway of (6-Methylpyridin-2-yl)methyl acetate under acidic stress.

Materials:

  • (6-Methylpyridin-2-yl)methyl acetate

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), for neutralization

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of (6-Methylpyridin-2-yl)methyl acetate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 M HCl.

    • In a separate experiment, use 1 M HCl for more aggressive degradation.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

  • Time-Point Sampling: At each time point, withdraw an aliquot of the reaction mixture.

  • Neutralization: Immediately neutralize the sample with an appropriate amount of NaOH to stop the degradation.

  • Sample Analysis:

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point.

    • Identify and quantify the major degradation products.

B. Protocol for a Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of (6-Methylpyridin-2-yl)methyl acetate and its degradation products.[3][4][5][12]

Objective: To develop an HPLC method that can separate and quantify (6-Methylpyridin-2-yl)methyl acetate from its degradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes can be used for initial method development.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scans of the individual compounds).

  • Injection Volume: 10 µL

Method Validation:

The developed method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

V. Visualizations

A. Acid-Catalyzed Hydrolysis of (6-Methylpyridin-2-yl)methyl acetate

hydrolysis_mechanism cluster_step1 Step 1: Protonation of the Carbonyl Oxygen cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of the Alcohol cluster_step5 Step 5: Deprotonation Ester (6-Methylpyridin-2-yl)methyl acetate Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ H3O+ H₃O⁺ H2O H₂O Protonated_Ester2 Protonated Ester Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester2->Tetrahedral_Intermediate + H₂O H2O_nuc H₂O Tetrahedral_Intermediate2 Tetrahedral Intermediate Protonated_Leaving_Group Intermediate with Protonated Leaving Group Tetrahedral_Intermediate2->Protonated_Leaving_Group Protonated_Leaving_Group2 Intermediate with Protonated Leaving Group Protonated_Acid Protonated Carboxylic Acid Protonated_Leaving_Group2->Protonated_Acid Alcohol (6-methylpyridin-2-yl)methanol Protonated_Leaving_Group2->Alcohol Protonated_Acid2 Protonated Carboxylic Acid Carboxylic_Acid Acetic Acid Protonated_Acid2->Carboxylic_Acid + H₂O H2O_deprot H₂O H3O+_regen H₃O⁺ (catalyst regenerated)

Caption: Mechanism of acid-catalyzed ester hydrolysis.

B. Experimental Workflow for a Stability Study

stability_workflow Start Start: Stability Study Initiation Sample_Prep Prepare Stock Solution of (6-Methylpyridin-2-yl)methyl acetate Start->Sample_Prep Stress_Conditions Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) Sample_Prep->Stress_Conditions Time_Points Sample at Defined Time Intervals (e.g., 0, 2, 4, 8, 24h) Stress_Conditions->Time_Points Neutralize Neutralize Samples to Quench Reaction Time_Points->Neutralize HPLC_Analysis Analyze Samples by Stability-Indicating HPLC Neutralize->HPLC_Analysis Data_Analysis Analyze Data: - Quantify Parent Compound - Identify & Quantify Degradants HPLC_Analysis->Data_Analysis Report Generate Stability Report Data_Analysis->Report

Caption: Workflow for a forced degradation study.

VI. References

  • Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. Journal of Food and Drug Analysis. [Link]

  • 6-Methyl-2-pyridylmethanol | C7H9NO | CID 70736. PubChem. [Link]

  • Picolinyl esters for the structural determination of fatty acids by GC/MS. PubMed. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Computational study of the acid dissociation of esters and lactones. A case study of diketene. Semantic Scholar. [Link]

  • Reaction rate and rate constant of the hydrolysis of ethyl acetate with sodium hydroxide. Sci-Hub. [Link]

  • Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate. [Link]

  • Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students. [Link]

  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. [Link]

  • Mass Spectrometric Methods for Analysis of Sterols and Steryl Esters in Biological Samples. CORE. [Link]

  • Stability Indicating HPLC Method Development – A Review. IJTSRD. [Link]

  • Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. PubMed. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. eGyanKosh. [Link]

  • Computational study of the acid dissociation of esters and lactones. A case study of diketene. PubMed. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Hydrolysis rate constants for two carboxylic acid esters. ResearchGate. [Link]

  • Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. [Link]

  • Method Development Guide (rev. 05/04). HPLC. [Link]

  • A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. PMC - NIH. [Link]

  • Iyad. A. Hailat. [Link]

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Technical Support Center: Optimizing Synthesis of (6-Methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6-Methylpyridin-2-yl)methyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to equip you with the necessary insights to maximize your yield and purity.

I. Reaction Overview and Mechanism

The synthesis of (6-Methylpyridin-2-yl)methyl acetate is typically achieved through the esterification of (6-Methylpyridin-2-yl)methanol. The most common method is acetylation using acetic anhydride, often with a basic catalyst like pyridine or a more potent one such as 4-dimethylaminopyridine (DMAP).[1]

The reaction proceeds via nucleophilic acyl substitution. The alcohol's oxygen atom attacks one of the carbonyl carbons of acetic anhydride. In the presence of a base, the alcohol's nucleophilicity is enhanced, and the leaving group (acetate) is stabilized, driving the reaction towards the product.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products alcohol (6-Methylpyridin-2-yl)methanol ester (6-Methylpyridin-2-yl)methyl acetate alcohol->ester Nucleophilic Attack anhydride Acetic Anhydride anhydride->ester base Pyridine or DMAP base->ester Catalysis acid Acetic Acid ester->acid Byproduct Formation

Caption: General overview of the acetylation reaction.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Reagents: Degradation of acetic anhydride or starting material. 3. Catalyst Inefficiency: Catalyst is poisoned or used in insufficient quantity. 4. Presence of Water: Moisture in the reaction will hydrolyze the acetic anhydride.1. Optimize Reaction Conditions: Monitor the reaction by TLC. Consider increasing the temperature or extending the reaction time. 2. Verify Reagent Quality: Use freshly opened or properly stored acetic anhydride. Confirm the purity of (6-Methylpyridin-2-yl)methanol via NMR or melting point. 3. Catalyst Check: Use a fresh batch of catalyst. For sterically hindered alcohols, a more potent catalyst like DMAP may be necessary.[1] 4. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Unreacted Starting Material 1. Insufficient Acylating Agent: Stoichiometry of acetic anhydride is too low. 2. Reversible Reaction: Equilibrium may not be sufficiently shifted towards the product.1. Increase Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of acetic anhydride. 2. Drive Equilibrium: Remove the acetic acid byproduct, if feasible, or use a larger excess of the acylating agent.
Formation of Side Products (Impurities) 1. Hydrolysis of Product: The ester product can hydrolyze back to the alcohol if water is present during workup.[2][3] 2. Over-acylation: If other nucleophilic groups are present.1. Anhydrous Workup: Use anhydrous solvents for extraction and drying agents (e.g., Na₂SO₄ or MgSO₄). Avoid acidic aqueous conditions during workup. 2. Protecting Groups: If necessary, protect other reactive functional groups prior to acetylation.
Difficult Purification 1. Co-elution of Product and Byproducts: Similar polarities can make chromatographic separation challenging. 2. Product Instability: The ester may be sensitive to the purification conditions (e.g., silica gel).1. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. 2. Alternative Purification: Consider distillation under reduced pressure if the product is thermally stable and volatile.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: Pyridine can serve as both the solvent and the catalyst.[1] However, if you are using a catalytic amount of a stronger base like DMAP, a non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is recommended to dissolve the reactants.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the starting material (more polar) and the product (less polar). Visualize the spots using a UV lamp.

Q3: Is it necessary to perform the reaction under an inert atmosphere?

A3: While not always strictly necessary, it is highly recommended. Acetic anhydride is sensitive to moisture, and an inert atmosphere will prevent its hydrolysis, ensuring a higher yield.

Q4: My final product appears to be contaminated with acetic acid. How can I remove it?

A4: During the workup, wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This will neutralize the acetic acid, converting it to sodium acetate, which is soluble in the aqueous layer. Be cautious as this will produce CO₂ gas.

Q5: Can I use acetyl chloride instead of acetic anhydride?

A5: Yes, acetyl chloride is a more reactive acylating agent and can be used. However, it reacts more vigorously and produces hydrochloric acid (HCl) as a byproduct, which can be corrosive and may cause side reactions if not properly neutralized.

Caption: A decision-making flowchart for troubleshooting.

IV. Optimized Experimental Protocol

This protocol is designed to provide a high yield of (6-Methylpyridin-2-yl)methyl acetate.

Materials:

  • (6-Methylpyridin-2-yl)methanol[4]

  • Acetic Anhydride (Ac₂O)[1]

  • Pyridine (anhydrous)[1]

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (dried in an oven)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (6-Methylpyridin-2-yl)methanol (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of alcohol).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of water or dry methanol at 0 °C.

  • Workup:

    • Dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.[1]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (6-Methylpyridin-2-yl)methyl acetate.

V. References

  • (6-Methylpyridin-2-yl)methyl acetate CAS#: 13287-64-4; ChemWhat Code: 1573. (n.d.). Retrieved January 13, 2026, from [Link]

  • Acetate derivatives of alcohols | Alex L. Sessions - CalTech GPS. (n.d.). Retrieved January 13, 2026, from [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI. (2018). Retrieved January 13, 2026, from [Link]

  • An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. (2003). Indian Journal of Chemistry, 42B, 2895-2897.

  • Ester synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021, October 6). Retrieved January 13, 2026, from [Link]

  • The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate? (2007). Canadian Journal of Chemistry, 85(10), 743-755.

  • Hydrolysis of methyl acetate. (1998). Google Patents. Retrieved January 13, 2026, from

  • Methyl acetate. (n.d.). Grokipedia. Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyridine synthesis. As a cornerstone of pharmaceuticals, agrochemicals, and materials science, the pyridine scaffold presents unique and often frustrating synthetic challenges. This guide is designed for the practicing researcher, offering not just protocols but the underlying chemical logic to troubleshoot the side reactions that compromise yields, complicate purifications, and stall discovery. Here, we address the common pitfalls encountered in both classical and modern synthetic routes, providing expert insights and validated solutions to guide your experimental design.

Part 1: Troubleshooting Classical Cyclization Strategies

Classical methods build the pyridine ring from acyclic precursors. While powerful, their multi-component nature is a fertile ground for side reactions.

FAQ: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a cornerstone for producing 1,4-dihydropyridines (1,4-DHPs) and their corresponding pyridines.[1] It involves a multi-component condensation of an aldehyde, a nitrogen source (ammonia or ammonium acetate), and two equivalents of a β-ketoester.[2]

Q1: My Hantzsch reaction stops at the 1,4-dihydropyridine (1,4-DHP) stage, resulting in low yields of the final aromatic pyridine. How can I drive the reaction to completion?

A1: This is the most common issue in Hantzsch synthesis and points to incomplete or inefficient oxidation.

  • Causality: The initial product of the Hantzsch condensation is the thermodynamically stable 1,4-DHP.[3] The final, and often desired, step is the aromatization to the pyridine ring, which requires an oxidant.[2] This aromatization is the thermodynamic driving force but can be kinetically slow without an effective oxidizing agent. Relying on adventitious air oxidation is rarely efficient and leads to low yields and difficult purification.[4]

  • Troubleshooting & Protocol: The choice of oxidant is critical and depends on the sensitivity of your substrates. Aromatization can be accompanied by low yields and the formation of side products if harsh conditions are used.[2]

    Table 1: Comparison of Common Oxidizing Agents for Hantzsch 1,4-DHP Aromatization

OxidantTypical ConditionsAdvantagesDisadvantages & Side Reactions
Nitric Acid (HNO₃) 20-50% HNO₃, often with heatingInexpensive, potentHarshly acidic, can cause nitration of sensitive rings, formation of N-nitroso impurities, poor functional group tolerance.[4]
KMnO₄ / MnO₂ Acetone or CH₂Cl₂, RT to refluxReadily available, effectiveCan be aggressive, potentially oxidizing sensitive functional groups (alcohols, aldehydes). Stoichiometric amounts of metal waste.[2]
Ferric Chloride (FeCl₃) Ethanol, refluxInexpensive, can be used in one-pot synthesesCan be acidic, may require elevated temperatures.[2]
DDQ (2,3-Dichloro-5,6- dicyano-1,4-benzoquinone) CH₂Cl₂ or Dioxane, RTVery mild, high yielding, clean reactionExpensive, stoichiometric organic waste
Superoxide (O₂⁻) ElectrogeneratedQuantitative oxidationRequires specialized electrochemical setup. The mechanism involves proton transfer from the N1-position.[5]
  • Troubleshooting Workflow:

    Hantzsch_Troubleshooting start Low Yield of Aromatic Pyridine check_dhp Is 1,4-DHP the major component in crude? start->check_dhp yes_dhp Yes check_dhp->yes_dhp Check TLC/LCMS no_dhp No check_dhp->no_dhp problem_ox Problem: Inefficient Aromatization Step yes_dhp->problem_ox problem_cond Problem: Poor Condensation Efficiency no_dhp->problem_cond solution_ox Solution: Add/Optimize Oxidizing Agent (e.g., MnO2, DDQ) problem_ox->solution_ox solution_cond Solution: Optimize Condensation Conditions (Catalyst, Temp, Time) problem_cond->solution_cond

    Caption: Workflow for diagnosing low yields in Hantzsch synthesis.

FAQ: The Guareschi-Thorpe Synthesis

This reaction variation produces 2-pyridones (which exist in tautomeric equilibrium with 2-hydroxypyridines) from a 1,3-dicarbonyl compound and a cyanoacetamide derivative.[6][7]

Q2: My Guareschi-Thorpe synthesis requires harsh conditions and gives low yields. Are there milder, more efficient modern alternatives?

A2: Yes, the classical Guareschi-Thorpe reaction is often low-yielding, but modern protocols have vastly improved its utility and greenness.

  • Causality: The traditional synthesis often requires strong bases (e.g., piperidine) and high temperatures, which can lead to decomposition of starting materials and products. The reaction involves multiple equilibria, and forcing conditions are used to drive the reaction forward, often at the cost of yield and purity.

  • Troubleshooting & Protocol: Recent advancements utilize ammonium carbonate in aqueous or buffered media.[8][9] This approach is inexpensive, environmentally friendly, and often results in the product precipitating directly from the reaction medium, simplifying purification.[7][10] Ammonium carbonate serves as both the nitrogen source and a promoter for the reaction.[7][8]

    Modern Protocol: Aqueous Guareschi-Thorpe Synthesis[7]

    • In a round-bottom flask, combine the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), the cyano-containing reagent (e.g., ethyl cyanoacetate, 1 mmol), and ammonium carbonate (1.5 mmol).

    • Add water (2 mL) or a 1:1 water/ethanol mixture.

    • Heat the reaction mixture to 80°C with vigorous stirring.

    • Monitor the reaction by TLC. The desired hydroxy-cyanopyridine product often begins to precipitate as the reaction progresses.

    • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid product with cold water and dry to obtain the pure hydroxy-cyanopyridine, often without the need for column chromatography.

Part 2: Troubleshooting Modern Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions are indispensable for functionalizing pre-formed pyridine rings. However, the Lewis basicity of the pyridine nitrogen often introduces a unique set of challenges.[11]

FAQ: The Suzuki-Miyaura Coupling

Q3: I'm observing significant homocoupling of my pyridineboronic acid (forming a bipyridine) and protodeboronation (forming unsubstituted pyridine). How can I suppress these side reactions?

A3: These are classic Suzuki side reactions, exacerbated by the nature of the pyridine substrate. They are solved by rigorous exclusion of oxygen and water.

  • Causality:

    • Homocoupling: This side reaction is primarily caused by oxygen.[12] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo two transmetalation steps with the boronic acid, leading to the unwanted homocoupled product.[12]

    • Protodeboronation: This occurs when the C–B bond of the boronic acid is cleaved by a proton source, most commonly water.[12] This side reaction depletes the boronic acid from the productive catalytic cycle, reducing the yield and generating the simple de-borylated pyridine.

  • Troubleshooting & Protocol:

    • Strictly Anhydrous & Anaerobic Conditions: This is non-negotiable.

      • Use flame-dried or oven-dried glassware.

      • Use anhydrous, sparged solvents. Degas solvents thoroughly by sparging with argon or nitrogen for at least 30 minutes or by using a minimum of three freeze-pump-thaw cycles.[12]

      • Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and finely ground.[12]

    • Use Stable Boron Reagents: Pyridineboronic acids are notoriously prone to protodeboronation.[13] Consider using more stable potassium trifluoroborate salts or pinacol boronate esters, which are more resistant to hydrolysis.

    • Ligand and Catalyst Choice: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.[12] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that accelerate the reductive elimination step, which is often the rate-limiting step for heteroaryl couplings, and minimize catalyst inhibition.[14]

  • Competing Suzuki Pathways:

    Suzuki_Pathways Start Pd(0) + Pyr-X + Ar-B(OR)2 Productive Productive Cycle Start->Productive  Cross-Coupling   Homocoupling Homocoupling (O2 Mediated) Start->Homocoupling [O2] Protodeboronation Protodeboronation (H2O Mediated) Start->Protodeboronation [H2O] DesiredProduct Pyr-Ar (Desired Product) Productive->DesiredProduct SideProduct1 Ar-Ar (Homocoupling) Homocoupling->SideProduct1 SideProduct3 Ar-H (Protodeboronation) Protodeboronation->SideProduct3 SideProduct2 Pyr-H (Dehalogenation)

    Caption: Competing reaction pathways in Suzuki-Miyaura coupling of pyridines.

FAQ: The Sonogashira Coupling

Q4: My Sonogashira reaction is plagued by alkyne homocoupling (Glaser coupling). How can I favor the cross-coupled product?

A4: Glaser homocoupling is a copper-catalyzed process promoted by oxygen. The solution is to either rigorously exclude oxygen or switch to a copper-free protocol.

  • Causality: The classic Sonogashira protocol uses a copper(I) co-catalyst (e.g., CuI). In the presence of oxygen, this copper catalyst efficiently promotes the oxidative dimerization of the terminal alkyne, consuming your starting material in an unproductive pathway.[15]

  • Troubleshooting & Protocol:

    • Rigorous Degassing: As with the Suzuki coupling, ensure all solvents and the reaction headspace are free of oxygen.[15]

    • Switch to Copper-Free Conditions: This is often the most robust solution. Copper-free protocols eliminate the primary catalyst for the Glaser side reaction.[15] These reactions may require a different ligand or base system to be effective.

    • Base Selection: Use a bulky amine base like diisopropylamine (DIPA) or diisopropylethylamine (DIPEA). Inorganic bases like Cs₂CO₃ or K₃PO₄ can also be effective, particularly in copper-free systems.[15]

    • Slow Addition: In challenging cases, slowly adding the terminal alkyne via syringe pump can keep its instantaneous concentration low, disfavoring the second-order homocoupling reaction relative to the cross-coupling.

    Recommended Protocol: Copper-Free Sonogashira Coupling[15]

    • To a flame-dried Schlenk flask, add the pyridyl halide (1 equiv.), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., Cs₂CO₃, 2 equiv.).

    • Seal the flask, and cycle between vacuum and an inert atmosphere (argon or nitrogen) three times.

    • Add degassed solvent (e.g., dioxane or DMF) via syringe.

    • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

    • Heat the reaction to the desired temperature (e.g., 80-100°C) and monitor by TLC or LC-MS until completion.

    • Perform a standard aqueous workup and purify by column chromatography.

Part 3: General Issues in Pyridine Functionalization

FAQ: Regioselectivity and Over-Alkylation

Q5: I am attempting a direct C-H alkylation on a simple pyridine, but I'm getting an inseparable mixture of C2, C4, and C2/C6-dialkylated products. How can I achieve regiocontrol?

A5: Direct functionalization of an unsubstituted pyridine ring is notoriously difficult to control. A strategic approach using activating, directing, or blocking groups is required.

  • Causality: The pyridine ring has inherent reactivity patterns. Nucleophilic or radical attack is favored at the electron-deficient C2 and C4 positions.[16] Once a first alkyl group is added, the ring becomes more electron-rich, making it susceptible to a second, often faster, alkylation, leading to over-alkylation.[17] Achieving C4-selectivity over the electronically similar C2 position is a significant challenge.[18]

  • Strategic Solutions:

    • Pyridine N-Oxide Activation: Converting the pyridine to its N-oxide activates the C2 and C6 positions towards certain electrophilic and organometallic reagents.[19] The N-oxide can be easily removed after functionalization.

    • Directed Ortho-Metalation (DoM): Installing a directing group (e.g., -CONR₂, -OMe) at C2 or C3 allows for regioselective deprotonation at the adjacent position using a strong base (e.g., LDA), followed by quenching with an electrophile (like an alkyl halide).[20]

    • Blocking Groups for C4-Selectivity: A modern and powerful strategy is to temporarily block the nitrogen and C2/C6 positions. For example, reacting pyridine with a maleate-derived blocking group forms a pyridinium species that directs Minisci-type radical alkylation exclusively to the C4 position.[18][21] The blocking group is readily removed under mild conditions.

  • Decision Tree for Regioselective Functionalization:

    Regioselectivity_Strategy start Desired Functionalization Position? pos_c2 C2 / C6 start->pos_c2 pos_c3 C3 / C5 start->pos_c3 pos_c4 C4 start->pos_c4 strat_c2_1 Pyridine N-Oxide Activation pos_c2->strat_c2_1 strat_c2_2 Directed Ortho-Metalation (from C3 directing group) pos_c2->strat_c2_2 strat_c3 Electrophilic Aromatic Substitution (EAS) pos_c3->strat_c3 strat_c4 Blocking Group Strategy (e.g., Maleate-derived) pos_c4->strat_c4

    Caption: Decision tree for selecting a regiocontrol strategy.

References

  • Vertex AI Search. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
  • Wikipedia. (2023). Hantzsch pyridine synthesis.
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis.
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines.
  • BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Butler, D. E. (2021). Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry.
  • Puebla, A., et al. (2004).
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Isom, F. I., et al. (2021).
  • Litvić, M., et al. (2005). MILD, SELECTIVE, AND HIGH-YIELD OXIDATION OF HANTZSCH 1,4-DIHYDROPYRIDINES WITH LEAD(IV)
  • BenchChem. (n.d.).
  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • BenchChem. (n.d.). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Wikipedia. (2023). Chichibabin reaction.
  • Wikipedia. (2023). Chichibabin pyridine synthesis.
  • Reddit. (2021). Help needed with unreproducible Suzuki coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemistryViews. (2021).
  • RSC Publishing. (2023).
  • Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine.
  • Ghorbani-Vaghei, R., et al. (2023).
  • Ghorbani-Vaghei, R., et al. (2023).
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.

Sources

preventing decomposition of (6-Methylpyridin-2-yl)methyl acetate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (6-Methylpyridin-2-yl)methyl acetate (CAS 13287-64-4). This guide is designed to provide in-depth information and practical solutions for preventing the decomposition of this compound during storage and handling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of decomposition for (6-Methylpyridin-2-yl)methyl acetate?

A1: Decomposition of (6-Methylpyridin-2-yl)methyl acetate, an ester, primarily occurs through hydrolysis. The initial signs of degradation may not be visible, but as it progresses, you might observe:

  • Physical Changes: The appearance of a vinegary smell, which is characteristic of acetic acid, a primary degradation product. The compound is a liquid at room temperature; any haziness, discoloration, or precipitation may also indicate impurity formation.

  • Analytical Evidence:

    • Chromatography (TLC, HPLC, GC): The appearance of new spots or peaks. The most common degradation products are (6-methylpyridin-2-yl)methanol and acetic acid.

    • NMR Spectroscopy (¹H NMR): The emergence of new signals corresponding to the degradation products. You would typically see the disappearance of the acetate methyl singlet (around 2.1 ppm) and the methylene singlet of the parent ester, and the appearance of a new methylene signal for the corresponding alcohol.

Q2: What is the main chemical pathway for its degradation, and what factors accelerate it?

A2: The principal decomposition pathway is hydrolysis of the ester bond. This reaction is the reverse of the esterification process and is catalyzed by the presence of water, acid, or base.

  • Mechanism: A water molecule attacks the electrophilic carbonyl carbon of the acetate group. This leads to the formation of a tetrahedral intermediate which then collapses, cleaving the C-O bond and releasing acetic acid and (6-methylpyridin-2-yl)methanol.

  • Accelerating Factors:

    • Moisture: The most critical factor. Even atmospheric humidity can provide enough water for slow hydrolysis over time.

    • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[1][2]

    • pH: Both acidic and basic conditions catalyze ester hydrolysis.[3][4] The pyridine nitrogen in the molecule itself can act as a base, potentially influencing autocatalysis. Pyridine and its derivatives are known to catalyze the hydrolysis of aryl acetates.[5]

    • Light: Direct light can sometimes promote decomposition of organic molecules.[6]

Below is a diagram illustrating the primary hydrolysis pathway.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products reactant (6-Methylpyridin-2-yl)methyl acetate catalyst Catalyst (H⁺, OH⁻, or Heat) reactant->catalyst attacks ester water Water (H₂O) water->catalyst alcohol (6-Methylpyridin-2-yl)methanol acid Acetic Acid catalyst->alcohol forms catalyst->acid forms

Caption: Primary hydrolysis pathway of the target compound.

Q3: What are the ideal storage conditions to ensure long-term stability?

A3: To minimize decomposition, strict control of the storage environment is crucial. Based on best practices for storing sensitive esters and pyridine derivatives, the following conditions are recommended:

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows down the rate of hydrolysis and other potential degradation reactions significantly.[2]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.
Container Amber Glass Bottle with PTFE-lined Cap Amber glass protects the compound from light.[7] A tightly-sealed, inert cap (like PTFE) prevents moisture ingress and is resistant to chemical attack.
Environment Dry, well-ventilated area Store in a desiccator or a controlled low-humidity environment to further protect against moisture.[1][8][9]
Q4: I suspect my sample has degraded. How can I confirm this and quantify the purity?

A4: The most reliable method to confirm degradation and quantify purity is through High-Performance Liquid Chromatography (HPLC) with a UV detector, as the pyridine ring is an excellent chromophore.

Protocol 1: Purity Assessment by HPLC provides a detailed, step-by-step method. The principle is to separate the parent compound from its more polar degradation products. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Q5: What handling precautions should I take during an experiment to prevent introducing contaminants?

A5: Minimizing exposure to the atmosphere is key. Every time the container is opened, the risk of introducing moisture and oxygen increases.

  • Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Dry Equipment: Use oven-dried glassware and dry, clean syringes/needles for transferring the liquid.

  • Quick Aliquoting: If you need to use small amounts frequently, it is best practice to aliquot the main stock into smaller, single-use vials under an inert atmosphere. This preserves the integrity of the bulk material.

  • Secure Sealing: After use, flush the headspace of the container with inert gas before tightly resealing.

The following workflow diagram illustrates the recommended handling procedure.

Handling_Workflow start Start: Retrieve from 2-8°C Storage equilibrate Allow container to equilibrate to room temperature (Prevents condensation) start->equilibrate inert_setup Move to inert atmosphere workstation (Glovebox or Schlenk Line) equilibrate->inert_setup open_seal Open primary container inert_setup->open_seal transfer Use oven-dried glassware and dry syringe to transfer required amount open_seal->transfer reseal Flush headspace of primary container with Argon/Nitrogen transfer->reseal seal_tight Tightly reseal with PTFE-lined cap reseal->seal_tight store Return to 2-8°C Storage seal_tight->store

Caption: Recommended workflow for handling the compound.

Troubleshooting Guide

Problem ObservedLikely Cause(s)Recommended Solution(s)
New peak in HPLC/GC analysis, often at an earlier retention time. Hydrolysis. The resulting alcohol is typically more polar than the parent ester.1. Confirm identity of the new peak by spiking with a standard of (6-methylpyridin-2-yl)methanol if available, or by LC-MS. 2. Review storage and handling procedures. Ensure the container is sealed tightly and stored under inert gas at 2-8°C.
Assay value is lower than expected. Slow decomposition over time. This can happen even under recommended conditions, albeit at a much slower rate.1. Re-qualify the material using the HPLC protocol before use in critical applications. 2. Consider purchasing a fresh batch if purity has fallen below your experimental tolerance.
Appearance of a vinegary odor. Significant hydrolysis leading to the formation of acetic acid.The sample is likely heavily degraded. It is not recommended for use in sensitive applications. Dispose of according to your institution's EHS guidelines.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of (6-Methylpyridin-2-yl)methyl acetate and detecting common degradation products.

1. Materials and Reagents:

  • (6-Methylpyridin-2-yl)methyl acetate sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • Volumetric flasks, pipettes, autosampler vials

2. Chromatographic Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 260 nm (Pyridine ring absorbance)
Injection Volume 5 µL

3. Sample Preparation:

  • Prepare a stock solution by accurately weighing ~10 mg of the compound into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This gives a concentration of ~1 mg/mL.

  • Further dilute this stock solution 1:10 with the 50:50 solvent mixture to a final concentration of ~0.1 mg/mL (100 µg/mL).

  • Transfer the final solution to an autosampler vial for analysis.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

References
  • Blog. (2023, September 15). What are the storage life of Acetic Acid Methyl Ester? Retrieved from [Link]

  • Patsnap Eureka. (2023, July 3). Why Does Vinyl Acetate Need Cold Storage? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • Butler, A. R., & Robertson, I. H. (1975). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, (6), 660-663. DOI: 10.1039/P29750000660
  • Image Permanence Institute. (n.d.). IPI Storage Guide for Acetate Film. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2008, April 10). Storage of pyridine? Retrieved from [Link]

  • Shi, Z., Hsieh, Y.-h., Weinberg, N., & Wolfe, S. (2009). The neutral hydrolysis of methyl acetate — Part 2. Is there a tetrahedral intermediate? Canadian Journal of Chemistry, 87(3), 544-555. DOI: 10.1139/V09-011
  • Grokipedia. (n.d.). Methyl acetate. Retrieved from [Link]

  • Stendal, T. L., Klem, W., Tønnesen, H. H., & Kjønniksen, I. (1998). Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device. American Journal of Health-System Pharmacy, 55(7), 683–685. DOI: 10.1093/ajhp/55.7.683
  • A.G. Layne, Inc. (2015, May 19). Safety Data Sheet: Methyl Acetate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Pyridine Esterification Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, experience-driven insights into overcoming the common challenges associated with pyridine esterification reactions. Low yields can be a significant bottleneck in synthetic workflows, and this resource aims to provide a clear path to optimizing your reaction outcomes.

Section 1: Troubleshooting Guide - A Mechanistic Approach

Low yields in pyridine esterification are rarely due to a single, isolated issue. More often, they are the result of a combination of factors related to reaction kinetics, equilibria, and side reactions. This guide is structured to help you diagnose and resolve these issues systematically.

Q1: My esterification reaction is stalling or showing low conversion. What are the primary factors to investigate?

Incomplete conversion is a frequent cause of low yields. The root cause often lies in the reaction equilibrium, the activation of the carboxylic acid, or the nucleophilicity of the alcohol.

Core Principles: Esterification is a reversible reaction.[1][2] The presence of water, a byproduct, can drive the reaction backward through hydrolysis.[2][3] Therefore, efficient esterification requires either driving the reaction forward or effectively removing water as it forms.[2]

Troubleshooting Steps & Explanations:

  • Ensure Anhydrous Conditions: Water is a key inhibitor of esterification. It can hydrolyze the activated carboxylic acid intermediate or the final ester product.[3][4]

    • Protocol: Rigorously dry all glassware (oven-drying or flame-drying is recommended).[5] Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent. Dry starting materials, especially the alcohol and pyridine, using molecular sieves or other suitable methods.[6]

  • Increase the Equivalents of the Alcohol: Le Châtelier's principle dictates that increasing the concentration of one reactant can shift the equilibrium towards the products. Using the alcohol as the solvent or in large excess can significantly improve yields.

  • Consider a More Powerful Activating Agent: While pyridine can act as a nucleophilic catalyst, its primary role in many esterification reactions (like those using acid chlorides) is to scavenge the HCl byproduct.[7] For less reactive carboxylic acids or alcohols, a dedicated coupling reagent is often necessary.

    • Expert Insight: The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a robust method for mild esterification.[8][9] DMAP is a superior nucleophilic catalyst compared to pyridine, accelerating the reaction by forming a highly reactive acylpyridinium intermediate.[10][11][12]

Reagent/ConditionRoleTypical Application
Pyridine (as base) HCl scavengerAcid chloride reactions[7]
Pyridine (as catalyst) Nucleophilic catalystLess common for difficult esterifications
DCC Dehydrating/Coupling agentSteglich esterification[8][9]
DMAP Highly effective nucleophilic catalystSteglich esterification, hindered alcohols[10][11][12]
Q2: I'm observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

Side reactions can severely impact yield by consuming starting materials and complicating purification. Identifying the nature of the byproduct is the first step toward suppression.

Common Side Reactions:

  • N-Acylurea Formation (in Steglich Esterification): The O-acylisourea intermediate in DCC-mediated couplings can rearrange to a stable, unreactive N-acylurea.[8][9] This is particularly problematic with slow-reacting alcohols.

    • Solution: The addition of DMAP is crucial to intercept the O-acylisourea intermediate and form the more reactive acylpyridinium species, which reacts rapidly with the alcohol before rearrangement can occur.[8]

  • Anhydride Formation: Carboxylic acids can react with the activated intermediate to form a symmetric anhydride. While this anhydride can still react with the alcohol, it represents an off-cycle pathway that can slow the overall reaction.

  • Decomposition with Strong Acids: In Fischer-type esterifications of pyridine carboxylic acids using strong acid catalysts like sulfuric acid, high temperatures can lead to decomposition.[13]

Visualizing the Steglich Esterification and the Role of DMAP:

Caption: Role of DMAP in preventing N-acylurea formation.

Q3: My reaction involves a sterically hindered alcohol or carboxylic acid, and the yield is poor. What strategies can I employ?

Steric hindrance can dramatically reduce reaction rates by impeding the approach of the nucleophile (the alcohol) to the electrophilic carbonyl carbon.

Strategies for Hindered Substrates:

  • Yamaguchi Esterification: This method is specifically designed for the synthesis of highly functionalized and sterically hindered esters. It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[14] The bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the carboxylic acid.[14]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[15][16] It utilizes a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol.[15] While powerful, it can be sensitive to the acidity of the carboxylic acid and the basicity of any pyridine nitrogen in the substrates.[15][17]

  • Increase Reaction Time and/or Temperature: For sluggish reactions, simply extending the reaction time or carefully increasing the temperature can sometimes be sufficient to drive the reaction to completion. However, this must be balanced against the potential for byproduct formation or decomposition.

Experimental Protocol: A General Steglich Esterification

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Dissolve the components in an anhydrous solvent (e.g., dichloromethane, THF).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in the anhydrous solvent dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Proceed with an appropriate aqueous workup to remove any remaining reagents and byproducts.

Section 2: Frequently Asked Questions (FAQs)

Q: Can I use pyridine as the solvent for my esterification?

A: Yes, pyridine can be used as a solvent, especially in reactions with acid chlorides where it also serves as the acid scavenger.[7] However, its high boiling point can make removal difficult. Additionally, for sensitive substrates, the basicity of pyridine might cause side reactions. For DCC-mediated couplings, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are more common.[18]

Q: How do I effectively remove the dicyclohexylurea (DCU) byproduct from my reaction?

A: DCU has low solubility in many common organic solvents like DCM and ether. The primary method of removal is filtration of the crude reaction mixture.[18] If some DCU remains in solution, it can often be removed by concentrating the filtrate and performing a second filtration, or by purification via column chromatography.

Q: My pyridine-containing substrate seems to be inhibiting the reaction. Why would this happen?

A: The basic nitrogen of the pyridine ring can interfere with certain catalytic systems. For example, in reactions catalyzed by Lewis acids, the pyridine nitrogen can coordinate to the metal center, effectively poisoning the catalyst.[19][20] In Mitsunobu reactions, the Brønsted basicity of a pyridine moiety can also inhibit the reaction.[17] In such cases, alternative esterification methods that do not rely on acid catalysis may be necessary.

Q: What is the best way to purify my final pyridine ester product?

A: Purification strategies depend on the physical properties of the ester.

  • Aqueous Workup: A standard aqueous workup can remove water-soluble impurities like pyridinium salts or excess DMAP.[18][21]

  • Column Chromatography: Silica gel chromatography is a very common and effective method for purifying esters from non-polar byproducts like DCU and triphenylphosphine oxide (from Mitsunobu reactions).

  • Distillation: If the ester is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an excellent purification method, especially for large-scale reactions.[22]

  • Acid/Base Extraction: The basicity of the pyridine ring can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the ester into the aqueous phase as a salt. The aqueous layer is then basified, and the purified ester is re-extracted into an organic solvent.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Reaction Stalled / Incomplete? Start->Check_Conversion Check_Byproducts Significant Byproducts? Check_Conversion->Check_Byproducts No Anhydrous 1. Ensure Anhydrous Conditions (Dry glassware, solvents, reagents) Check_Conversion->Anhydrous Yes Side_Reaction_ID Identify Side Reaction (e.g., N-Acylurea) Check_Byproducts->Side_Reaction_ID Yes Purification_Issues Review Purification Protocol (Loss during workup/chromatography?) Check_Byproducts->Purification_Issues No Stoichiometry 2. Adjust Stoichiometry (Increase alcohol excess) Anhydrous->Stoichiometry Still Low Activation 3. Enhance Activation (Switch to DCC/DMAP, Yamaguchi) Stoichiometry->Activation Still Low Activation->Purification_Issues Mitigate_Side_Reaction Mitigate Side Reaction (Add DMAP, change temp, etc.) Side_Reaction_ID->Mitigate_Side_Reaction Identified Mitigate_Side_Reaction->Purification_Issues

Caption: Systematic workflow for troubleshooting low yields.

References

  • Vertex AI Search. 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry.
  • NINGBO INNO PHARMCHEM CO.,LTD. Boosting Efficiency: The Strategic Use of DMAP in Esterification and Acylation.
  • Suzhou Highfine Biotech. Application of Efficient Catalyst DMAP.
  • Organic Chemistry Portal. Yamaguchi Esterification.
  • OrgoSolver. Acid Chlorides → Esters with Alcohols and Pyridine.
  • Organic Chemistry Portal. Steglich Esterification.
  • Google Patents. US2758999A - Esterification of pyridine carboxylic acids.
  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Google Patents. US2948734A - Esterification of pyridine carboxylic acids.
  • ResearchGate. ChemInform Abstract: Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine.
  • Reddit. Trouble with Steglich Esterification : r/Chempros.
  • Chempedia - LookChem. Purification of Pyridine.
  • Chemistry LibreTexts. Acid Anhydrides react with alcohols to form esters.
  • Sciencemadness.org. Getting Discouraged With Organic Chemistry As A Hobby. Failed Steglich Esterification.
  • Google Patents. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • Reddit. Mitsunobu reaction issues : r/chemistry.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Reddit. Esterification/Amidation Problems : r/Chempros.
  • Canadian Science Publishing. THE ACTION OF PYRIDINE ON THE DINITRATE ESTERS OF 1,4;3,6-DIANHYDROHEXITOLS.
  • Wikipedia. Hantzsch pyridine synthesis.
  • Wikipedia. Steglich esterification.
  • ACS Publications. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry.
  • Nottingham ePrints. New Directions in the Mitsunobu Reaction.
  • National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex.
  • Organic Chemistry Portal. Mitsunobu Reaction.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Coupling [Synthetic Reagents].
  • University of Rochester Department of Chemistry. Troubleshooting: How to Improve Yield.
  • ResearchGate. The effect of water on the esterification reaction. (A) The effect of... | Download Scientific Diagram.
  • ACS Publications. Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids | Organic Letters.
  • Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • Google Patents. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • MDPI. The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications.
  • ACS Publications. Mitsunobu Reaction Using Basic Amines as Pronucleophiles.
  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
  • Quora. Why during the preparation of esters, should water be removed as soon as soon as it is formed?.
  • Study.com. Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?.
  • Reddit. Esterification not Working (Separation) : r/OrganicChemistry.

Sources

managing moisture sensitivity in reactions with (6-Methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (6-Methylpyridin-2-yl)methyl acetate

A Guide to Managing Moisture Sensitivity in Synthetic Reactions

Welcome to the technical support guide for (6-Methylpyridin-2-yl)methyl acetate. This resource is designed for researchers, chemists, and drug development professionals to proactively manage and troubleshoot issues related to the moisture sensitivity of this reagent. Our goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to achieve consistent, high-yield results.

The Core Challenge: Hydrolysis of the Ester Bond

(6-Methylpyridin-2-yl)methyl acetate is an ester and, like most esters, is susceptible to hydrolysis. The primary cause of reaction failure or low yield when using this reagent is unintended contact with water. Water acts as a nucleophile that attacks the electrophilic carbonyl carbon of the ester. This reaction, which can be catalyzed by trace acidic or basic impurities, cleaves the ester bond, converting your starting material back into (6-methylpyridin-2-yl)methanol and acetic acid.[1][2][3] This decomposition pathway directly consumes your reagent and reduces the potential yield of your target molecule.

Understanding this fundamental vulnerability is the first step toward successful experimentation.

Caption: The hydrolysis pathway of (6-Methylpyridin-2-yl)methyl acetate.

Frequently Asked Questions (FAQs)

Q1: How should I properly store (6-Methylpyridin-2-yl)methyl acetate to ensure its stability? A1: The reagent should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[4][5] For long-term storage, placing the container inside a desiccator with a drying agent (e.g., Drierite® or silica gel) provides an additional layer of protection against atmospheric moisture.[6]

Q2: My reaction yield is consistently low. Could moisture be the culprit even if I'm using an "anhydrous" solvent from a new bottle? A2: Yes. While commercially available anhydrous solvents are packaged under inert gas, their integrity can be compromised after the first use. Every time the bottle is opened, it creates an opportunity for atmospheric moisture to enter. The septum on Sure/Seal™ bottles can also wear with repeated punctures.[7] For highly sensitive reactions, it is best practice to use a freshly opened bottle or to properly distill and store your own solvents over a drying agent.[6]

Q3: What are the visible signs of degradation in my (6-Methylpyridin-2-yl)methyl acetate starting material? A3: While there may not be obvious visual cues like color change, the most definitive sign of degradation is the presence of impurities when analyzed by techniques like NMR or GC-MS. You would expect to see peaks corresponding to (6-methylpyridin-2-yl)methanol and potentially acetic acid. A faint odor of vinegar (acetic acid) upon opening the container could also indicate significant hydrolysis.

Q4: How can I be certain my glassware is truly "dry"? A4: Glassware that appears dry to the eye still has a thin film of water adsorbed to its surface.[8][9] Standard air-drying is insufficient for moisture-sensitive reactions. The most reliable methods are:

  • Oven-Drying: Heat glassware in an oven at >125 °C for at least 4 hours (overnight is best). Assemble the apparatus while still hot and allow it to cool under a stream of dry inert gas (Nitrogen or Argon).[7][9]

  • Flame-Drying: Assemble the glassware, and then heat it under vacuum with a heat gun or a gentle, moving flame until all visible moisture is gone. Allow the glassware to cool under an inert atmosphere. This method is faster but requires more care.

Q5: My reaction involves pyridine as a base. Since the starting material already has a pyridine ring, do I still need to worry about moisture? A5: Absolutely. The pyridine ring in the reagent molecule does not confer any special protection against hydrolysis. In fact, pyridine itself is hygroscopic and must be properly dried (e.g., by distillation from KOH or BaO) before being used as a reaction base in a moisture-sensitive context. The presence of water will still lead to the hydrolysis of the ester functional group.[10][11]

Troubleshooting Guide: Diagnosing Low Product Yield

When faced with a low or non-existent yield, a systematic approach is crucial. The following workflow helps diagnose the potential points of moisture entry or other common issues.

Troubleshooting Start Low or No Yield Observed CheckReagent 1. Verify Reagent Integrity Start->CheckReagent ReagentOK Reagent pure by NMR/GC-MS? CheckReagent->ReagentOK CheckConditions 2. Scrutinize Anhydrous Conditions SolventDry Solvent properly anhydrous? CheckConditions->SolventDry CheckSetup 3. Review Reaction Setup & Stoichiometry StoichiometryOK Stoichiometry & reagents correct? CheckSetup->StoichiometryOK Analyze 4. Analyze Byproducts HydrolysisProduct Hydrolysis products detected? Analyze->HydrolysisProduct Conclusion Identify Root Cause & Optimize ReagentOK->CheckConditions Yes ReagentOK->Conclusion No (Degraded Reagent) SolventDry->Conclusion No (Wet Solvent) GlasswareDry Glassware rigorously dried? SolventDry->GlasswareDry Yes GlasswareDry->Conclusion No (Wet Glassware) AtmosphereOK Inert atmosphere maintained? GlasswareDry->AtmosphereOK Yes AtmosphereOK->CheckSetup Yes AtmosphereOK->Conclusion No (Atmospheric Leak) StoichiometryOK->Analyze Yes StoichiometryOK->Conclusion No (Incorrect Setup) HydrolysisProduct->Conclusion Yes (Moisture is the cause) HydrolysisProduct->Conclusion No (Other side reaction)

Caption: A decision tree for troubleshooting low-yield reactions.

Core Experimental Protocols for Anhydrous Reactions

Adherence to rigorous technique is non-negotiable for success. The following protocols provide a reliable framework for excluding moisture from your experiments.

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

A Schlenk line provides a dual manifold for vacuum and inert gas (Nitrogen or Argon), allowing for the manipulation of sensitive reagents without exposure to air.[12]

Schlenk_Setup cluster_manifold InertGas Inert Gas Source (N₂ or Ar Cylinder) Manifold Dual Manifold InertGas->Manifold via regulator Bubbler Oil Bubbler (Pressure Release) Manifold->Bubbler to gas outlet Flask Reaction Flask (Assembled & Dried) Manifold->Flask via hose & stopcock Vacuum Vacuum Pump Vacuum->Manifold InertLine Inert Gas Line VacLine Vacuum Line

Caption: A simplified schematic of a Schlenk line apparatus.

Methodology:

  • Glassware Preparation: Assemble your oven- or flame-dried glassware (e.g., round-bottom flask with a stir bar and condenser) while still warm.

  • Connect to Line: Securely connect the reaction flask to the Schlenk line via a flexible hose. Ensure all glass joints are properly sealed with a light film of vacuum grease.

  • Purge the System: This is the most critical step. Perform at least three "vacuum/backfill" cycles to remove atmospheric gases and adsorbed moisture from the flask.[12]

    • Cycle 1: Close the stopcock to the inert gas line and open it to the vacuum line. Evacuate the flask for 2-3 minutes.

    • Cycle 2: Close the stopcock to the vacuum line and carefully open it to the inert gas line to fill the flask. You should see the oil in the bubbler respond.

    • Cycle 3: Repeat this evacuation and refilling process two more times.

  • Maintain Positive Pressure: After the final cycle, leave the flask under a positive pressure of inert gas. This is indicated by a slow, steady stream of bubbles (e.g., 1 bubble per second) in the oil bubbler. Your system is now ready for the addition of solvents and reagents.

Protocol 2: Preparation and Transfer of Anhydrous Solvents

Solvent Drying: For many common solvents, distillation from an appropriate drying agent is the gold standard. However, activated molecular sieves are a safer and often adequate alternative.

SolventPrimary Drying AgentHazards/Notes
Tetrahydrofuran (THF)Sodium/BenzophenoneForms a deep blue/purple ketyl as an indicator of dryness. Caution: Peroxide former.
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distill prior to use. Avoid strong bases.
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Stir over CaH₂ overnight and distill.
TolueneSodium/BenzophenoneSimilar to THF.
PyridineKOH or BaOStir over pellets for several days, then distill.

Anhydrous Solvent Transfer (Syringe Technique): This technique is used to transfer liquids from a Sure/Seal™ bottle to your reaction flask without atmospheric exposure.[7][9]

  • Prepare Syringe: Dry a glass syringe and a long needle in an oven and cool it in a desiccator.

  • Establish Inert Gas Inlet: Insert a needle connected to your inert gas line through the septum of the Sure/Seal™ bottle. This will replace the withdrawn liquid with inert gas, preventing a vacuum.

  • Withdraw Solvent: Insert the dried transfer needle through the septum and into the liquid. The positive pressure of the inert gas will help fill the syringe.[7] Do not pull back on the plunger, as this can cause leaks.

  • Remove Bubbles: Invert the syringe and carefully push out any gas bubbles.

  • Transfer to Flask: Insert the needle through the rubber septum on your reaction flask and inject the solvent.

By implementing these rigorous, well-documented techniques, you can create a truly anhydrous environment, minimizing the risk of hydrolysis and maximizing the success of your reactions involving (6-Methylpyridin-2-yl)methyl acetate.

References

  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Aldrich Chemical Co. (n.d.). Handling air-sensitive reagents. Technical Information Bulletin AL-134. Retrieved from [Link]

  • A.G. Layne, Inc. (2015, May 19). Methyl Acetate Safety Data Sheet. Retrieved from [Link]

  • Not Voodoo. (n.d.). How to Store Reagents. University of Rochester. Retrieved from [Link]

  • Kim, K. H., & Kim, J. K. (2015). Moisture Removal Techniques for a Continuous Emission Monitoring System: A Review. Sensors (Basel, Switzerland), 15(11), 29535–29558.
  • Reddit r/labrats. (2022, March 24). Pro Tips for working with air/moisture sensitive materials. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). 2-Acetyl-6-methylpyridine Safety Data Sheet. Retrieved from [Link]

  • Not Voodoo. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. Retrieved from [Link]

  • Silver Fern Chemical, Inc. (2025, June 27). Comprehensive Guide to Ethyl Acetate Reactivity and Use. Retrieved from [Link]

  • OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from [Link]

  • Wolfe, S., et al. (2009). The neutral hydrolysis of methyl acetate — Part 2. Is there a tetrahedral intermediate?. Canadian Journal of Chemistry, 87(7), 805-824.
  • Reddit r/OrganicChemistry. (2022, February 15). Esterification not Working (Separation). Retrieved from [Link]

  • Engineering Stack Exchange. (2015, September 19). Is there a more active passive technique for removing humidity from the air besides salt blocks?. Retrieved from [Link]

  • ChemWhat. (n.d.). (6-Methylpyridin-2-yl)methyl acetate CAS#: 13287-64-4. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.10: Reactions of Esters. Retrieved from [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Google Patents. (n.d.). JPH10139716A - Hydrolysis of methyl acetate.
  • Jayaraman, V., et al. (2017). Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Analysis of (6-Methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

Discerning Structural Nuances: A Comparative ¹H NMR Analysis of (6-Methylpyridin-2-yl)methyl acetate and its Analogs

In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of substituted pyridine derivatives is paramount. (6-Methylpyridin-2-yl)methyl acetate is a key building block whose purity and isomeric integrity directly impact downstream applications. Among the arsenal of analytical techniques, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed proton-level blueprint of the molecule. This guide, intended for researchers and drug development professionals, offers an in-depth analysis of the ¹H NMR spectrum of (6-Methylpyridin-2-yl)methyl acetate, presents a robust experimental protocol, and provides a comparative analysis with structurally similar alternatives to highlight the diagnostic power of this technique.

Predicted ¹H NMR Spectral Analysis of (6-Methylpyridin-2-yl)methyl acetate

The ¹H NMR spectrum of (6-Methylpyridin-2-yl)methyl acetate in a common solvent like deuterochloroform (CDCl₃) is predicted to exhibit distinct signals corresponding to the aromatic protons of the pyridine ring, the methylene protons of the acetate group, and the methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

  • Pyridine Ring Protons (H-3, H-4, H-5): The pyridine ring protons will appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The electron-withdrawing nature of the nitrogen atom deshields these protons. The substitution pattern—a methyl group at position 6 and an acetoxymethyl group at position 2—further influences their chemical shifts. The H-4 proton is expected to be a triplet, flanked by H-3 and H-5. The H-3 and H-5 protons will appear as doublets.

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge between the pyridine ring and the acetate group are expected to appear as a singlet around δ 5.2 ppm. Their proximity to the electronegative oxygen of the acetate and the aromatic ring causes a significant downfield shift.

  • Pyridine Methyl Protons (6-CH₃): The methyl group attached to the pyridine ring at the 6-position is predicted to resonate as a singlet around δ 2.5 ppm. This is a characteristic region for methyl groups attached to an aromatic ring.

  • Acetate Methyl Protons (-OCOCH₃): The three protons of the acetate's methyl group will appear as a singlet further upfield, around δ 2.1 ppm. These protons are shielded compared to the methylene protons.

Here is a summary of the predicted ¹H NMR data for (6-Methylpyridin-2-yl)methyl acetate:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.6Triplet (t)~7.7
H-3~7.2Doublet (d)~7.7
H-5~7.1Doublet (d)~7.7
-CH₂-~5.2Singlet (s)-
6-CH₃~2.5Singlet (s)-
-OCOCH₃~2.1Singlet (s)-

Molecular Structure and Proton Assignments

Caption: Molecular structure of (6-Methylpyridin-2-yl)methyl acetate with proton labeling.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the (6-Methylpyridin-2-yl)methyl acetate sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Rationale: CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak does not typically interfere with the signals of interest. TMS provides a reference signal at 0 ppm.

2. NMR Instrument Parameters (400 MHz Spectrometer):

  • Acquisition Time (AT): 4 seconds. A longer acquisition time provides better resolution.

  • Pulse Width (PW): A 30-45° pulse is recommended for quantitative measurements to ensure complete relaxation between pulses.

  • Relaxation Delay (D1): 5 seconds. This delay allows for the longitudinal relaxation of protons, which is essential for accurate integration.

  • Number of Scans (NS): 8-16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Spectral Width (SW): -2 to 12 ppm. This range covers the expected chemical shifts for most organic compounds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline correct the spectrum to ensure a flat baseline.

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Reference the spectrum by setting the TMS peak to 0 ppm.

Comparative ¹H NMR Analysis: Distinguishing (6-Methylpyridin-2-yl)methyl acetate from its Analogs

The utility of ¹H NMR is most apparent when comparing the spectrum of a target compound with those of its structural isomers or analogs.

Alternative 1: 2-Picolyl acetate (Pyridin-2-ylmethyl acetate)

The primary difference between (6-Methylpyridin-2-yl)methyl acetate and 2-picolyl acetate is the absence of the methyl group at the 6-position of the pyridine ring. This seemingly small change has a noticeable impact on the ¹H NMR spectrum.

  • Aromatic Region: In 2-picolyl acetate, the proton at the 6-position (H-6) is present and will be the most downfield signal due to its proximity to the nitrogen atom, appearing as a doublet. The symmetry of the pyridine ring is different, leading to a more complex splitting pattern for the other ring protons compared to the more straightforward pattern predicted for the 6-methyl substituted analog.

  • Methyl Region: The signal corresponding to the 6-CH₃ group at ~2.5 ppm will be absent in the spectrum of 2-picolyl acetate.

Alternative 2: (6-Methylpyrazin-2-yl)methyl acetate

Replacing the pyridine ring with a pyrazine ring introduces a second nitrogen atom. This significantly alters the electronic landscape of the aromatic ring.

  • Aromatic Region: The two remaining protons on the pyrazine ring will appear as singlets, and their chemical shifts will be further downfield compared to the pyridine analog due to the presence of two electron-withdrawing nitrogen atoms.

  • Symmetry: The pyrazine ring has a higher degree of symmetry, which simplifies the aromatic region of the spectrum to two singlets.

Comparative Summary of ¹H NMR Data

CompoundKey Diagnostic Aromatic Signals (δ, ppm)Methyl Signals (δ, ppm)
(6-Methylpyridin-2-yl)methyl acetate ~7.6 (t), ~7.2 (d), ~7.1 (d)~2.5 (s, 6-CH₃), ~2.1 (s, -OCOCH₃)
2-Picolyl acetateMore complex pattern, with H-6 as a downfield doublet~2.1 (s, -OCOCH₃)
(6-Methylpyrazin-2-yl)methyl acetateTwo singlets in the aromatic region~2.5 (s, 6-CH₃), ~2.1 (s, -OCOCH₃)

Structural Comparison of Analogs

G cluster_0 (6-Methylpyridin-2-yl)methyl acetate cluster_1 2-Picolyl acetate cluster_2 (6-Methylpyrazin-2-yl)methyl acetate A Pyridine Ring (with 6-CH₃) B CH₂ A->B C Acetate B->C D Pyridine Ring (unsubstituted at 6) E CH₂ D->E F Acetate E->F G Pyrazine Ring (with 6-CH₃) H CH₂ G->H I Acetate H->I

Caption: Workflow illustrating the key structural differences between the compared molecules.

Troubleshooting and Advanced Considerations

  • Peak Overlap: In some cases, the aromatic signals may overlap, making interpretation difficult. Running the spectrum on a higher field instrument (e.g., 600 MHz) can often resolve these signals.

  • Solvent Impurities: Always use high-purity deuterated solvents to avoid interfering signals. A common impurity in CDCl₃ is water, which appears as a broad singlet around 1.6 ppm.

  • 2D NMR Techniques: For unambiguous assignment of all protons, especially in more complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates protons with their directly attached carbons.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of (6-Methylpyridin-2-yl)methyl acetate. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, one can confirm the identity and purity of the compound. Furthermore, a comparative analysis with the ¹H NMR spectra of structurally related analogs, such as 2-picolyl acetate and (6-methylpyrazin-2-yl)methyl acetate, underscores the sensitivity of this technique to subtle structural modifications. The ability to discern these differences is critical for ensuring the quality and reliability of this important chemical intermediate in research and development.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) for Pyridine. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031523) for Methyl acetate. [Link]

  • Reich, H. J. ¹H NMR Chemical Shifts. [Link]

  • ChemBK. 2-Picolyl acetate. [Link]

A Researcher's Guide to 13C NMR Characterization of Substituted Pyridines: From Sample Preparation to Spectral Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of substituted pyridines is a critical step in synthesis, quality control, and structural elucidation. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon fingerprint of these heterocyclic compounds. This guide offers an in-depth comparison of the 13C NMR characteristics of substituted pyridines, supported by experimental data and field-proven protocols, to empower you in your research endeavors.

The Foundation: Understanding 13C NMR of the Pyridine Ring

The pyridine ring, a six-membered heterocycle with one nitrogen atom, presents a unique electronic environment that is reflected in its 13C NMR spectrum. The nitrogen atom's electronegativity and the aromatic ring current significantly influence the chemical shifts of the carbon atoms. In an unsubstituted pyridine molecule, the carbon atoms exhibit distinct chemical shifts, typically with the C2/C6 and C4 carbons appearing at a lower field (deshielded) compared to the C3/C5 carbons. This is a direct consequence of the nitrogen atom's electron-withdrawing effect, which is most pronounced at the ortho (C2/C6) and para (C4) positions.

The introduction of substituents to the pyridine ring further modulates this electronic landscape, leading to predictable and interpretable changes in the 13C NMR spectrum. These changes, known as substituent-induced chemical shifts (SCS), are the cornerstone of structural characterization for this class of compounds.

Comparative Analysis of 13C NMR Chemical Shifts in Substituted Pyridines

The position and electronic nature of a substituent dramatically influence the 13C NMR chemical shifts of the pyridine ring. The following tables summarize experimental data for a range of monosubstituted pyridines, providing a comparative framework for understanding these effects. The data is presented for substitutions at the 2-, 3-, and 4-positions.

Table 1: Experimental 13C NMR Chemical Shifts (δ, ppm) of 2-Substituted Pyridines
Substituent (at C2)C2C3C4C5C6
-H150.2123.9136.0123.9150.2
-CH3159.2122.9135.8121.6149.2
-NH2161.4110.1138.2113.6148.5
-OH163.9119.4140.7106.1141.1
-NO2150.5124.0137.3120.2154.5
-Cl151.1124.5139.1123.0150.5
-Br142.0128.2139.2123.9150.8
Table 2: Experimental 13C NMR Chemical Shifts (δ, ppm) of 3-Substituted Pyridines
Substituent (at C3)C2C3C4C5C6
-H150.2123.9136.0123.9150.2
-CH3150.1133.1136.5123.3147.2
-NH2140.1145.8125.1118.9133.4
-OH140.2155.0127.3121.2133.0
-NO2146.9132.8133.8121.4154.0
-Cl148.1131.0137.9124.4147.6
-Br151.3121.9139.5124.6148.2
Table 3: Experimental 13C NMR Chemical Shifts (δ, ppm) of 4-Substituted Pyridines
Substituent (at C4)C2C3C4C5C6
-H150.2123.9136.0123.9150.2
-CH3149.5124.6146.5124.6149.5
-NH2155.8109.1151.2109.1155.8
-OH157.0116.1159.2116.1157.0
-NO2151.1120.9145.1120.9151.1
-Cl151.2125.3143.9125.3151.2
-Br151.0127.4133.2127.4151.0

Note: Chemical shifts are typically referenced to a deuterated solvent signal and can vary slightly based on experimental conditions.

Interpreting the Data: Substituent Effects on Chemical Shifts

The data presented in the tables above illustrates key principles of substituent effects in 13C NMR spectroscopy:

  • Electron-Donating Groups (EDGs) like -NH2 and -OH cause an upfield shift (to a lower ppm value) of the carbon signals, particularly at the ortho and para positions. This is due to an increase in electron density at these carbons.

  • Electron-Withdrawing Groups (EWGs) such as -NO2 generally cause a downfield shift (to a higher ppm value) of the carbon signals, especially at the ortho and para positions, due to a decrease in electron density.

  • Inductive and Resonance Effects: The overall substituent effect is a combination of inductive effects (through-bond polarization) and resonance effects (delocalization of electrons through the π-system). The interplay of these effects determines the final chemical shift.

The following diagram illustrates the general workflow for predicting and interpreting the 13C NMR spectrum of a substituted pyridine.

Caption: Workflow for 13C NMR spectral analysis of substituted pyridines.

Field-Proven Experimental Protocols

Achieving high-quality, reproducible 13C NMR data is paramount. The following protocols are based on extensive experience in the characterization of small organic molecules, including substituted pyridines.

I. Sample Preparation: The Foundation of a Good Spectrum

The quality of your NMR data is directly linked to the quality of your sample preparation.

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 10-50 mg of the substituted pyridine sample. The higher end of this range is recommended for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[1]

  • Solvent Selection: Choose a deuterated solvent in which your sample is readily soluble. Chloroform-d (CDCl3) is a common starting point for many organic compounds. Other common solvents include dimethyl sulfoxide-d6 (DMSO-d6) and acetone-d6. The choice of solvent can slightly influence chemical shifts.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution. Ensure the final solution is clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Labeling: Clearly label the NMR tube with the sample identification.

II. 13C NMR Data Acquisition: Optimizing Parameters for Clarity

The following parameters are a robust starting point for acquiring a standard proton-decoupled 13C NMR spectrum on a 400 MHz or higher spectrometer.

Typical Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Programzgpg30 or zgdc30Standard pulse sequence for a proton-decoupled 13C experiment with a 30-degree pulse angle, which provides a good compromise between signal intensity and relaxation time.[3]
Spectral Width (SW)~200-240 ppmEncompasses the typical chemical shift range for carbon atoms in organic molecules.
Acquisition Time (AQ)1.0 - 2.0 sA longer acquisition time provides better resolution.
Relaxation Delay (D1)2.0 - 5.0 sAllows for sufficient relaxation of the carbon nuclei between scans, which is crucial for accurate signal intensity, especially for quaternary carbons.[3]
Number of Scans (NS)128 to 1024+The number of scans depends on the sample concentration. More scans are needed for dilute samples to achieve an adequate signal-to-noise ratio.[3]
Temperature298 K (25 °C)Standard operating temperature for routine NMR.

The relationship between these key acquisition parameters is crucial for obtaining a high-quality spectrum. The following diagram illustrates this interplay.

G cluster_0 Acquisition Parameters cluster_1 Spectral Quality P Pulse Program (e.g., zgpg30) SignalToNoise Signal-to-Noise P->SignalToNoise A Acquisition Time (AQ) Resolution Resolution A->Resolution improves D Relaxation Delay (D1) QuantitativeAccuracy Quantitative Accuracy D->QuantitativeAccuracy improves N Number of Scans (NS) N->SignalToNoise improves

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of (6-Methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and comparison of the mass spectral fragmentation patterns of (6-Methylpyridin-2-yl)methyl acetate when subjected to two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these fragmentation pathways is pivotal for the structural elucidation, metabolite identification, and quality control of pyridine-containing compounds, a class with significant relevance in medicinal chemistry and drug development.

Introduction: The Significance of Fragmentation Analysis

(6-Methylpyridin-2-yl)methyl acetate is a heterocyclic compound featuring a substituted pyridine ring and an acetate ester functional group. Its molecular formula is C₉H₁₁NO₂ and it has a molecular weight of 165.19 g/mol .[1][2] Mass spectrometry is an indispensable tool for the characterization of such molecules. The fragmentation pattern observed in a mass spectrum serves as a molecular fingerprint, providing crucial information about the compound's structure. The choice of ionization technique profoundly influences this fragmentation, with "hard" techniques like Electron Ionization typically inducing extensive fragmentation, while "soft" techniques like Electrospray Ionization often yield the intact molecular ion with minimal fragmentation.[3][4][5]

This guide will explore the predicted fragmentation pathways of (6-Methylpyridin-2-yl)methyl acetate under both EI and ESI, offering a comparative analysis to aid researchers in selecting the appropriate technique for their analytical needs.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a classic and widely used technique that involves bombarding a sample with high-energy electrons (typically 70 eV).[3] This high energy input leads to the formation of a radical cation (M⁺•) and induces significant fragmentation, providing rich structural information.[3][6]

Predicted EI Fragmentation Pathway of (6-Methylpyridin-2-yl)methyl acetate

The fragmentation of (6-Methylpyridin-2-yl)methyl acetate under EI is anticipated to be driven by the presence of the pyridine ring, the methyl substituent, and the acetate ester side chain. The initial ionization event will form the molecular ion at m/z 165.

Key fragmentation processes are expected to include:

  • Alpha-Cleavage: The bond between the pyridine ring and the methylene bridge is a likely site for cleavage. This can lead to the formation of a stable 6-methyl-2-pyridinylmethyl cation.

  • Loss of Neutral Fragments: The acetate group can be lost as a neutral molecule of acetic acid (CH₃COOH, 60 Da) or as a ketene (CH₂CO, 42 Da) through rearrangement processes.

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo cleavage, often leading to the loss of neutral molecules like hydrogen cyanide (HCN, 27 Da).[7]

The following diagram illustrates the predicted major fragmentation pathways for (6-Methylpyridin-2-yl)methyl acetate under Electron Ionization.

EI_Fragmentation M [(6-Methylpyridin-2-yl)methyl acetate]⁺• m/z = 165 F1 [C₇H₈N]⁺ m/z = 106 M->F1 - C₂H₃O₂• (59 Da) F2 [C₈H₉NO]⁺• m/z = 135 M->F2 - CH₂O (30 Da) F4 [C₆H₇N]⁺• m/z = 93 M->F4 - C₂H₂O₂ (58 Da) (McLafferty-type) F3 [C₇H₇N]⁺• m/z = 105 F2->F3 - CH₂O (30 Da) F5 [C₅H₄]⁺• m/z = 64 F4->F5 - HCN (27 Da)

Caption: Predicted EI fragmentation of (6-Methylpyridin-2-yl)methyl acetate.

Summary of Expected EI Fragments
m/z Proposed Structure/Formula Fragmentation Pathway
165[C₉H₁₁NO₂]⁺•Molecular Ion (M⁺•)
122[C₇H₈NO]⁺Loss of acetyl radical (•COCH₃)
106[C₇H₈N]⁺α-cleavage, loss of acetoxy radical (•OCOCH₃)
93[C₆H₇N]⁺•Loss of acetic acid (CH₃COOH) via rearrangement
78[C₅H₄N]⁺Cleavage of the side chain
43[CH₃CO]⁺Acetyl cation

Electrospray Ionization (ESI) Mass Spectrometry: A Soft Ionization Approach

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid solution.[4][5] It is particularly well-suited for analyzing polar and thermally labile molecules. ESI typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[5] To induce fragmentation in ESI-MS, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[8]

Predicted ESI-MS/MS Fragmentation Pathway of (6-Methylpyridin-2-yl)methyl acetate

In positive ion mode ESI, (6-Methylpyridin-2-yl)methyl acetate is expected to readily form the protonated molecule [M+H]⁺ at m/z 166. Subsequent MS/MS analysis of this precursor ion will likely induce fragmentation.

Key fragmentation processes in ESI-MS/MS are anticipated to involve:

  • Loss of Neutral Molecules: The most probable fragmentation pathways will involve the loss of stable neutral molecules from the protonated precursor ion. This includes the loss of acetic acid (CH₃COOH, 60 Da) and ketene (CH₂CO, 42 Da).

  • Side Chain Cleavage: Cleavage of the ester bond can lead to the formation of characteristic product ions.

The following diagram illustrates the predicted major fragmentation pathways for the protonated (6-Methylpyridin-2-yl)methyl acetate ion in ESI-MS/MS.

ESI_Fragmentation MH [(6-Methylpyridin-2-yl)methyl acetate+H]⁺ m/z = 166 F1 [C₇H₈N]⁺ m/z = 106 MH->F1 - CH₃COOH (60 Da) F2 [C₇H₁₀NO]⁺ m/z = 124 MH->F2 - CH₂CO (42 Da)

Sources

A Comparative Guide to the Catalytic Activity of Methyl-Substituted Pyridine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical determinant of success in transition metal-catalyzed reactions. Pyridine and its derivatives are a cornerstone class of ligands, offering a versatile scaffold whose electronic and steric properties can be finely tuned.[1][2] This guide provides an in-depth comparison of the catalytic activity of common methyl-substituted pyridine ligands—picolines, lutidines, and collidine. We will delve into the mechanistic underpinnings of their performance, supported by experimental data, to empower you in making informed decisions for your catalytic systems.

The Crucial Role of Methyl Substitution: A Balancing Act of Electronics and Sterics

The position and number of methyl groups on the pyridine ring profoundly influence the ligand's properties and, consequently, its catalytic efficacy.[3][4] These influences can be broadly categorized into two key effects:

  • Electronic Effects: Methyl groups are electron-donating. They increase the electron density on the pyridine nitrogen, enhancing its Lewis basicity.[5][6] A more basic ligand can form a stronger bond with the metal center, which can influence the stability and reactivity of the catalytic complex.[5][7]

  • Steric Effects: The size of the methyl groups can create steric hindrance around the metal center. This can impact the coordination of substrates, the stability of intermediates, and the selectivity of the reaction.[4] For instance, bulky ligands can promote reductive elimination and prevent catalyst deactivation.

The interplay of these two effects is what dictates the overall performance of a methyl-substituted pyridine ligand in a specific catalytic transformation.

A Comparative Analysis of Picoline Isomers

Picoline, or methylpyridine, exists in three isomeric forms: 2-picoline, 3-picoline, and 4-picoline.[8] Their differing methyl group positions lead to distinct catalytic behaviors.

LigandpKa of Conjugate AcidKey Characteristics & Catalytic Implications
2-Picoline (α-picoline) 5.96[8]High Steric Hindrance: The methyl group adjacent to the nitrogen creates significant steric bulk. This can be advantageous in promoting certain reaction steps, like reductive elimination in cross-coupling reactions, but may also hinder substrate coordination.
3-Picoline (β-picoline) 5.63[8]Moderate Basicity, Low Steric Hindrance: The methyl group is meta to the nitrogen, resulting in a less pronounced steric effect compared to 2-picoline. Its basicity is slightly lower than 4-picoline. It offers a good balance for reactions where minimal steric influence is desired.
4-Picoline (γ-picoline) 5.98[8]High Basicity, Low Steric Hindrance: The methyl group is para to the nitrogen, maximizing its electron-donating effect without imposing significant steric hindrance around the metal center. This often leads to the formation of stable and active catalysts.[6]

Lutidines and Collidine: The Impact of Multiple Methyl Groups

Increasing the number of methyl groups on the pyridine ring, as seen in lutidines (dimethylpyridines) and collidine (trimethylpyridine), further modulates the ligand's properties.

LigandpKa of Conjugate AcidKey Characteristics & Catalytic Implications
2,6-Lutidine 6.64Very High Steric Hindrance, High Basicity: The two methyl groups flanking the nitrogen create a highly sterically congested environment. This can be highly beneficial in preventing catalyst aggregation and promoting challenging reductive elimination steps. However, it can also significantly slow down or inhibit reactions that require open coordination sites.
2,4,6-Collidine 7.43Extreme Steric Hindrance, Very High Basicity: With three methyl groups, collidine is an even bulkier and more basic ligand. Its use is often reserved for specific applications where maximum steric protection of the metal center is paramount.

Experimental Protocol: Evaluating Catalytic Performance in a Suzuki-Miyaura Cross-Coupling Reaction

To provide a practical framework for comparison, we present a general protocol for evaluating the performance of different methyl-substituted pyridine ligands in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a fundamental tool for carbon-carbon bond formation in organic synthesis.[9][10]

Materials and Reagents
  • Palladium(II) acetate (Pd(OAc)₂)

  • Methyl-substituted pyridine ligand (e.g., 2-picoline, 4-picoline, 2,6-lutidine)

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., toluene or 1,4-dioxane)

  • Internal standard for GC analysis (e.g., dodecane)

Step-by-Step Procedure
  • Catalyst Pre-formation (optional but recommended): In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (0.01 mmol) and the respective methyl-substituted pyridine ligand (0.02 mmol, 2 equivalents relative to Pd) in the chosen solvent (2 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the pre-formed catalyst solution, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified reaction time (e.g., 2-24 hours).

  • Monitoring and Analysis: At regular intervals, withdraw aliquots from the reaction mixture, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by gas chromatography (GC) or GC-MS to determine the conversion of the starting material and the yield of the desired biaryl product. Use an internal standard for accurate quantification.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Cross-Coupling Reaction cluster_analysis Analysis pd_source Pd(OAc)₂ preformation Catalyst Pre-formation (Stirring at RT) pd_source->preformation ligand Methyl-Substituted Pyridine Ligand ligand->preformation solvent_prep Solvent solvent_prep->preformation reaction_vessel Reaction Mixture (Heating & Stirring) preformation->reaction_vessel Add Reactants aryl_halide Aryl Halide aryl_halide->reaction_vessel boronic_acid Arylboronic Acid boronic_acid->reaction_vessel base Base base->reaction_vessel quenching Quenching (Water) reaction_vessel->quenching Take Aliquots extraction Extraction (Organic Solvent) quenching->extraction analysis GC/GC-MS Analysis extraction->analysis structure_activity cluster_ligand Ligand Properties cluster_catalyst Catalyst Properties cluster_outcome Reaction Outcome electronics Electronic Effects (Basicity) stability Catalyst Stability electronics->stability activity Catalytic Activity electronics->activity sterics Steric Effects (Bulkiness) sterics->stability sterics->activity selectivity Selectivity sterics->selectivity yield Reaction Yield stability->yield activity->yield rate Reaction Rate activity->rate

Caption: The interplay between ligand electronic/steric properties and the resulting catalytic performance.

Conclusion

The selection of a methyl-substituted pyridine ligand is a nuanced decision that requires a thorough understanding of the interplay between electronic and steric effects. For general applications requiring high activity and stability, 4-picoline often serves as an excellent starting point. In contrast, when steric control is paramount for achieving high selectivity or overcoming catalyst deactivation pathways, more hindered ligands like 2-picoline or 2,6-lutidine may prove to be superior. The experimental protocol and conceptual framework provided in this guide offer a solid foundation for the rational selection and optimization of these versatile ligands in your catalytic endeavors.

References

  • This review provides a broad overview of the literature related to the importance of pyridine and related ligands in homogeneous catalysis. In particular, it describes the various ways by which this ligand can stabilised the metal within a complex for homogeneous catalysis.
  • A Comparative Guide to Isoquinoline-1-carboxylic Acid and Picolinic Acid as Ligands in C
  • Application Notes and Protocols for Pyridine-Type Ligands in C
  • Pyridine Ligands - Ligands & Coordination Complexes. (Source: Alfa Chemistry)
  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation. (Source: Chemical Science (RSC Publishing))
  • Ligand Effects in Homogeneous Au Catalysis.
  • A Comparative Analysis of the Reactivity of 5-Cyano-2-picoline and Other Picoline Deriv
  • Synthesis and characterization of gold complexes with pyridine-based SNS ligands and as homogeneous catalysts for reduction of 4-nitrophenol. (Source: RSC Publishing)
  • Application Notes and Protocols for Pyridine-2-Sulfonate and Related Metal Complexes in C
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type C
  • Comparison of pyridine and 4-methyl-pyridine as ligands to cobalt(II) chloride in the gas phase and in solution.
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Organometallic Complexes of Pyridines and Benzannulated Pyridines.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (Source: PMC - NIH)
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (Source: Royal Society of Chemistry)
  • Synthesis, Characterization, and Catalytic Activity of Organometallic Complexes 2022. (Source: MDPI)
  • Catalytic Performance of Pentacoordinate Iron(II) Complexes with Modified Bis(imino)pyridine Ligands for Ethylene Oligomerization.
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. (Source: MDPI)
  • Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (Source: PMC - PubMed Central - NIH)
  • Transition metal pyridine complexes. (Source: Wikipedia)
  • Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (Source: UNIFIND - UNIMI)
  • Pd(II)
  • Lutidine – Knowledge and References. (Source: Taylor & Francis)
  • Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. (Source: Journal of the American Chemical Society)
  • Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (Source: MDPI)
  • Picoline. (Source: Wikipedia)
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (Source: NIH)
  • Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. (Source: American Chemical Society)
  • Synthesis of Collidine from Dinitrogen via a Tungsten Nitride. (Source: PubMed)
  • Assembling Di- and Polynuclear Cu(I) Complexes with Rigid Thioxanthone-Based Ligands: Structures, Reactivity, and Photoluminescence. (Source: PubMed Central)
  • Catalysts with Metal-Ligand Cooperation for Sustainable Energy – C
  • Mononuclear and dinuclear (pyridyl) dicarboxamide Ru(II) hydrido complexes: Ligand controlled coordination diversity and catalytic transfer hydrogenation of ketones.

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Introduction: The Vibrational Fingerprint of a Versatile Heterocycle

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of (6-Methylpyridin-2-yl)methyl acetate: A Comparative Analysis for Research Professionals

(6-Methylpyridin-2-yl)methyl acetate is a substituted pyridine derivative featuring a key ester functional group. Such molecules are of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the pyridine ring and the reactivity of the ester. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique "vibrational fingerprint" of a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, FT-IR allows for the identification of functional groups and the elucidation of molecular structure.

This guide provides a detailed analysis of the FT-IR spectrum of (6-Methylpyridin-2-yl)methyl acetate. Rather than presenting an isolated spectrum, we will interpret its key features through a comparative lens, examining it alongside simpler, structurally related compounds. This approach will clarify the specific contributions of the methyl-substituted pyridine ring and the acetate ester moiety to the overall spectrum, offering researchers a deeper understanding of how structural modifications influence vibrational modes.

Molecular Structure and Key Vibrational Modes

The structure of (6-Methylpyridin-2-yl)methyl acetate contains three primary components whose vibrations are clearly distinguishable in the infrared spectrum:

  • The Pyridine Ring : As an aromatic heterocycle, it exhibits characteristic C-H stretching and bending vibrations, as well as C=C and C=N ring stretching modes.[1][2]

  • The Acetate Ester : This group is defined by a strong carbonyl (C=O) stretching vibration and two distinct C-O stretching vibrations.[3][4][5]

  • The Methyl Groups : The molecule has two methyl groups—one on the pyridine ring and one in the acetate moiety—which show characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Caption: Molecular structure of (6-Methylpyridin-2-yl)methyl acetate.

FT-IR Spectral Analysis and Peak Assignment

The FT-IR spectrum of (6-Methylpyridin-2-yl)methyl acetate can be divided into several key regions. The table below outlines the expected absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3100-3000Medium-WeakAromatic C-H StretchPyridine Ring
2980-2850MediumAliphatic C-H Stretch-CH₃ and -CH₂-
1745 Strong, Sharp C=O Carbonyl Stretch Acetate Ester
1605, 1580, 1470Medium-StrongC=C and C=N Ring StretchingPyridine Ring
1440MediumAsymmetric C-H Bend-CH₃
1370MediumSymmetric C-H Bend (Umbrella)-CH₃
1235 Strong Asymmetric C-C-O Stretch Acetate Ester
1050 Strong Symmetric C-O-C Stretch Acetate Ester
800-750StrongC-H Out-of-Plane BendingPyridine Ring

Comparative Spectral Analysis

To understand the origin of these peaks, we compare the spectrum with three related molecules: 2-Methylpyridine (2-Picoline), Methyl Acetate, and 2-Pyridylmethyl Acetate.

Comparison with 2-Methylpyridine (2-Picoline)

2-Methylpyridine isolates the vibrational modes of the methyl-substituted pyridine ring.[6][7] Comparing its spectrum helps confirm the assignments for the aromatic C-H and ring stretching modes. The key difference is the complete absence of the strong ester bands (C=O and C-O stretches) seen in the target molecule.

Comparison with Methyl Acetate

Methyl acetate provides the characteristic "fingerprint" of the acetate ester group.[8][9] Its spectrum is dominated by three strong peaks: the C=O stretch (~1740 cm⁻¹), the asymmetric C-C-O stretch (~1240 cm⁻¹), and the symmetric C-O-C stretch (~1050 cm⁻¹).[5] This pattern, often called the "Rule of Three" for esters, is a clear and dominant feature in the spectrum of (6-Methylpyridin-2-yl)methyl acetate.

Comparison with 2-Pyridylmethyl Acetate

This molecule is the closest structural analog, differing only by the absence of the methyl group at the 6-position of the pyridine ring. Its spectrum is very similar to the target molecule's. The primary distinction lies in the C-H out-of-plane bending region (below 900 cm⁻¹). The substitution pattern on the pyridine ring dictates the position and number of these bands, making this region diagnostic for positional isomers.

Summary of Comparative Data
CompoundKey Feature 1: C=O Stretch (cm⁻¹)Key Feature 2: Pyridine Ring Stretch (cm⁻¹)Key Feature 3: C-O Stretches (cm⁻¹)
(6-Methylpyridin-2-yl)methyl acetate ~1745 (Strong) ~1605, 1580 ~1235, 1050 (Strong)
2-MethylpyridineAbsent~1595, 1575Absent
Methyl Acetate~1740 (Strong)Absent~1240, 1050 (Strong)
2-Pyridylmethyl Acetate~1745 (Strong)~1600, 1585~1230, 1045 (Strong)

This comparison clearly demonstrates that the most prominent features in the spectrum of (6-Methylpyridin-2-yl)methyl acetate—the intense absorptions around 1745, 1235, and 1050 cm⁻¹—are unequivocally due to the acetate ester group. The absorptions between 1400-1610 cm⁻¹ and above 3000 cm⁻¹ are characteristic of the methyl-substituted pyridine ring.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a liquid sample like (6-Methylpyridin-2-yl)methyl acetate using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation : Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

  • Background Scan :

    • Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Perform a background scan to acquire a spectrum of the ambient environment (air). This spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application :

    • Place a single drop of (6-Methylpyridin-2-yl)methyl acetate directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

  • Spectrum Acquisition :

    • Initiate the sample scan. Typical parameters include:

      • Scan Range : 4000-400 cm⁻¹

      • Resolution : 4 cm⁻¹

      • Number of Scans : 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing :

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Use the instrument software to label significant peaks for analysis.

  • Cleaning : Thoroughly clean the ATR crystal with solvent to remove all traces of the sample before the next measurement.

FTIR_Workflow Start Start Clean Clean ATR Crystal (e.g., Isopropanol) Start->Clean Background Acquire Background Spectrum (Air) Clean->Background Sample Apply Liquid Sample to Crystal Background->Sample Self-Validating Reference Acquire Acquire Sample Spectrum Sample->Acquire Process Process Data (Label Peaks) Acquire->Process End End Process->End

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

Conclusion

The FT-IR spectrum of (6-Methylpyridin-2-yl)methyl acetate is a composite of the distinct vibrational signatures of its constituent functional groups. The spectrum is dominated by the strong, characteristic absorptions of the acetate ester group: a sharp C=O stretch near 1745 cm⁻¹ and two intense C-O stretches between 1250 cm⁻¹ and 1000 cm⁻¹. The presence and substitution pattern of the methyl-pyridine ring are confirmed by weaker absorptions in the aromatic C-H stretching region (3000-3100 cm⁻¹) and a series of medium-intensity C=C and C=N ring stretching bands (1400-1610 cm⁻¹). By comparing the spectrum to simpler analogs like 2-picoline and methyl acetate, researchers can confidently assign each major absorption band, leveraging FT-IR as a rapid and reliable tool for structural verification and quality control in a drug development or research setting.

References

  • Szafran, M., Dega-Szafran, Z., & Kunz, K. (1991). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, Perkin Transactions 2, (8), 1165-1169.
  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Krishnakumar, V., & John Xavier, R. (2006). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 240-245.
  • ResearchGate. (n.d.). FT-IR spectra. (A) Obtained after desorption of pyridine at different temperatures.
  • ResearchGate. (n.d.). FT-IR spectra of pyridine adsorbed on supports after desorption at 340 °C.
  • Bhandari, D., et al. (2023). An investigation of vibrational analysis, thermodynamics properties and electronic properties of Formaldehyde and its stretch by First Principles Analysis. AIP Conference Proceedings.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry & Biochemistry.
  • Krishnakumar, V., & John Xavier, R. (2006). Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline.
  • National Center for Biotechnology Information. (n.d.). Methyl Acetate. PubChem Compound Database. Retrieved from [Link].

  • Ibrahim, M., & Koglin, E. (2004). Vibrational Spectroscopic Study of Acetate Group. Acta Chimica Slovenica, 51, 453-460.
  • Computational Chemistry Comparison and Benchmark DataBase. (n.d.). Experimental data for CH3COOCH3 (methyl acetate). National Institute of Standards and Technology. Retrieved from [Link].

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.
  • National Center for Biotechnology Information. (n.d.). 2-Acetyl-6-methylpyridine. PubChem Compound Database. Retrieved from [Link].

  • LibreTexts Chemistry. (n.d.). IR Spectrum and Characteristic Absorption Bands.
  • Wikipedia. (n.d.). Methyl acetate. Retrieved from [Link].

  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link].

  • Saravanan, S.P., Sankar, A., & Parimala, K. (2017). Vibrational Spectral Characterization of 2-(Methylamino) Pyridine by Hybrid Functional Theory Calculations. International Journal of Science and Research Methodology, 7(3), 74-82.
  • National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link].

Sources

A Senior Application Scientist's Guide to Purity Determination of (6-Methylpyridin-2-yl)methyl acetate: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the chemical purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a cornerstone of safety and efficacy. (6-Methylpyridin-2-yl)methyl acetate, a key building block in the synthesis of more complex molecules, is no exception. Ensuring its purity is paramount to guarantee the desired reaction outcomes, predictable yields, and the absence of potentially harmful impurities in the final product.

This guide provides an in-depth comparison of the principal analytical methods for determining the purity of (6-Methylpyridin-2-yl)methyl acetate. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing self-validating systems of analysis that ensure trustworthiness and scientific integrity.

Understanding the Analyte and Its Potential Impurity Profile

(6-Methylpyridin-2-yl)methyl acetate (MW: 165.19 g/mol , Formula: C₉H₁₁NO₂) is a moderately polar and volatile compound.[1] Its impurity profile is intrinsically linked to its synthesis. A common synthetic route involves the esterification of (6-methylpyridin-2-yl)methanol with an acetylating agent like acetic anhydride or acetyl chloride.

Based on this, potential process-related impurities may include:

  • Unreacted Starting Materials: (6-methylpyridin-2-yl)methanol and acetic acid.

  • Reagent-Related Impurities: Residual acetylating agents or their byproducts.

  • Isomeric Impurities: Positional isomers such as (4-methylpyridin-2-yl)methyl acetate if the starting picoline was not pure.

  • Degradation Products: Hydrolysis of the ester back to (6-methylpyridin-2-yl)methanol and acetic acid.

A robust analytical method must be capable of separating the main compound from these and other unknown impurities.[2][3]

Comparative Overview of Key Analytical Techniques

The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control vs. certification of a reference standard).

Technique Principle Strengths for (6-Methylpyridin-2-yl)methyl acetate Limitations Primary Application
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent for volatile and thermally stable compounds. High resolution and sensitivity with a Flame Ionization Detector (FID).[4]Not suitable for non-volatile or thermally labile impurities.Routine purity checks, residual solvent analysis.
Reverse-Phase HPLC (RP-HPLC) Separation based on polarity and partitioning between a polar mobile phase and a non-polar stationary phase.Highly versatile for a wide range of polarities. Ideal for non-volatile or thermally sensitive impurities.May have lower resolution for highly volatile compounds compared to GC. Requires chromophores for UV detection.Comprehensive impurity profiling, stability testing.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of atomic nuclei.Primary ratio method; does not require a reference standard of the analyte. Provides structural information.Lower sensitivity compared to chromatographic methods. Requires a certified quantitative internal standard.Purity assignment of reference standards, structural confirmation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides molecular weight information for peak identification when coupled with GC or HPLC.[5] High sensitivity and specificity.Primarily a detection and identification tool, not a standalone quantitative method for purity without extensive validation.Impurity identification and structural elucidation.

In-Depth Methodologies and Experimental Protocols

As a Senior Application Scientist, my recommendation is not to rely on a single method but to use orthogonal techniques for a complete purity picture. GC and HPLC are excellent for screening and quantifying impurities, while qNMR serves as a powerful tool for assigning absolute purity to a reference batch.

Workflow for Analytical Method Selection

start Define Analytical Goal q1 Routine QC or Impurity Profile? start->q1 gc Gas Chromatography (GC-FID) q1->gc Routine QC (Volatile) hplc Reverse-Phase HPLC (RP-HPLC) q1->hplc Impurity Profile (Broad Scope) q2 Need to Identify Unknown Impurity? gc->q2 hplc->q2 gcms GC-MS q2->gcms Yes (Volatile) lcms LC-MS q2->lcms Yes (Non-Volatile) q3 Need Absolute Purity (Reference Standard)? q2->q3 No gcms->q3 lcms->q3 qnmr Quantitative NMR (qNMR) q3->qnmr Yes report Report Purity & Impurity Profile q3->report No qnmr->report prep Sample Preparation (Dissolve in DCM) inject Inject 1 µL into GC prep->inject separate Separation on 5% Phenyl Column inject->separate detect Detection by FID separate->detect process Integrate Peaks & Calculate Area % detect->process prep Sample Preparation (Dissolve in Diluent) inject Inject 10 µL into HPLC prep->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection at 265 nm separate->detect process Integrate Peaks & Calculate Area % detect->process

Sources

A Senior Application Scientist's Guide to (6-Methylpyridin-2-yl)methyl acetate and Its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced differences between structural isomers is not merely an academic exercise; it is a critical determinant of a compound's efficacy, safety, and synthetic accessibility. This guide provides an in-depth comparison of (6-Methylpyridin-2-yl)methyl acetate and its key structural isomers. We will explore how subtle shifts in substituent placement on the pyridine ring dramatically influence physicochemical properties, reactivity, and biological potential, supported by experimental data and detailed protocols.

Introduction: The Critical Role of Isomerism

(6-Methylpyridin-2-yl)methyl acetate is a pyridine derivative belonging to a class of compounds widely explored in medicinal chemistry for their diverse biological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The specific arrangement of the methyl and acetoxymethyl groups on the pyridine scaffold dictates the molecule's electronic distribution, steric profile, and ability to interact with biological targets. Consequently, its isomers, while sharing the same molecular formula (C₉H₁₁NO₂), can exhibit profoundly different behaviors. This guide aims to elucidate these differences to inform rational compound design and selection.

Structural Overview of Key Isomers

The primary isomers of (6-Methylpyridin-2-yl)methyl acetate involve positional shifts of the methyl and acetoxymethyl groups around the pyridine ring. Furthermore, structural isomers exist where the connectivity of the acetate group is altered, such as methyl 2-(pyridin-X-yl)acetate. For this comparison, we will focus on the most relevant positional and functional group isomers.

Caption: Key structural and positional isomers of (6-Methylpyridin-2-yl)methyl acetate.

Comparative Physicochemical Properties

The positioning of substituents directly impacts intermolecular forces and molecular symmetry, leading to different physical properties. The table below summarizes key computed and experimental data for our target compound and a representative isomer.

Property(6-Methylpyridin-2-yl)methyl acetateMethyl 2-(6-methylpyridin-2-yl)acetateRationale for Differences
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂Identical (Isomers)
Molecular Weight 165.19 g/mol [4][5]165.19 g/mol [6][7]Identical (Isomers)
Boiling Point 221.7 °C at 760 mmHg[4]Not availableThe ester linkage in the side chain may alter volatility.
Density 1.088 g/cm³[4]Not availableChanges in crystal packing or molecular volume due to structure.
Polar Surface Area 39.19 Ų[4]39.19 ŲThe number and type of polar atoms are identical.
ACD/LogP 0.90[4]Not availableLipophilicity can be subtly affected by the exposure of the polar nitrogen and ester groups.
# Freely Rotating Bonds 3[4]3Both structures have similar degrees of rotational freedom in the side chain.

Expertise & Experience: While both compounds share the same polar surface area, the steric shielding of the pyridine nitrogen by the adjacent methyl group in (6-Methylpyridin-2-yl)methyl acetate can influence its hydrogen bonding capability and basicity compared to isomers where the nitrogen is less hindered. This has direct implications for its behavior in biological systems and chromatographic separations.

Synthesis, Reactivity, and Spectroscopic Distinction

Synthetic Pathways and Reactivity

The synthesis of these isomers often starts from the corresponding methyl-substituted pyridines (picolines). For (6-Methylpyridin-2-yl)methyl acetate, a common route involves the oxidation of one methyl group to a hydroxymethyl group, followed by esterification.

A straightforward synthesis for a related ligand, (6-methyl-pyridin-2-ylamino)-acetic acid, involves the direct reaction of 2-amino-6-methylpyridine with chloroacetic acid, highlighting the reactivity of the amino group.[8] The reactivity of the methylene bridge protons in isomers like methyl 2-(6-methylpyridin-2-yl)acetate is expected to be higher due to the electron-withdrawing effect of the adjacent pyridine ring and ester group, making them susceptible to deprotonation and subsequent alkylation reactions.

The pyridine nitrogen's reactivity towards alkylating agents or its role as a ligand in metal complexes is sterically hindered in the 2,6-disubstituted pattern of (6-Methylpyridin-2-yl)methyl acetate compared to, for instance, a 3- or 4-substituted isomer.

Differentiating Isomers with NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for distinguishing between these isomers. The substitution pattern on the aromatic pyridine ring creates unique chemical shifts and coupling constants (J-values) for the ring protons.

  • (6-Methylpyridin-2-yl)methyl acetate: Expect three distinct aromatic proton signals, likely two doublets and one triplet, characteristic of a 2,6-disubstituted pyridine. The methyl protons (-CH₃) and the methylene protons (-CH₂-) will appear as singlets, with the methylene protons shifted downfield due to the adjacent oxygen atom.

  • Methyl 2-(6-methylpyridin-2-yl)acetate: The key difference will be the chemical shift of the two sets of methyl protons. The methyl group on the pyridine ring will have a chemical shift around 2.5 ppm, while the methyl ester protons (-OCH₃) will be further downfield, typically around 3.6-3.8 ppm.[9]

  • Other Positional Isomers: Isomers like (4-Methylpyridin-2-yl)methyl acetate would show a different aromatic splitting pattern. For example, a 2,4-disubstituted ring would result in a singlet, a doublet, and a doublet of doublets in the aromatic region.

Biological Activity and Potential Applications

Pyridine derivatives are a cornerstone of many pharmaceuticals.[3][10] Their biological activity is exquisitely sensitive to their substitution pattern.

  • Anti-inflammatory and Anticancer Activity: Many pyridine derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which are implicated in inflammation and cancer.[1] The specific geometry and electronic properties of each isomer determine its binding affinity and selectivity for such targets.

  • Antimicrobial and Antimalarial Agents: The pyridine scaffold is present in numerous antimicrobial and antimalarial drugs.[11] The ability to chelate metal ions or interfere with pathogen-specific metabolic pathways is highly dependent on the precise placement of functional groups. For example, the antibacterial activity of a 2-amino-6-methylpyridine derivative was significantly enhanced upon complexation with copper.[8]

  • Neuropsychiatric Applications: Thioalkyl derivatives of pyridine have shown promise as anticonvulsant and anxiolytic agents, demonstrating the versatility of the pyridine core in targeting the central nervous system.[10]

The choice of a specific isomer for drug development is therefore a result of rigorous structure-activity relationship (SAR) studies, where each isomer is synthesized and tested to identify the optimal arrangement for potency and safety.

Experimental Protocols

Trustworthy research relies on reproducible and well-documented methodologies. Below are representative protocols for the synthesis and analysis of these compounds.

Protocol 1: Representative Synthesis of a Pyridine Acetic Acid Derivative

This protocol is adapted from the synthesis of a related compound and illustrates the fundamental steps of ligand synthesis.[8]

Objective: To synthesize (6-methyl-pyridin-2-ylamino)-acetic acid.

Materials:

  • 2-amino-6-methylpyridine (L1)

  • Chloroacetic acid

  • Ethyl acetate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Dissolution of Reactants: Prepare a solution of 2-amino-6-methylpyridine (5 mmol) in 20 mL of ethyl acetate in a round-bottom flask. In a separate vessel, dissolve chloroacetic acid (5 mmol) in 10 mL of ethyl acetate.

  • Reaction: While stirring the 2-amino-6-methylpyridine solution at room temperature, add the chloroacetic acid solution dropwise.

  • Precipitation: The product is expected to precipitate out of the solution rapidly upon addition.

  • Isolation: Filter the resulting solid precipitate using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethyl acetate to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum.

  • Characterization: Confirm the structure of the synthesized product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Causality Behind Choices: Ethyl acetate is chosen as a solvent in which the starting materials are soluble, but the resulting product (likely a salt) is not, allowing for easy isolation via precipitation. The 1:1 molar ratio ensures complete reaction of the limiting reagent.

Protocol 2: HPLC-Based Isomer Separation

Objective: To develop a robust HPLC method for the separation and quantification of pyridine acetate isomers.

Rationale: Due to their similar physicochemical properties, separating isomers often requires specialized chromatographic techniques. Hydrophilic Interaction Chromatography (HILIC) or Reverse-Phase Chromatography with careful mobile phase optimization are common approaches.[12][13]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Isomer Mixture in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Sample->Filter Inject Inject 1-5 µL onto Column Filter->Inject Separate Isocratic Elution (e.g., 60:40 MeCN/H₂O with 0.1% Formic Acid) Inject->Separate Detect UV Detection at 275 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Isomer Ratio Integrate->Quantify

Caption: General workflow for HPLC-based separation and analysis of isomers.

Instrumentation & Columns:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A mixed-mode column like Amaze HD or a C18 reverse-phase column can be effective.[12] Mixed-mode columns that allow for both hydrogen-bonding and cation-exchange interactions can provide unique selectivity for these types of polar, basic compounds.[12]

Mobile Phase & Conditions:

  • Mobile Phase: A mixture of acetonitrile (MeCN) and an aqueous buffer (e.g., ammonium formate or formic acid). A typical starting point could be 60% MeCN / 40% water with 0.2% formic acid and 0.25% ammonium formate.[12]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.[12]

  • Temperature: 25 °C.

Self-Validating System: The method's robustness should be confirmed by analyzing known concentrations of pure standards for each isomer to establish retention times and response factors. Peak purity can be assessed using a diode array detector. The use of acidic additives like formic acid helps to protonate the pyridine nitrogen, ensuring consistent peak shapes and retention.[13]

Conclusion

The distinction between (6-Methylpyridin-2-yl)methyl acetate and its isomers is a clear illustration of the fundamental principle that structure dictates function. While sharing the same atoms, their unique spatial arrangements lead to distinct physicochemical, spectroscopic, and biological profiles. For the medicinal chemist or materials scientist, selecting the correct isomer is paramount. A thorough understanding of their synthesis, reactivity, and analytical separation is essential for advancing research and developing novel applications. This guide provides the foundational knowledge and practical protocols to navigate the complexities of working with these versatile pyridine derivatives.

References

  • Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives - MDPI. [Link]

  • (6-Methylpyridin-2-yl)methyl acetate CAS#: 13287-64-4; ChemWhat Code: 1573. [Link]

  • (PDF) Newer biologically active pyridines: A potential review - ResearchGate. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. [Link]

  • (PDF) Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity - ResearchGate. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem. [Link]

  • Methyl 2-(6-methylpyridin-2-yl)acetate - Appretech Scientific Limited. [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. [Link]

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A Comparative Guide to the Spectroscopic Validation of (6-Methylpyridin-2-yl)methyl acetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and materials science applications, rigorous structural confirmation is paramount. This guide provides an in-depth comparison of spectroscopic methods for the validation of (6-Methylpyridin-2-yl)methyl acetate, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive framework for researchers to ensure the identity and purity of their synthesized products.

Synthesis of (6-Methylpyridin-2-yl)methyl acetate

The synthesis of (6-Methylpyridin-2-yl)methyl acetate is typically achieved through the esterification of (6-methylpyridin-2-yl)methanol. This reaction, often catalyzed by a strong acid, involves the reaction of the alcohol with an acetylating agent, such as acetic anhydride or acetyl chloride.[1]

Experimental Protocol: Synthesis

  • Starting Material Preparation: Ensure (6-methylpyridin-2-yl)methanol is pure and dry. The presence of water can hinder the esterification process.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (6-methylpyridin-2-yl)methanol (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 equivalents) to the solution. A catalytic amount of a strong acid, like sulfuric acid, can be added to accelerate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the excess acid. Extract the product into an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Validation: A Multi-Faceted Approach

No single spectroscopic technique can unequivocally confirm the structure of a newly synthesized compound. A combination of methods provides complementary information, leading to a confident structural assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Data for (6-Methylpyridin-2-yl)methyl acetate:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Pyridine-H (position 4)~7.6-7.8Triplet (t)1H
Pyridine-H (positions 3, 5)~7.1-7.3Doublet (d)2H
Methylene (-CH₂-)~5.2Singlet (s)2H
Pyridine-CH₃~2.5Singlet (s)3H
Acetate-CH₃~2.1Singlet (s)3H

Note: Predicted chemical shifts are based on analogous structures and may vary slightly depending on the solvent and experimental conditions.[2][3]

Interpretation of the ¹H NMR Spectrum:

  • The downfield signals in the aromatic region (δ 7.1-7.8 ppm) are characteristic of the protons on the pyridine ring. The splitting patterns (triplet and doublet) arise from spin-spin coupling with adjacent protons.[4]

  • The singlet at approximately 5.2 ppm is assigned to the methylene protons (-CH₂-), which are adjacent to the ester oxygen and the pyridine ring.

  • The singlets at ~2.5 ppm and ~2.1 ppm correspond to the methyl groups on the pyridine ring and the acetate moiety, respectively. Their singlet nature indicates no adjacent protons to couple with.[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified (6-Methylpyridin-2-yl)methyl acetate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).[5]

IR Spectroscopy Workflow

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrometry Data for (6-Methylpyridin-2-yl)methyl acetate:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (C₉H₁₁NO₂ = 165.19 g/mol ). [6][7]* Fragmentation Pattern: Common fragmentation pathways for esters and pyridine derivatives can be expected. For example, loss of the acetyl group (CH₃CO) would result in a fragment at m/z 122. Loss of the entire acetate group would lead to a fragment at m/z 106. The fragmentation of the pyridine ring itself can also lead to characteristic ions. [8][9][10] Interpretation of the Mass Spectrum:

  • The presence of the molecular ion peak confirms the molecular weight of the synthesized compound.

  • The fragmentation pattern provides valuable information about the different structural units within the molecule and how they are connected.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry Workflow

Comparison of Spectroscopic Methods

MethodInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityHigh resolution, detailed structural informationRequires soluble sample, can be complex to interpret
¹³C NMR Carbon skeletonConfirms number and type of carbonsLow sensitivity, longer acquisition times
IR Functional groupsFast, simple, good for reaction monitoringProvides limited structural information, not all functional groups are IR active
MS Molecular weight, fragmentationHigh sensitivity, provides molecular formulaCan be destructive, fragmentation can be complex

Conclusion

The comprehensive validation of the synthesis of (6-Methylpyridin-2-yl)methyl acetate requires a synergistic approach utilizing multiple spectroscopic techniques. ¹H and ¹³C NMR provide the most detailed structural information, confirming the connectivity of atoms within the molecule. IR spectroscopy serves as a rapid and effective method to verify the presence of key functional groups and to monitor the progress of the reaction. Finally, mass spectrometry confirms the molecular weight and provides valuable fragmentation data to support the proposed structure. By combining the insights from these complementary methods, researchers can confidently establish the identity and purity of their synthesized compounds, a critical step in the drug development and materials science pipeline.

References

Sources

A Comparative Guide to Pyridine-Based Ligands in Suzuki Coupling: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The heart of this reaction's success lies in the palladium catalyst, and more specifically, the ligand that coordinates to it. The ligand's steric and electronic properties profoundly influence the catalyst's activity, stability, and selectivity. Among the vast array of ligands, those incorporating a pyridine moiety offer a unique and tunable platform for catalyst development.

This guide provides a comparative analysis of different classes of pyridine-based ligands in Suzuki coupling reactions. We will delve into the mechanistic role of these ligands, compare their performance with supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your synthetic challenges.

The Crucial Role of Ligands in the Suzuki Coupling Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The ligand's role is critical in modulating the efficiency of each step:

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halide bond of the electrophile. Electron-rich ligands enhance the electron density on the palladium center, facilitating this step, especially for less reactive aryl chlorides.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex. This step is often the rate-determining step and is influenced by the ligand's ability to create a vacant coordination site on the palladium.

  • Reductive Elimination: The two organic partners couple, forming the desired C-C bond and regenerating the Pd(0) catalyst. Bulky ligands can promote this step by bringing the two organic fragments into close proximity.

Pyridine-based ligands, with their nitrogen atom, can act as hemilabile coordinating sites. This means they can reversibly dissociate from the metal center, opening up a coordination site for the incoming reagents, which can be advantageous for the transmetalation step.

Comparative Performance of Pyridine-Based Ligand Classes

We will now explore three major classes of pyridine-based ligands and compare their performance in Suzuki coupling reactions:

Bipyridine and Terpyridine Ligands: The Classic Chelators

Simple bipyridine and terpyridine ligands are classic chelating ligands that can stabilize the palladium catalyst. While they have been widely used, their performance can be limited with challenging substrates.

Experimental Data Snapshot: Bipyridine Ligands

LigandCatalyst SystemBaseSolventTime (h)Yield (%)Reference
2,2'-BipyridinePd(OAc)₂ (1 mol%), Ligand (2 mol%)K₂CO₃Toluene2485[1]

Causality Behind Experimental Choices:

  • Bidentate Chelation: The bipyridine ligand forms a stable five-membered ring with the palladium center, preventing catalyst decomposition.

  • Base and Solvent: Potassium carbonate is a common and effective base for Suzuki coupling. Toluene is a non-polar solvent that is suitable for many Suzuki reactions.

Pyridine-Phosphine Ligands: A Hybrid Approach

These ligands combine the coordinating properties of the pyridine nitrogen with the strong σ-donating and tunable steric bulk of a phosphine moiety. This hybrid nature often leads to highly active and versatile catalysts. A notable example is N-diphenylphosphanyl-2-aminopyridine.

Experimental Data Snapshot: Pyridine-Phosphine Ligands

LigandCatalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-diphenylphosphanyl-2-aminopyridine[(L1)PdCl₂] (1 mol%)4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1101298[2]
3-Aryl-1-phosphinoimidazo[1,5-a]pyridinePd(OAc)₂ (2.5 mol%), Ligand (5.0 mol%)m-Bromo-xylene2-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane8012-2495[3]

Causality Behind Experimental Choices:

  • Strong σ-Donation: The phosphine group increases the electron density on the palladium, facilitating the oxidative addition of even challenging aryl chlorides.[2]

  • Hemilability: The pyridine nitrogen can dissociate to open a coordination site for the transmetalation step.

  • Steric Tuning: The substituents on the phosphine and pyridine rings can be modified to tune the steric environment around the metal center, which is crucial for coupling sterically hindered substrates.

Pyridine-Based N-Heterocyclic Carbene (NHC) Ligands: Robust and Highly Active

NHC ligands are known for forming very strong bonds with metal centers, leading to highly stable and active catalysts. Incorporating a pyridine moiety into the NHC framework can provide additional stability and modulate the catalyst's electronic properties.

Experimental Data Snapshot: Pyridine-NHC Ligands

LigandCatalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Imidazolium-based NHC-PdCl₂-pyridineNHC-PdCl₂-pyridine (0.1 mol%)4-ChlorotoluenePhenylboronic acidK₂CO₃DMF/H₂O80299[4]

Causality Behind Experimental Choices:

  • Strong σ-Donation: NHC ligands are even stronger σ-donors than phosphines, leading to exceptional activity, particularly with aryl chlorides.[5]

  • Robustness: The strong Pd-NHC bond results in highly stable catalysts that can withstand harsh reaction conditions and have high turnover numbers.[4]

  • Aqueous Media: The stability of these complexes often allows for reactions to be carried out in more environmentally friendly aqueous solvent systems.[4]

Experimental Protocols

Here are representative, step-by-step methodologies for Suzuki coupling reactions using the discussed ligand classes.

Protocol 1: Suzuki Coupling using a Pyridine-Phosphine Ligand

This protocol is based on the use of N-diphenylphosphanyl-2-aminopyridine for the coupling of an aryl chloride.[2]

Materials:

  • [(N-diphenylphosphanyl-2-aminopyridine)PdCl₂] catalyst

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add the [(N-diphenylphosphanyl-2-aminopyridine)PdCl₂] catalyst (0.01 mmol, 1 mol%).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling using a Pyridine-NHC Ligand

This protocol is adapted for a pyridine-NHC palladium complex in an aqueous solvent system.[4]

Materials:

  • NHC-PdCl₂-pyridine catalyst

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (4 mL)

  • Water (1 mL)

  • Reaction vial and magnetic stir bar

Procedure:

  • To a reaction vial containing a magnetic stir bar, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add the NHC-PdCl₂-pyridine catalyst (0.001 mmol, 0.1 mol%).

  • Add DMF (4 mL) and water (1 mL).

  • Seal the vial and stir the reaction mixture at 80 °C for 2 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Visualizing the Catalytic Cycle and Ligand Architectures

Suzuki_Coupling_Cycle cluster_cycle Suzuki Coupling Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X ArPd(II)(X)L_n Ar-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)(X)L_n Transmetalation Transmetalation ArPd(II)(X)L_n->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L_n Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L_n Base Reductive_Elimination Reductive Elimination ArPd(II)Ar'L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-Ar' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Ligand_Architectures cluster_bipy Bipyridine Ligand cluster_pyphos Pyridine-Phosphine Ligand cluster_pynhc Pyridine-NHC Ligand bipy Bipyridine pyphos Pyridine-Phosphine pynhc Pyridine-NHC

Caption: Representative structures of different pyridine-based ligand classes.

Conclusion and Future Outlook

The choice of a pyridine-based ligand in Suzuki coupling is a critical parameter that can significantly impact the reaction's outcome.

  • Bipyridine ligands offer simplicity and stability but may lack the activity for more challenging substrates.

  • Pyridine-phosphine ligands provide a versatile platform with tunable steric and electronic properties, showing excellent performance with a wide range of substrates, including aryl chlorides.

  • Pyridine-NHC ligands represent the state-of-the-art for highly active and robust catalysts, often enabling reactions under mild conditions and in environmentally benign solvents.

References

  • A Comparative Guide to Bipyridine and Phosphine Ligands in Palladium C
  • Synthesis and characterization of trinuclear N-heterocyclic carbene–palladium(II) complexes and their applications in the Suzuki–Miyaura cross-coupling reaction. (2016). Semantic Scholar.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. (2025). BenchChem.
  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). SciSpace.
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. (2025).
  • Synthesis of a Pd-Pyridine N-Heterocyclic Carbene Complex (NHC)-PdCl 2 (Py) and Its Efficient Application in Coupling Reaction. (2025).
  • Synthesis, characterization and the Suzuki-Miyaura coupling reactions of N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) complexes. (2015). Akademik Veri Yönetim Sistemi.
  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. (2021). PubMed Central.
  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. (2017).
  • Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. (n.d.).
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. (2025). BenchChem.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (6-Methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (6-Methylpyridin-2-yl)methyl acetate, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral component of rigorous scientific practice.

Understanding the Compound: Hazard Profile and Waste Classification

(6-Methylpyridin-2-yl)methyl acetate is a substituted pyridine derivative containing an acetate ester functional group. An understanding of its chemical nature and associated hazards is paramount for its correct disposal.

Hazard Identification:

According to its Safety Data Sheet (SDS), (6-Methylpyridin-2-yl)methyl acetate is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2]

These classifications firmly place this compound in the category of hazardous waste. Pouring it down the drain or discarding it as general refuse is strictly prohibited.[3][4] Improper disposal can lead to environmental contamination and potential harm to public health.

Waste Characterization:

Based on its chemical structure and known hazards, waste containing (6-Methylpyridin-2-yl)methyl acetate should be classified as hazardous organic chemical waste . This classification is due to its irritant properties and its composition as a pyridine derivative and an ester.[4][5][6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of (6-Methylpyridin-2-yl)methyl acetate waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is non-negotiable for preventing accidental exposure.

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact and irritation.[1][7]
Eye and Face Protection Chemical splash goggles.To protect against splashes that can cause serious eye irritation.[1][7]
Skin and Body Protection A chemical-resistant lab coat.To protect against skin contact.[1][7]
Respiratory Protection Use in a certified chemical fume hood or well-ventilated area.To minimize the inhalation of any vapors or aerosols, which can cause respiratory irritation.[1][7]
Waste Segregation and Collection: Preventing Incompatibility

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

Step 1: Identify All Contaminated Materials This includes:

  • Unused or expired (6-Methylpyridin-2-yl)methyl acetate.

  • Solutions containing the compound.

  • Contaminated consumables such as pipette tips, weighing boats, and gloves.

  • Rinsate from cleaning contaminated glassware. The first rinse of any container that held the chemical must be collected as hazardous waste.[3]

Step 2: Select the Appropriate Waste Container

  • Use a designated, leak-proof container that is chemically compatible with organic solvents and pyridine compounds.[8][9] High-density polyethylene (HDPE) or glass containers are generally suitable.[4]

  • The container must have a secure, tight-fitting lid to prevent the release of vapors.[3][10]

Step 3: Label the Waste Container Proper labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste".[3]

  • The full chemical name: "(6-Methylpyridin-2-yl)methyl acetate".

  • The specific hazards (e.g., "Irritant").[9]

  • The accumulation start date (the date the first waste is added to the container).[9]

On-Site Accumulation and Storage: Ensuring a Safe Environment

Waste should be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being transferred for final disposal.[5]

  • Location: Store the waste container in a well-ventilated area, such as a fume hood or a ventilated cabinet.[4]

  • Segregation: Keep the waste container segregated from incompatible materials, especially strong oxidizing agents and strong acids.[5][11]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.[3][8]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[3][5] Do not overfill the container; a good practice is to fill it to no more than 80% capacity.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (6-Methylpyridin-2-yl)methyl acetate.

DisposalWorkflow start Start: Generation of (6-Methylpyridin-2-yl)methyl acetate Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Pure compound, solution, contaminated solid) ppe->characterize select_container Step 3: Select Labeled, Compatible Hazardous Waste Container characterize->select_container segregate Step 4: Segregate Waste (Add to container) select_container->segregate store Step 5: Store in Designated Satellite Accumulation Area (SAA) segregate->store full Is Container Full (or accumulation time limit reached)? store->full request_pickup Step 6: Arrange for Disposal via Institutional EH&S Office full->request_pickup Yes continue_collection Continue Collecting Waste full->continue_collection No disposal Final Disposal: Licensed Hazardous Waste Contractor request_pickup->disposal continue_collection->segregate

Caption: Decision workflow for the disposal of (6-Methylpyridin-2-yl)methyl acetate.

Final Disposal: The Role of Environmental Health & Safety (EH&S)

The final step in the disposal process is to arrange for the removal of the hazardous waste by a licensed contractor. This is typically coordinated through your institution's Environmental Health & Safety (EH&S) office.

  • Requesting Pickup: Once the waste container is full or has reached the end of its allowed accumulation time, submit a hazardous waste pickup request to your EH&S department.[10]

  • Professional Handling: Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by trained professionals who will transport it to a permitted treatment, storage, and disposal facility (TSDF).

  • Recommended Disposal Method: The ultimate disposal of (6-Methylpyridin-2-yl)methyl acetate will be through high-temperature incineration at a licensed hazardous waste facility.[12]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined here are not merely rules to be followed but are best practices that safeguard you, your colleagues, and the wider community.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Standard Operating Procedure for Pyridine and its Derivatives. Washington State University.
  • Safety Data Sheet for 2-Acetyl-6-methylpyridine. Fisher Scientific.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-olate. Benchchem.
  • Safety Data Sheet for 2-amino-6-methylpyridine.
  • Safety Data Sheet for Pyridine. Carl ROTH.
  • Proper Disposal of Tetracosactide Acetate: A Guide for Laboratory Professionals. Benchchem.
  • Safety Data Sheet for Pyridine.
  • Safety Data Sheet for Methyl Acetate.
  • Safety Data Sheet for 6-Methyl-2-pyridinamine. MedchemExpress.com.
  • Safety Data Sheet for (5-Acetoxy-4-methylpyridin-2-yl)methyl acetate. AK Scientific, Inc.
  • Ester Disposal. Chemtalk.
  • Safety Data Sheet for (6-Methylpyridin-2-yl)methyl acetate. AK Scientific, Inc.

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Comprehensive Safety and Handling Guide for (6-Methylpyridin-2-yl)methyl acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of (6-Methylpyridin-2-yl)methyl acetate. It is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. The following protocols are based on established safety data and best practices in chemical handling.

Hazard Identification and Risk Assessment

(6-Methylpyridin-2-yl)methyl acetate is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available safety data sheets (SDS) for this compound and structurally similar chemicals, the key hazards are categorized as follows:

  • Skin Irritation: May cause skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

A thorough risk assessment should be conducted before commencing any work with this compound, taking into account the quantities being used and the specific experimental procedures involved.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are critical to minimize exposure to (6-Methylpyridin-2-yl)methyl acetate. The following table summarizes the recommended PPE.

Body Part PPE Recommendation Rationale
Eye and Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash-prone activities.To protect against splashes and airborne particles that can cause serious eye irritation.[3][4][5]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Always inspect gloves for integrity before use.To prevent skin contact that can lead to irritation.[3][4]
Body A chemical-resistant lab coat or apron should be worn.To protect skin and personal clothing from contamination.[3][4]
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used when ventilation is inadequate or if aerosols are generated.[3][4]To protect against the inhalation of vapors that may cause respiratory irritation.[3][4]

Safe Handling and Operational Plan

A systematic approach to handling (6-Methylpyridin-2-yl)methyl acetate is crucial for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a laboratory fume hood is highly recommended to control airborne concentrations.[4][5][6]

  • Eyewash and Safety Shower: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][6]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a fume hood for handling the compound. Assemble all necessary equipment and materials, including the appropriate PPE, before opening the chemical container.

  • Donning PPE: Put on all required PPE as specified in the table above.

  • Dispensing: Carefully open the container. Use appropriate tools (e.g., spatula, pipette) to dispense the required amount, minimizing the generation of dust or aerosols.[3]

  • During Operation: Keep the container tightly closed when not in use.[6] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory.[3][7]

  • Post-Handling:

    • Decontamination: Clean all equipment and the work surface thoroughly after use.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.

    • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory and complying with environmental regulations.

Storage
  • Store in a cool, dry, well-ventilated area away from heat, direct sunlight, and strong oxidizing agents.[6]

  • Keep the container tightly closed and properly labeled.[6]

  • Store in approved containers and protect against physical damage.[6]

Disposal
  • All waste containing (6-Methylpyridin-2-yl)methyl acetate must be treated as hazardous waste.[3]

  • Dispose of contents and container to an approved waste disposal plant in accordance with federal, state, and local laws.[4][6]

  • Do not mix with other waste streams. Leave chemicals in their original containers for disposal.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

Spills

A spill kit containing absorbent materials should be readily available.[3]

Spill_Response_Workflow cluster_spill Chemical Spill Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate Immediate Action assess Assess Spill (Size & Hazard) evacuate->assess don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Absorbed Material into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Report Incident to Lab Supervisor dispose->report

Caption: Workflow for handling a chemical spill.

First Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[4][6] If not breathing, administer artificial respiration.[4]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water.[4][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[4]

References

  • Benchchem. (n.d.). Essential Safety and Logistical Information for Handling 6-Methylpyridin-2(5H)-imine.
  • Centers for Disease Control and Prevention. (n.d.). Methyl acetate - NIOSH Pocket Guide to Chemical Hazards.
  • A.G. Layne, Inc. (2015, May 19). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet (United States) (5-Acetoxy-4-methylpyridin-2-yl)methyl acetate.
  • AK Scientific, Inc. (n.d.). (6-Methylpyridin-2-yl)methyl acetate.
  • Benchchem. (n.d.). Personal protective equipment for handling Methyl 6-methylnicotinate.
  • MedchemExpress.com. (n.d.). Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.